4,4,5,5,5-Pentafluoropentane-1-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5S/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRFWLLFSGXBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456573 | |
| Record name | 4,4,5,5,5-Pentafluoropentane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148757-88-4 | |
| Record name | 4,4,5,5,5-Pentafluoropentane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,4,5,5,5-Pentafluoropentane-1-thiol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4,4,5,5,5-Pentafluoropentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for this compound, a key intermediate in the synthesis of pharmaceuticals such as the anti-breast cancer agent Fulvestrant.[1][2] The synthesis is presented in two main stages: the preparation of the precursor alcohol, 4,4,5,5,5-pentafluoro-1-pentanol, followed by its conversion to the target thiol. Two effective methods for the final conversion are detailed.
Overall Synthesis Pathway
The synthesis commences with the radical addition of perfluoroethyl iodide to allyl alcohol, followed by a dehalogenation step to yield 4,4,5,5,5-pentafluoro-1-pentanol. This alcohol is then converted to the desired this compound.
Caption: Overall synthesis pathway for this compound.
Part 1: Synthesis of 4,4,5,5,5-Pentafluoro-1-pentanol
This two-step process is adapted from a patented procedure and is reported to have a high overall yield.[3]
Step 1.1: Radical Addition to form 4,4,5,5,5-Pentafluoro-2-iodo-1-pentanol
The first step involves the radical-initiated addition of perfluoroethyl iodide to allyl alcohol.
Experimental Protocol:
-
In a suitable reaction vessel, combine 130 g of perfluoroethyl iodide, 300 g of allyl alcohol, and 380 ml of water.
-
Initiate the reaction by adding a solution of 100 g of sodium dithionite and 50 g of sodium bicarbonate in water.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by gas chromatography (GC).
-
Upon completion, the organic phase is separated.
-
The product, 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol, is isolated. A purity of 97% (by GC) has been reported for this intermediate.[3]
Step 1.2: Hydrogenolytic Dehalogenation to form 4,4,5,5,5-Pentafluoro-1-pentanol
The iodo-alcohol intermediate is then dehalogenated to yield the desired pentafluoropentanol.
Experimental Protocol:
-
The crude 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol from the previous step is subjected to hydrogenolytic dehalogenation.
-
This is typically carried out in the presence of a catalyst (e.g., Palladium on carbon), an acid binder (e.g., a tertiary amine like triethylamine), and a suitable solvent (e.g., methanol or ethanol).
-
The reaction is performed under a hydrogen atmosphere.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by distillation.
| Parameter | Value | Reference |
| Starting Materials | Perfluoroethyl iodide, Allyl alcohol | [3] |
| Intermediate | 4,4,5,5,5-Pentafluoro-2-iodo-1-pentanol | [3] |
| Final Product (Part 1) | 4,4,5,5,5-Pentafluoro-1-pentanol | [3] |
| Overall Yield (Part 1) | 88% | [3] |
| Boiling Point of Product | 130°C at 1013 mbar | [3] |
| Purity of Final Product | 99.9% (by GC) | [3] |
Part 2: Conversion of 4,4,5,5,5-Pentafluoro-1-pentanol to this compound
Two primary routes are presented for this conversion.
Route A: Synthesis via an Alkyl Halide Intermediate
This is a robust, two-step method involving the conversion of the alcohol to an iodide, followed by reaction with thiourea and subsequent hydrolysis.
Caption: Route A: Synthesis of the target thiol via an alkyl iodide intermediate.
Step 2.A.1: Synthesis of 4,4,5,5,5-Pentafluoropentyl Iodide
The alcohol is converted to the corresponding iodide, a more reactive intermediate for nucleophilic substitution.[4]
Experimental Protocol:
-
To a solution of 4,4,5,5,5-pentafluoro-1-pentanol in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add triphenylphosphine, imidazole, and iodine.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is then washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Step 2.A.2: Synthesis of this compound
The iodide is reacted with thiourea to form an isothiouronium salt, which is then hydrolyzed to the thiol. This method is often preferred as it minimizes the formation of sulfide byproducts.
Experimental Protocol:
-
A solution of 4,4,5,5,5-pentafluoropentyl iodide and thiourea in a suitable solvent (e.g., ethanol) is heated at reflux.
-
After the formation of the S-(4,4,5,5,5-pentafluoropentyl)isothiouronium iodide salt is complete, the solvent is removed.
-
The resulting salt is then hydrolyzed by heating with an aqueous solution of a base (e.g., sodium hydroxide).
-
After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) and the thiol is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are dried and concentrated, and the final product is purified by distillation.
| Parameter | Value |
| Reagents (Step 1) | Triphenylphosphine, Iodine, Imidazole |
| Reagents (Step 2) | Thiourea, Sodium Hydroxide |
| Typical Yield | Good to excellent yields are generally reported for these standard transformations. |
Route B: Synthesis via Mitsunobu Reaction
This route offers a more direct conversion of the alcohol to the thiol via a thioester intermediate, proceeding with inversion of configuration (though not relevant for a primary alcohol).
Caption: Route B: Synthesis of the target thiol via a Mitsunobu reaction.
Experimental Protocol:
-
In a flask under an inert atmosphere, dissolve 4,4,5,5,5-pentafluoro-1-pentanol, triphenylphosphine, and thioacetic acid in an anhydrous solvent such as THF.
-
Cool the mixture to 0°C and slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).
-
Allow the reaction to warm to room temperature and stir until completion.
-
The reaction mixture is then worked up, often by removing the solvent and purifying by chromatography to isolate the intermediate S-(4,4,5,5,5-pentafluoropentyl) thioacetate.
-
The thioacetate is then hydrolyzed to the thiol using a base such as sodium hydroxide in methanol, followed by an acidic workup.
| Parameter | Value |
| Reagents | Triphenylphosphine, DIAD/DEAD, Thioacetic Acid |
| Typical Yield | Generally good yields are reported for Mitsunobu reactions with primary alcohols. |
Conclusion
The synthesis of this compound can be reliably achieved through a multi-step sequence starting from commercially available materials. The initial preparation of 4,4,5,5,5-pentafluoro-1-pentanol is well-documented with high yields. For the subsequent conversion to the thiol, both the alkyl halide/thiourea route and the Mitsunobu reaction present viable and effective strategies, allowing for flexibility in synthetic planning based on available reagents and laboratory capabilities. The protocols provided herein offer a solid foundation for researchers and drug development professionals working on the synthesis of this important fluorinated intermediate.
References
An In-depth Technical Guide on the Spectroscopic Data of 4,4,5,5,5-Pentafluoropentane-1-thiol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,4,5,5,5-Pentafluoropentane-1-thiol (CAS No. 148757-88-4). Due to the absence of publicly available experimental spectra, this document focuses on theoretically derived data based on the compound's molecular structure. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and comparative format. Furthermore, detailed, representative experimental protocols for acquiring such data are provided to guide researchers in their analytical endeavors. This guide is intended to serve as a valuable resource for scientists and professionals involved in research and development where this compound may be of interest.
Chemical Structure and Properties
This compound is a fluorinated alkane-thiol with the molecular formula C₅H₇F₅S. Its structure is characterized by a pentyl chain with a terminal thiol group and a pentafluoroethyl group at the C4 position.
Chemical Structure of this compound
Structure of this compound with atom numbering.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS, and typical values for similar chemical environments.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-1 (CH₂) | 2.5 - 2.7 | Quartet | 2H | J(H-H) ≈ 7 Hz, J(H-F) may cause further splitting |
| H-2 (CH₂) | 1.6 - 1.8 | Multiplet | 2H | |
| H-3 (CH₂) | 2.0 - 2.3 | Multiplet | 2H | |
| H (SH) | 1.3 - 1.6 | Triplet | 1H | J(H-H) ≈ 8 Hz |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-1 | 20 - 30 | t |
| C-2 | 25 - 35 | t |
| C-3 | 30 - 40 | t |
| C-4 | 115 - 125 | t |
| C-5 | 110 - 120 | q |
Table 3: Predicted ¹⁹F NMR Data (Reference: CFCl₃)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F (on C-4) | -110 to -120 | t |
| F (on C-5) | -80 to -90 | t |
Table 4: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 2950 - 2850 | C-H (alkane) | Stretching | Medium-Strong |
| 2600 - 2550 | S-H (thiol) | Stretching | Weak |
| 1470 - 1430 | C-H (alkane) | Bending | Medium |
| 1300 - 1100 | C-F | Stretching | Strong |
| 1100 - 1000 | C-C | Stretching | Weak-Medium |
| 800 - 600 | C-S | Stretching | Weak |
Table 5: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Ion | Notes |
| 194 | [C₅H₇F₅S]⁺ | Molecular Ion (M⁺) |
| 161 | [M - SH]⁺ | Loss of sulfhydryl radical |
| 125 | [M - C₂F₅]⁺ | Loss of pentafluoroethyl radical |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
| 47 | [CH₂SH]⁺ | Thiomethyl cation |
Experimental Protocols
The following are detailed, representative protocols for the spectroscopic analysis of liquid samples such as this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C and ¹⁹F NMR Acquisition:
-
Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.
-
Select the appropriate nucleus (¹³C or ¹⁹F) for acquisition.
-
Use a standard pulse program, typically with proton decoupling for ¹³C NMR to simplify the spectrum. For ¹⁹F NMR, both coupled and decoupled spectra can be informative.
-
Acquire the spectrum, noting that ¹³C NMR generally requires a longer acquisition time than ¹H or ¹⁹F NMR.
-
Process and reference the spectrum appropriately (TMS for ¹³C, CFCl₃ for ¹⁹F).
-
Workflow for NMR Analysis
A generalized workflow for acquiring and processing NMR spectra.
3.2 Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
If necessary, apply pressure using the instrument's pressure arm to ensure good contact between the liquid and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.
-
3.3 Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Set to an appropriate temperature (e.g., 250 °C) and use a split or splitless injection mode.
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms) is typically suitable.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components.
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 35-300).
-
Detector: Ensure the detector is tuned and calibrated.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Logical Relationship of Spectroscopic Techniques
Relationship between the compound and the structural information provided by each spectroscopic technique.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and standardized analytical protocols for this compound. While experimental data is paramount for definitive structural confirmation, the information presented herein offers a robust starting point for researchers and professionals. The tabulated data and detailed methodologies are designed to facilitate the identification and characterization of this compound in various scientific and developmental contexts. It is recommended that this predicted data be used as a reference for the analysis of experimentally obtained spectra.
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 4,4,5,5,5-Pentafluoropentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 4,4,5,5,5-Pentafluoropentane-1-thiol. Due to the absence of published experimental spectra for this specific molecule, this document presents a comprehensive prediction of chemical shifts, multiplicities, and coupling constants based on established principles of NMR spectroscopy. It also includes detailed experimental protocols for acquiring high-quality NMR data and visual diagrams to aid in the understanding of the molecular structure and analytical workflow.
Predicted NMR Data
The structural formula of this compound is HS-CH₂(a)-CH₂(b)-CH₂(c)-CF₂(d)-CF₃(e). The predicted NMR data is based on the distinct chemical environments of the hydrogen and fluorine nuclei within this structure.
Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments. The chemical shifts are influenced by adjacent electronegative atoms (sulfur) and the strongly electron-withdrawing pentafluoroethyl group. Protons on carbons adjacent to sulfur typically appear in the 2.0 to 2.5 ppm range, while the thiol proton (SH) signal is often observed between 1.3-1.5 ppm.[1]
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Hₐ (-CH₂-S) | ~ 2.60 | Quartet of Triplets (qt) | ³J(Ha-Hb) ≈ 7.5 Hz, ³J(Ha-SH) ≈ 8.0 Hz |
| Hₛ (-SH) | ~ 1.35 | Triplet (t) | ³J(SH-Ha) ≈ 8.0 Hz |
| Hₑ (-CH₂-) | ~ 1.85 | Quintet (quint) | ³J(Hb-Ha) ≈ 7.5 Hz, ³J(Hb-Hc) ≈ 7.5 Hz |
| Hₒ (-CH₂-CF₂) | ~ 2.25 | Triplet of Triplets (tt) | ³J(Hc-Hb) ≈ 7.5 Hz, ³J(Hc-Fd) ≈ 12.0 Hz |
Note: The thiol proton (Hₛ) signal can be broad and may not show clear coupling depending on solvent, concentration, and temperature due to chemical exchange. If exchange is rapid, the Hₐ signal would simplify to a quartet.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is predicted to display two signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups. ¹⁹F NMR offers a wide chemical shift range, minimizing signal overlap.[2] Typical chemical shifts for CF₃ groups are around -50 to -70 ppm, while alkyl-CF₂- groups appear further upfield.[3]
Table 2: Predicted ¹⁹F NMR Data for this compound (470 MHz, CDCl₃, referenced to CFCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Fₑ (-CF₃) | ~ -82.0 | Triplet (t) | ³J(Fe-Fd) ≈ 9.0 Hz |
| Fₔ (-CF₂) | ~ -125.0 | Quartet of Triplets (qt) | ³J(Fd-Fe) ≈ 9.0 Hz, ³J(Fd-Hc) ≈ 12.0 Hz |
Experimental Protocols
To obtain high-resolution ¹H and ¹⁹F NMR spectra for this compound, the following experimental procedures are recommended.
Sample Preparation
-
Solvent Selection: Use a high-purity deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common choice for nonpolar to moderately polar compounds.
-
Concentration: Prepare a sample solution by dissolving 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[4]
-
Internal Standard: Add a small amount of an internal standard. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm can be used for referencing, or Tetramethylsilane (TMS) can be added for a 0.00 ppm reference. For ¹⁹F NMR, an external standard like trifluorotoluene (-63.72 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm) can be used, although referencing to the instrument's internal CFCl₃ calibration is common.[5]
-
Sample Tube: Transfer the final solution to a 5 mm NMR tube. Ensure the sample is free of particulate matter.
NMR Data Acquisition
The following parameters are suggested for a 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 30-90° flip angle. A 30° pulse allows for a shorter relaxation delay.
-
Acquisition Time (AQ): ~3.0 seconds to ensure good resolution.[6]
-
Relaxation Delay (D1): 1.5-5.0 seconds. A longer delay (5x T₁) is necessary for accurate integration.[6]
-
Number of Scans (NS): 8 to 16 scans, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
¹⁹F NMR Spectroscopy:
-
Experiment: Standard 1D fluorine experiment, often with proton decoupling.
-
Decoupling: Use inverse-gated proton decoupling for quantitative measurements to avoid NOE effects while collapsing ¹H-¹⁹F couplings. For observing H-F couplings, run a proton-coupled experiment.[3]
-
Pulse Angle: 30-90° flip angle.
-
Acquisition Time (AQ): ~1.0-2.0 seconds.
-
Relaxation Delay (D1): 2.0-5.0 seconds. T₁ values for fluorine can be longer than for protons.
-
Number of Scans (NS): 16 to 64 scans.
-
Spectral Width: A wide range, e.g., +50 to -250 ppm, to ensure all signals are captured.
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with labels corresponding to the assignments in the predicted data tables.
Caption: Molecular structure with NMR assignments.
Logical Workflow for NMR Analysis
This diagram outlines the logical steps involved in the NMR analysis of a fluorinated compound, from initial preparation to final structural confirmation.
Caption: Workflow for NMR analysis of fluorinated thiols.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 5. rsc.org [rsc.org]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Physical and chemical properties of fluorinated pentanethiols
An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Pentanethiols
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of fluorinated pentanethiols. Given that specific data for various isomers of fluorinated pentanethiols are not extensively available in public literature, this document synthesizes information from related fluorinated compounds and their non-fluorinated analogs to present a cohesive understanding of their expected characteristics. The guide covers fundamental properties, detailed experimental protocols for synthesis and characterization, and logical workflows for their application, particularly in the formation of self-assembled monolayers (SAMs).
Physical Properties
Fluorination of alkanethiols significantly alters their physical properties. The introduction of highly electronegative fluorine atoms increases molecular weight and density but can decrease intermolecular forces due to the low polarizability of the C-F bond. This leads to properties that can be counter-intuitive, such as lower boiling points for longer-chain perfluoroalkanes compared to their hydrocarbon counterparts.[1][2]
Comparative Physical Data
The following table summarizes the known physical properties of 1-pentanethiol and the related compound perfluoropentane to provide an estimated comparison for a hypothetical perfluoropentanethiol.
| Property | 1-Pentanethiol (C₅H₁₁SH) | Perfluoropentane (C₅F₁₂) | Expected for Perfluoropentanethiol (C₅F₁₁SH) |
| Molar Mass ( g/mol ) | 104.21 | 288.04 | ~304.1 |
| Boiling Point (°C) | 126.2 | 28[3] | Lower than 1-Pentanethiol, likely closer to Perfluoropentane's boiling point. |
| Melting Point (°C) | -75.7 | -115[3] | Significantly lower than 1-Pentanethiol. |
| Density (g/mL) | 0.84 | 1.63 (at 25 °C)[3] | High, expected to be > 1.6 g/mL. |
| Vapor Pressure | 1.84 kPa (at 25 °C)[4] | 83.99 kPa (at 25 °C)[3] | High, indicating high volatility. |
| Solubility in Water | 156 mg/L (sparingly soluble)[5] | Insoluble | Expected to be highly insoluble (hydrophobic). |
| Solubility in Organic Solvents | Miscible with ethanol, ether[5][6] | Soluble in fluorinated solvents | Soluble in fluorinated solvents; lower solubility in common hydrocarbon solvents. |
Chemical Properties
The chemical behavior of fluorinated pentanethiols is dominated by two key features: the acidity of the thiol proton and the unique properties imparted by the fluorinated alkyl chain.
Acidity (pKa)
The electron-withdrawing nature of fluorine atoms significantly increases the acidity of the thiol proton compared to its non-fluorinated analog. While the pKa of typical alkanethiols is around 10-11, the pKa of a highly fluorinated thiol is expected to be substantially lower. For comparison, the pKa of perfluorooctanoic acid is estimated to be as low as -0.5, demonstrating the powerful inductive effect of perfluoroalkyl chains.[7] This increased acidity facilitates the formation of thiolate anions, which is crucial for binding to metal surfaces.
Reactivity and Self-Assembly
Fluorinated pentanethiols are key building blocks for creating well-defined surfaces through the process of self-assembly. When exposed to a gold substrate, the thiol group readily chemisorbs, forming a strong gold-thiolate (Au-S) bond.[8] The fluorinated chains then organize to minimize free energy, forming a densely packed, ordered monolayer. These fluorinated surfaces are of great interest due to their unique properties, including:
-
Low Surface Energy: Resulting in surfaces that are both hydrophobic and oleophobic (repellent to water and oils).[2]
-
Chemical Inertness: The strength of the C-F bond makes the surface highly resistant to chemical attack.[2]
-
Unique Electronic Properties: The strong dipole of the C-F bonds can alter the work function of the underlying metal substrate.[9]
The quality and ordering of the resulting SAM can be influenced by the length of the fluorocarbon chain, with shorter chains sometimes leading to more disordered monolayers.[8]
Experimental Protocols
Synthesis of Fluorinated Alkanethiols
A common and effective method for synthesizing perfluoroalkanethiols is the hydride reduction of commercially available perfluoroalkyl iodides.[8]
Protocol: Synthesis of 1H,1H,2H,2H-Perfluoropentanethiol
-
Reaction Setup:
-
In a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the starting material, such as CF₃(CF₂)ₓCH₂CH₂I (where x=3 for a pentyl derivative).
-
Dissolve the starting material in a suitable solvent like anhydrous ethanol.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (NaBH₄), in ethanol.
-
Prepare a solution of elemental sulfur (S₈) in ethanol. This may require gentle heating to dissolve.
-
-
Reaction Execution:
-
Slowly add the sodium borohydride solution to the sulfur solution at room temperature. This will form a solution containing sodium disulfide.
-
Add the perfluoroalkyl iodide solution to the sodium disulfide mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the initial reaction to form the disulfide, the mixture is cooled, and a stronger reducing agent (e.g., lithium aluminum hydride, LAH, in THF) is cautiously added at 0 °C to cleave the disulfide bond and form the thiol.
-
-
Workup and Purification:
-
After the reduction is complete, the reaction is quenched by the slow addition of aqueous acid (e.g., 1 M HCl) at 0 °C.
-
The mixture is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography on silica gel to yield the pure fluorinated pentanethiol.
-
Characterization Methods
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for structural confirmation. ¹H NMR will confirm the presence of the thiol proton and any adjacent methylene groups, while ¹³C NMR confirms the carbon backbone. ¹⁹F NMR is particularly powerful for analyzing these compounds due to its high sensitivity and wide chemical shift range, providing a unique fingerprint for the fluorinated chain.[10][11]
-
Sample Preparation: Dissolve 5-10 mg of the purified thiol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: 400 MHz or higher.
-
Reference: An external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.
-
Acquisition: Acquire spectra with appropriate pulse sequences, ensuring a sufficient relaxation delay.
-
-
Data Analysis: The chemical shifts, coupling constants (J-coupling, especially JFF and JHF), and integration values are analyzed to confirm the structure.
B. Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS). For GC-MS, a column suitable for volatile compounds is used.
-
Data Analysis: The mass spectrum of fluorinated compounds is often characterized by a small or absent molecular ion peak and prominent fragment ions, such as [CF₃]⁺.[12] The high-resolution data should be used to confirm the exact mass and elemental formula.
C. X-ray Photoelectron Spectroscopy (XPS) for SAM Analysis XPS is a surface-sensitive technique used to verify the composition and quality of the SAM on a gold substrate.[8]
-
SAM Preparation: Immerse a clean gold-coated substrate into a dilute (e.g., 1 mM) ethanolic solution of the fluorinated pentanethiol for an extended period (e.g., 12-24 hours).[8] Rinse the substrate thoroughly with ethanol and dry under a stream of nitrogen.
-
Instrumentation: Perform analysis in an ultra-high vacuum (UHV) XPS system with a monochromatic Al Kα X-ray source.
-
Data Analysis:
-
Survey Scan: Identifies the elements present on the surface (Au, S, C, F, O).
-
High-Resolution Scans:
-
S 2p: A peak at ~162 eV confirms the formation of a gold-thiolate bond. A peak around 163.5-164 eV would indicate unbound thiols.[8]
-
C 1s: Deconvolution of the C 1s spectrum reveals peaks corresponding to C-S, C-C, CF₂, and CF₃ environments, confirming the structure of the adsorbed molecule.
-
F 1s and Au 4f: These signals are used to confirm the presence of the fluorinated chains and the gold substrate, respectively. The relative atomic ratios can be used to assess monolayer purity and coverage.[13]
-
-
Mandatory Visualizations
Synthesis Workflow
Caption: A typical workflow for the synthesis of fluorinated pentanethiols.
Self-Assembly on Gold Surface
Caption: Formation of a fluorinated pentanethiol SAM on a gold substrate.
Characterization Workflow
Caption: A comprehensive workflow for material and surface characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Perfluoropentane - Wikipedia [en.wikipedia.org]
- 4. ICSC 1521 - 1-PENTANETHIOL [inchem.org]
- 5. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of a fluorinated aryl thiol self-assembled monolayer with its hydrogenated counterpart on polycrystalline Ag substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. The production and verification of pristine semi-fluorinated thiol monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4,4,5,5,5-Pentafluoropentane-1-thiol (CAS: 148757-88-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5,5-Pentafluoropentane-1-thiol, identified by CAS number 148757-88-4, is a fluorinated organic thiol. This compound is characterized by a five-carbon pentane backbone with a thiol (-SH) functional group at one end and five fluorine atoms at the other. The presence of the highly electronegative fluorine atoms significantly influences the molecule's chemical and physical properties, imparting increased hydrophobicity and thermal stability. The thiol group provides a site of reactivity, making it a valuable intermediate in organic synthesis. Its most notable application is as a key building block in the synthesis of Fulvestrant, a potent anti-cancer therapeutic agent.[1]
Chemical Structure and Identifiers
The structure of this compound consists of a mercaptopropyl group attached to a 1,1,2,2,2-pentafluoroethyl group.
| Identifier | Value |
| CAS Number | 148757-88-4 |
| Molecular Formula | C5H7F5S |
| Molecular Weight | 194.17 g/mol |
| IUPAC Name | This compound[2] |
| SMILES | C(CC(C(F)(F)F)(F)F)CS[2] |
| InChI | InChI=1S/C5H7F5S/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2[2] |
| InChIKey | OZRFWLLFSGXBOH-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Appearance | Clear colorless liquid | [3] |
| Boiling Point | 113.2 ± 40.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Flash Point | 30.3 ± 15.6 °C | [4] |
| Vapor Pressure | 24.887 mmHg at 25°C | [3][5] |
| Refractive Index | 1.363 | [3] |
| pKa | 10.08 ± 0.10 (Predicted) | [3] |
Core Application: Synthesis of Fulvestrant
The primary and most well-documented application of this compound is its role as a critical intermediate in the multi-step synthesis of Fulvestrant. Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[6] The pentafluoropentylthio side chain is essential for the drug's mechanism of action.[7]
High-Level Synthetic Pathway
The synthesis of Fulvestrant is a complex process involving the modification of a steroid backbone. This compound (or a derivative like a thioester or mesylate) is introduced to form the characteristic side chain at the 7α-position of the estrane skeleton. The general workflow, as described in various patents, involves the reaction of an activated steroid intermediate with the fluorinated thiol.[8][9][10] The final step is typically the oxidation of the sulfide linkage to a sulfoxide.[6]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and use of this compound are proprietary and typically found within patent literature, which outlines the general process rather than providing replicable laboratory procedures. For instance, patent WO2017064724A1 describes reacting a steroid intermediate with 4,4,5,5,5-pentafluoro-1-pentanethiol in the presence of sodium hydroxide and a suitable solvent like acetonitrile or N,N-Dimethylacetamide.[8] Another patent, US9315540B2, describes the reaction of an alkylated steroid derivative with a 4,4,5,5,5-pentafluoropentane phenyl thioester.[11] However, these descriptions lack the specific concentrations, reaction times, purification methods, and analytical data required for a full experimental protocol.
Logical Relationships and Reactivity
The chemical behavior of this compound is governed by its two key functional regions: the thiol group and the perfluorinated alkyl chain.
Limitations of Available Data
While the identity, key physicochemical properties, and primary synthetic application of this compound are well-established, there is a notable lack of publicly available, in-depth technical data. Specifically:
-
Detailed Experimental Protocols: Replicable, step-by-step laboratory procedures for the synthesis or reaction of this compound are not available in the public domain.
-
Biological Activity: There are no published studies on the specific biological activity or signaling pathways of this compound itself. Its biological relevance is currently understood only through its role as a precursor to the active pharmaceutical ingredient, Fulvestrant.
-
Spectral Data: While commercial suppliers possess spectral data (e.g., NMR, IR, MS) for quality control, detailed analyses and peak assignments are not published in peer-reviewed literature.
This guide provides a summary of the currently available information for research and development professionals. Further investigation would require access to proprietary industrial process documents or dedicated laboratory research.
References
- 1. This compound | 148757-88-4 [chemicalbook.com]
- 2. This compound | C5H7F5S | CID 11138000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 4,4,5,5,5-Pentafluoro-1-pentanethiol | CAS#:148757-88-4 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]
- 7. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2017064724A1 - Novel process and intermediates for the preparation of high purity fulvestrant - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]
- 11. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]
Commercial availability and purity of 4,4,5,5,5-Pentafluoropentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4,5,5,5-Pentafluoropentane-1-thiol, including its commercial availability, purity, physicochemical properties, and its significant role as a key intermediate in pharmaceutical synthesis. Detailed experimental methodologies for its preparation, purification, and analysis are also presented.
Introduction
This compound is a fluorinated aliphatic thiol that has garnered significant interest in the field of medicinal chemistry. Its unique properties, imparted by the pentafluoropentyl group, make it a valuable building block in the synthesis of complex molecules. Most notably, it serves as a crucial intermediate in the industrial production of Fulvestrant, an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2][3] The incorporation of the fluorinated chain is a key structural feature of the drug, influencing its pharmacokinetic and pharmacodynamic properties.
Commercial Availability and Purity
This compound is commercially available from various chemical suppliers, typically with purities ranging from 95% to over 99%. The compound is generally supplied as a clear, colorless to pale yellow liquid.[2]
Table 1: Commercial Availability and Purity of this compound
| Supplier | Purity | Available Quantities |
| Ambeed | 97% | 250mg, 1g, 5g, 25g |
| American Custom Chemicals Corp. | 95% | 5mg |
| TRC (Toronto Research Chemicals) | >98% | 100mg, 1g |
| Career Henan Chemical Co. | 98% | Inquire for bulk quantities |
| Caming Pharmaceutical Ltd. | ≥99% | Inquire for bulk quantities |
| Pharmaffiliates | High | Inquire for quantities |
Note: Availability and purity levels are subject to change. Please consult the respective suppliers for the most current information.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 148757-88-4 | [4] |
| Molecular Formula | C₅H₇F₅S | [4] |
| Molecular Weight | 194.17 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [2][4] |
| Boiling Point | 113.16 °C at 760 mmHg | [4] |
| Density | 1.274 g/cm³ | [4] |
| Refractive Index | 1.363 | [4] |
| Flash Point | 30.31 °C | [4] |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established organic chemistry principles and related transformations, a plausible and common synthetic route involves the conversion of the corresponding alcohol, 4,4,5,5,5-Pentafluoro-1-pentanol. This precursor is also commercially available and its synthesis has been described.[3][6]
Synthesis of the Precursor: 4,4,5,5,5-Pentafluoro-1-pentanol
A described method for the synthesis of 4,4,5,5,5-Pentafluoro-1-pentanol involves the reaction of pentafluoroiodoethane with allyl alcohol.[6]
Experimental Protocol (Literature-Based):
-
To a reaction vessel under an inert atmosphere, add iron acetylacetonate, 6,6'-dimethyl-2,2'-bipyridine, and 1,2-dichloroethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Sequentially add allyl alcohol, cesium carbonate, pentafluoroiodoethane, and triisopropylsilane.
-
Heat the reaction mixture to 80°C and maintain for 24 hours, monitoring the consumption of allyl alcohol by a suitable analytical method (e.g., GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The product, 4,4,5,5,5-Pentafluoro-1-pentanol, can then be isolated and purified using standard techniques such as distillation.
Conversion of 4,4,5,5,5-Pentafluoro-1-pentanol to this compound
Several general methods can be employed for the conversion of an alcohol to a thiol. Two common and effective approaches are detailed below.
This method involves the activation of the alcohol as a tosylate, followed by nucleophilic substitution with a sulfur source.
Step 1: Synthesis of 4,4,5,5,5-Pentafluoropentyl Tosylate
-
Dissolve 4,4,5,5,5-Pentafluoro-1-pentanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) and cool to 0°C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. Further purification can be achieved by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the 4,4,5,5,5-Pentafluoropentyl tosylate (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.
-
Add a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea (1.5 equivalents). If using thiourea, a subsequent hydrolysis step with a base (e.g., NaOH) will be required.
-
Heat the reaction mixture (e.g., to 50-80°C) and stir for several hours, monitoring the reaction progress.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude thiol.
Lawesson's reagent provides a more direct, one-pot method for the conversion of alcohols to thiols.
Experimental Protocol:
-
In a reaction flask under an inert atmosphere, dissolve 4,4,5,5,5-Pentafluoro-1-pentanol (1 equivalent) in an anhydrous solvent such as toluene or 1,2-dimethoxyethane.
-
Add Lawesson's reagent (0.5 equivalents).
-
Reflux the mixture for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Purification and Analysis
Purification
The primary method for purifying this compound is distillation under reduced pressure . Given its boiling point of 113.16°C at atmospheric pressure, vacuum distillation is recommended to prevent potential decomposition at higher temperatures.
For smaller scales or for removing non-volatile impurities, flash column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Due to the potential for oxidation of thiols on silica, it is advisable to use deoxygenated solvents and work reasonably quickly.
Purity Analysis
The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for assessing the purity of volatile compounds. It provides information on the retention time of the main component and the presence of any impurities, which can be identified by their mass spectra. Care should be taken as thiols can sometimes oxidize in the hot GC injector port.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the different protons in the molecule. The proton of the thiol group (-SH) will typically appear as a broad singlet.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The spectrum will show distinct signals for the -CF₂- and -CF₃ groups, and the coupling patterns can confirm the structure.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile impurities. A reversed-phase column with a mobile phase of acetonitrile and water is a common starting point.
Application in Drug Development: The Synthesis of Fulvestrant
The primary application of this compound is as a key building block in the synthesis of Fulvestrant. In the synthesis, the thiol is typically reacted with an activated form of a nonyl side chain, which is then attached to the steroidal backbone of an estradiol derivative. The pentafluoropentylthioether side chain is a critical pharmacophore of the final drug molecule.
Visualized Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of a Fulvestrant precursor.
Caption: Synthetic workflow for this compound and its application.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation. Users should consult the Safety Data Sheet (SDS) from their supplier for detailed safety and handling information. As with most thiols, it is expected to have a strong, unpleasant odor.
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01602D [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. tandfonline.com [tandfonline.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Video: Preparation and Reactions of Thiols [jove.com]
The Core of Fulvestrant: A Technical Guide to Key Chemical Intermediates in its Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fulvestrant, a crucial therapy in the management of hormone receptor-positive breast cancer, is a selective estrogen receptor degrader (SERD) with a unique steroidal structure.[1][2][3] Its synthesis is a complex, multi-step process involving several key chemical intermediates. This technical guide provides an in-depth exploration of these core intermediates, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.
Key Synthetic Routes and Intermediates
The synthesis of Fulvestrant can be approached through various routes, often starting from commercially available steroids like estradiol or its derivatives. A common strategy involves the introduction of the characteristic long sulfinyl side chain at the 7α-position of the steroid nucleus. Key transformations include the protection of hydroxyl groups, oxidation to introduce a keto group at the 6-position, and the stereoselective addition of the side chain.[4][5][6]
Several patents and research articles outline different methodologies, each with its own set of intermediates and reaction conditions. For instance, one approach starts with 6-ketoestradiol, proceeding through a six-step reaction to yield Fulvestrant.[7] Another method utilizes 6-dehydronandrolone acetate, achieving the synthesis in four steps.[8][9] The choice of synthetic route often depends on factors like overall yield, purity, cost-effectiveness, and scalability for industrial production.
Core Chemical Intermediates
The following are some of the pivotal chemical intermediates that feature prominently in various reported synthetic pathways for Fulvestrant:
-
Protected Estradiol Derivatives: To prevent unwanted side reactions, the hydroxyl groups at the C-3 and C-17 positions of the estradiol core are often protected. Common protecting groups include acetyl (Ac) or benzyl (Bn).
-
6-Keto Steroid Intermediates: The introduction of a ketone group at the C-6 position is a critical step that facilitates the subsequent addition of the side chain. An example is 3,17β-diacetoxy-estra-1,3,5(10)-trien-6-one.
-
7α-Alkylated Steroid Intermediates: The stereoselective addition of the precursor to the long side chain at the 7α-position is a crucial C-C bond-forming step. This often involves the use of organometallic reagents.
-
Side Chain Precursors: The unique 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl side chain is typically constructed separately and then coupled to the steroid nucleus. Intermediates in the side chain synthesis include compounds like 4,4,5,5,5-pentafluoro-1-pentanethiol.[10]
Quantitative Data on Synthetic Steps
The efficiency of each synthetic step is critical for the overall yield and cost of Fulvestrant production. The following table summarizes reported yields for key transformations in various synthetic routes.
| Transformation | Starting Material | Key Intermediate/Product | Reported Yield | Reference |
| Side Chain Addition & Deprotection | 6-ketoestradiol derivative | 7α-[9-(4,4,5,5,5-pentafluoropentylthio)nonyl]estradiol | ~59.2% | [7] |
| Oxidation of Side Chain | 7α-[9-(4,4,5,5,5-pentafluoropentylthio)nonyl]estradiol | Fulvestrant | ~60% | [11] |
| Overall Yield (from 6-dehydronandrolone acetate) | 6-dehydronandrolone acetate | Fulvestrant | 35% | [8][9] |
| Overall Yield (from 6-ketoestradiol) | 6-ketoestradiol | Fulvestrant | ~40% | [7] |
| Overall Yield (from Intermediate X and pentafluoropentanol) | Intermediate X and pentafluoropentanol | Fulvestrant | 50-60% | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of Fulvestrant, compiled from published literature.
Protocol 1: Synthesis of 7α-[9-(4,4,5,5,5-pentafluoropentylthio)nonyl]-estra-1,3,5(10)-triene-3,17β-diol
This protocol describes the addition of the thioether side chain to a 6-ketoestradiol derivative.
Materials:
-
3,17β-diacetoxy-estra-1,3,5(10)-trien-6-one
-
9-(4,4,5,5,5-pentafluoropentylthio)nonyl magnesium bromide (Grignard reagent)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride solution, saturated
-
Ethyl acetate
-
Sodium sulfate, anhydrous
Procedure:
-
A solution of 3,17β-diacetoxy-estra-1,3,5(10)-trien-6-one in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
The Grignard reagent, 9-(4,4,5,5,5-pentafluoropentylthio)nonyl magnesium bromide, in THF is added dropwise to the cooled solution of the steroid.
-
The reaction mixture is stirred at the low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product containing the 7α- and 7β-isomers is then subjected to deprotection of the acetate groups, typically using a base such as sodium hydroxide in methanol.
-
The resulting diol is purified by column chromatography on silica gel to isolate the desired 7α-isomer.
Protocol 2: Oxidation to Fulvestrant
This protocol outlines the final oxidation step to form the sulfoxide moiety of Fulvestrant.
Materials:
-
7α-[9-(4,4,5,5,5-pentafluoropentylthio)nonyl]-estra-1,3,5(10)-triene-3,17β-diol
-
Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA))
-
Solvent (e.g., acetic acid, ethyl acetate, dichloromethane)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
The starting thioether intermediate is dissolved in a suitable solvent such as ethyl acetate or a mixture of acetic acid and ethyl acetate.[10]
-
The solution is cooled in an ice bath.
-
The oxidizing agent is added portion-wise or dropwise to the solution, maintaining the temperature. The amount of oxidizing agent is carefully controlled to favor the formation of the sulfoxide over the sulfone.
-
The reaction is stirred at a low temperature and monitored by TLC or HPLC until the starting material is consumed.
-
The reaction is quenched by the addition of a reducing agent like sodium thiosulfate solution to destroy any excess oxidant.
-
The mixture is diluted with ethyl acetate and washed with water and saturated sodium bicarbonate solution to neutralize any acidic components.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude Fulvestrant is then purified by recrystallization or column chromatography to obtain the final product as a mixture of two diastereoisomers at the sulfur atom.[12]
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of the key synthetic transformations in the preparation of Fulvestrant.
Caption: A simplified workflow of a common Fulvestrant synthetic route.
Mechanism of Action: Estrogen Receptor Degradation
Fulvestrant's therapeutic effect stems from its unique mechanism of action as a SERD. It binds to the estrogen receptor (ER) and induces a conformational change that leads to the receptor's degradation.[3][][14] This process is visualized below.
Caption: The signaling pathway of Fulvestrant's mechanism of action.
References
- 1. Fulvestrant - Wikipedia [en.wikipedia.org]
- 2. A Review of Fulvestrant in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102993257A - New fulvestrant preparation method - Google Patents [patents.google.com]
- 8. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2017064724A1 - Novel process and intermediates for the preparation of high purity fulvestrant - Google Patents [patents.google.com]
- 11. CN103980336A - New fulvestrant synthesis method - Google Patents [patents.google.com]
- 12. US9271990B2 - Fulvestrant formulations - Google Patents [patents.google.com]
- 14. Fulvestrant in the treatment of hormone receptor‐positive/human epidermal growth factor receptor 2‐negative advanced breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorination Effect on Thiol Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique properties, including high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the physicochemical and biological characteristics of a molecule. When applied to thiols, a class of organosulfur compounds critical in various biological and chemical processes, fluorination offers a powerful tool to modulate reactivity and tailor properties for specific applications. This guide provides a comprehensive overview of the fluorination effect on thiol reactivity, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the potential of fluorinated thiols.
The reactivity of a thiol is intrinsically linked to the acidity of the thiol proton (pKa), the nucleophilicity of the corresponding thiolate anion, and its redox potential. Fluorination, particularly on the carbon backbone near the thiol group, exerts a strong electron-withdrawing inductive effect. This effect significantly lowers the pKa of the thiol, increasing the concentration of the more reactive thiolate anion at physiological pH. However, the high electronegativity of fluorine can also decrease the nucleophilicity of the thiolate. Understanding this delicate balance is crucial for predicting and controlling the reactivity of fluorinated thiols in various chemical transformations.
This guide will delve into the quantitative effects of fluorination on thiol pKa and explore its impact on the kinetics of several key reactions, including Michael additions, thiol-disulfide exchanges, and para-fluoro-thiol reactions. Detailed experimental protocols for measuring these effects are provided, alongside diagrammatic representations of workflows and mechanistic pathways to facilitate a deeper understanding.
Data Presentation: The Quantitative Impact of Fluorination
The introduction of fluorine atoms into a thiol-containing molecule has a quantifiable impact on its acidity and reactivity. The following tables summarize key data comparing fluorinated and non-fluorinated thiols.
Table 1: Comparison of pKa Values for Benzenethiol Derivatives
| Compound | pKa | Reference |
| Benzenethiol | ~6.6 | |
| 4-Fluorobenzenethiol | ~6.1 | |
| Pentafluorobenzenethiol | 2.68 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
Table 2: Second-Order Rate Constants for the para-Fluoro-Thiol Reaction (PFTR)
| Thiol | Solvent | Rate Constant (k) [L mol⁻¹ s⁻¹] | Reference |
| Thiophenol | DMF | 2.5 x 10⁻¹ | |
| 1-Octanethiol | THF | Very Slow (<45% conversion in 72h) | |
| Polymeric Thiol | DMF | - |
Note: The reactivity in PFTR is highly dependent on the thiol, solvent, and base used. The reaction involves the nucleophilic attack of a thiolate on a polyfluorinated aromatic ring.
Core Concepts and Reaction Mechanisms
The Inductive Effect and Thiol Acidity
The primary influence of fluorination on thiol reactivity stems from the powerful electron-withdrawing inductive effect of the fluorine atom(s). This effect polarizes the S-H bond, making the thiol proton more acidic and thus lowering its pKa. A lower pKa means that at a given pH, a higher proportion of the thiol will exist in its deprotonated, more nucleophilic thiolate form (RS⁻).
Key Reactions of Fluorinated Thiols
-
Michael Addition: The conjugate addition of a thiol to an α,β-unsaturated carbonyl compound is a fundamental reaction in both chemistry and biology. The increased concentration of the thiolate anion due to fluorination can accelerate the rate of Michael additions. However, the reduced nucleophilicity of the fluorinated thiolate can sometimes counteract this effect.
-
Thiol-Disulfide Exchange: This reversible reaction is crucial for protein folding, redox signaling, and drug metabolism. The equilibrium and kinetics of thiol-disulfide exchange are influenced by the pKa and redox potential of the participating thiols. Fluorination can modulate these properties, thereby affecting the stability and reactivity of disulfide bonds.
-
para-Fluoro-Thiol Reaction (PFTR): This is a specific type of nucleophilic aromatic substitution (SNAr) where a thiol displaces a fluorine atom, typically at the para position of a pentafluorophenyl group. The high reactivity of the C-F bond in electron-deficient aromatic systems makes this a rapid and efficient conjugation method.[1][2]
-
Thiol-Ene Reaction: This radical-mediated addition of a thiol to an alkene is a versatile "click" reaction. While the initiation of this reaction does not directly depend on the thiol's pKa, the subsequent chain transfer step can be influenced by the S-H bond dissociation energy, which may be affected by fluorination.
Mandatory Visualization
Experimental Protocols
Protocol 1: Determination of Thiol pKa by UV-Vis Spectrophotometric Titration
This protocol outlines a method for determining the pKa of a thiol by monitoring the change in UV-Vis absorbance of its thiolate form as a function of pH.
Materials:
-
Thiol compound (fluorinated or non-fluorinated)
-
Series of buffer solutions with known pH values (e.g., phosphate, borate) spanning a range of at least 2 pH units above and below the expected pKa
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Deionized water
-
Suitable organic solvent if the thiol is not water-soluble (e.g., DMSO, ethanol)
Procedure:
-
Prepare a stock solution of the thiol: Accurately weigh the thiol and dissolve it in a minimal amount of a suitable solvent to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare sample solutions: For each buffer solution, add a small, constant volume of the thiol stock solution to a known volume of the buffer in a quartz cuvette to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range). Ensure the final concentration of any organic solvent is low (e.g., <1%) to minimize its effect on the pH and pKa.
-
Measure UV-Vis spectra: Record the UV-Vis spectrum of each sample solution over a relevant wavelength range. A solution of the buffer without the thiol should be used as a blank.
-
Identify the analytical wavelength: Determine the wavelength at which the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms of the thiol is maximal. This is the analytical wavelength (λmax for the thiolate).
-
Measure absorbance at the analytical wavelength: Measure the absorbance of each buffered thiol solution at the determined analytical wavelength.
-
Data Analysis:
-
Plot the absorbance at the analytical wavelength versus the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where half of the thiol is in its deprotonated form.
-
Alternatively, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the concentration of the thiolate and [HA] is the concentration of the protonated thiol. The ratio [A⁻]/[HA] can be calculated from the absorbance values.
-
Protocol 2: Kinetic Analysis of the para-Fluoro-Thiol Reaction (PFTR) by ¹⁹F NMR Spectroscopy
This protocol describes a method for monitoring the kinetics of the PFTR by observing the changes in the ¹⁹F NMR spectrum of the fluorinated aromatic compound over time.[3][4]
Materials:
-
Pentafluorophenyl-containing substrate
-
Thiol (fluorinated or non-fluorinated)
-
Non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine)
-
Anhydrous deuterated solvent (e.g., DMF-d₇, CDCl₃)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Prepare stock solutions: Prepare stock solutions of the pentafluorophenyl substrate, the thiol, and the base in the chosen deuterated solvent.
-
Set up the NMR experiment:
-
In an NMR tube, combine the stock solutions of the pentafluorophenyl substrate and the thiol at the desired concentrations.
-
Acquire an initial ¹⁹F NMR spectrum to record the signals of the starting material. The pentafluorophenyl group typically shows three distinct signals for the ortho, meta, and para fluorine atoms.
-
-
Initiate the reaction: Add the base to the NMR tube to initiate the reaction. Quickly mix the contents and place the tube in the NMR spectrometer.
-
Monitor the reaction: Acquire a series of ¹⁹F NMR spectra at regular time intervals. The disappearance of the signal corresponding to the para-fluorine and the appearance of new signals for the substituted product should be observed.
-
Data Analysis:
-
Integrate the signals of the starting material and the product in each spectrum.
-
Calculate the concentration of the reactants and products at each time point based on the initial concentrations and the relative integrals.
-
Plot the concentration of the starting material versus time.
-
Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for a bimolecular reaction).
-
Conclusion
The fluorination of thiols is a powerful strategy for fine-tuning their reactivity, with significant implications for drug development, chemical biology, and materials science. The electron-withdrawing nature of fluorine lowers the pKa of the thiol, increasing the population of the reactive thiolate anion. This generally leads to enhanced reactivity in reactions such as Michael additions and nucleophilic aromatic substitutions. However, the interplay between increased thiolate concentration and potentially decreased nucleophilicity requires careful consideration and empirical validation.
The experimental protocols and quantitative data presented in this guide provide a framework for researchers to systematically investigate the impact of fluorination on their specific thiol-containing systems. By understanding and harnessing the fluorination effect, scientists can design and synthesize novel molecules with tailored reactivity and optimized performance for a wide range of applications. The continued exploration of fluorinated thiols promises to unlock new opportunities in the development of advanced therapeutics, probes, and functional materials.
References
A Comprehensive Technical Guide to 4,4,5,5,5-Pentafluoropentane-1-thiol: Synthesis, Properties, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4,4,5,5,5-Pentafluoropentane-1-thiol, a crucial fluorinated aliphatic thiol used as a key intermediate in the synthesis of the anti-cancer drug Fulvestrant. This document details its physicochemical properties, provides a plausible, detailed experimental protocol for its synthesis from commercially available starting materials, and outlines its application in the synthesis of Fulvestrant. The Canonical SMILES for this compound is C(CC(C(F)(F)F)(F)F)CS.[1][2] All quantitative data are presented in structured tables for clarity, and a logical workflow for its synthesis and subsequent use is provided as a Graphviz diagram.
Physicochemical Properties
This compound is a colorless liquid with a characteristic thiol odor.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H7F5S | [1][2] |
| Molecular Weight | 194.17 g/mol | [1][3] |
| Canonical SMILES | C(CC(C(F)(F)F)(F)F)CS | [1][2] |
| CAS Number | 148757-88-4 | [1][2][3] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 113.162 °C at 760 mmHg | [2] |
| Density | 1.274 g/cm³ | [2] |
| Flash Point | 30.306 °C | [2] |
| Refractive Index | 1.363 | [2] |
| pKa (Predicted) | 10.08 ± 0.10 | [2] |
| LogP | 2.894 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis of this compound: A Representative Experimental Protocol
While specific proprietary methods may exist, the synthesis of this compound can be achieved through a reliable two-step process starting from the commercially available 4,4,5,5,5-pentafluoropentan-1-ol. The following protocol is a representative procedure based on standard organic chemistry transformations.
Step 1: Synthesis of 4,4,5,5,5-Pentafluoropentyl Bromide
Methodology: This step involves the conversion of the primary alcohol to an alkyl bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids.
Materials:
-
4,4,5,5,5-pentafluoropentan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4,4,5,5,5-pentafluoropentan-1-ol (1.0 eq) in anhydrous diethyl ether, cooled to 0 °C in an ice bath, add phosphorus tribromide (0.4 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4,5,5,5-pentafluoropentyl bromide.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of this compound
Methodology: The target thiol is synthesized from the corresponding alkyl bromide via a nucleophilic substitution reaction with a sulfur nucleophile, such as thiourea followed by hydrolysis, or sodium hydrosulfide. The thiourea method is often preferred as it minimizes the formation of the corresponding sulfide byproduct.
Materials:
-
4,4,5,5,5-pentafluoropentyl bromide (from Step 1)
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
A mixture of 4,4,5,5,5-pentafluoropentyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol is heated at reflux for 2-4 hours to form the S-(4,4,5,5,5-pentafluoropentyl)isothiouronium bromide salt.
-
After cooling, a solution of sodium hydroxide (2.5 eq) in water is added, and the mixture is heated at reflux for another 1-2 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by distillation.
Application in the Synthesis of Fulvestrant
This compound is a critical building block in the synthesis of Fulvestrant, a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. In the synthesis of Fulvestrant, the thiol is typically activated, for example, as a thioester or a sulfonate ester, and then reacted with a suitable estradiol derivative to introduce the characteristic pentafluoropentylsulfinyl side chain.
Logical Workflow for Synthesis and Application
The following diagram illustrates the synthetic pathway from 4,4,5,5,5-pentafluoropentan-1-ol to this compound and its subsequent utilization in the synthesis of Fulvestrant.
References
Methodological & Application
Application Notes and Protocols for Self-Assembled Monolayers of 4,4,5,5,5-Pentafluoropentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4,5,5,5-Pentafluoropentane-1-thiol in the formation of self-assembled monolayers (SAMs). Due to the limited availability of specific experimental data for this particular molecule, the quantitative information presented is based on studies of structurally similar short-chain partially fluorinated alkanethiols. These notes are intended to serve as a practical guide for the preparation, characterization, and application of these SAMs in various research and development contexts.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. When this compound is used, the thiol group (-SH) exhibits a strong affinity for gold surfaces, leading to the formation of a dense and stable monolayer. The pentafluoropentyl tail groups create a unique surface with low surface energy, hydrophobicity, and chemical stability. These properties make such SAMs promising candidates for applications in biosensors, drug delivery, and as anti-fouling surfaces. While primarily recognized for its role as a key intermediate in the synthesis of the breast cancer drug Fulvestrant, the application of this compound in SAMs offers intriguing possibilities for surface modification and functionalization.
Data Presentation: Properties of a this compound SAM (Estimated)
The following table summarizes the expected quantitative properties of a self-assembled monolayer of this compound on a gold substrate. These values are extrapolated from experimental data of other short-chain perfluoroalkanethiols and should be considered as estimates.[1][2]
| Property | Estimated Value | Characterization Technique | Notes |
| Water Contact Angle | 100° - 115° | Goniometry | Indicates a hydrophobic surface due to the fluorinated tail groups. The exact angle can vary with monolayer order. |
| Ellipsometric Thickness | 0.7 - 1.0 nm | Ellipsometry | This estimated thickness is consistent with a monolayer of short-chain thiols oriented relatively normal to the surface.[2] |
| Surface Energy | 10 - 15 mJ/m² | Contact Angle Analysis | The low surface energy is a characteristic feature of fluorinated surfaces, contributing to their anti-fouling properties.[3] |
| Reductive Desorption Potential | -0.8 to -1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry | This potential indicates the stability of the thiol-gold bond. |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Formation of a this compound SAM on Gold
This protocol outlines the steps for creating a self-assembled monolayer on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Deionized (DI) water (18 MΩ·cm)
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Glass beakers and petri dishes
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning (Piranha Solution - EXTREME CAUTION ):
-
In a fume hood, prepare a piranha solution by slowly adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. The solution is highly corrosive and exothermic.
-
Using tweezers, immerse the gold substrates in the hot piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them extensively with DI water, followed by a final rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas. Use immediately.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass container. For example, to make 10 mL of solution, dissolve 1.94 mg of the thiol in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Place the cleaned and dried gold substrates in the thiol solution. Ensure the entire surface is submerged.
-
Seal the container to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times can lead to more ordered monolayers.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, such as a desiccator, until further use.
-
Protocol 2: Characterization of the SAM
a) Contact Angle Goniometry:
-
Place a small droplet (2-5 µL) of DI water on the SAM surface.
-
Measure the static contact angle using a goniometer. An advancing and receding angle measurement can provide information on contact angle hysteresis and surface homogeneity.
b) Ellipsometry:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation to establish a baseline.
-
After SAM formation, measure the parameters of the coated substrate.
-
Model the surface as a layered structure (substrate/SAM/air) and fit the data to determine the thickness of the SAM, assuming a refractive index of approximately 1.40-1.45 for the fluorinated monolayer.
c) X-ray Photoelectron Spectroscopy (XPS):
-
Acquire survey and high-resolution spectra of the SAM surface.
-
Confirm the presence of fluorine (F 1s), carbon (C 1s), sulfur (S 2p), and gold (Au 4f) peaks.
-
The S 2p peak at ~162 eV is indicative of a gold-thiolate bond. The C 1s spectrum can be deconvoluted to identify C-C, C-F, and CF2/CF3 species.
Applications in Drug Development and Research
While the direct use of this compound SAMs in drug delivery systems is not yet widely documented, their properties suggest several potential applications:
-
Anti-fouling Surfaces for Biosensors: The low surface energy and hydrophobicity of the fluorinated SAM can resist the non-specific adsorption of proteins and cells. This is crucial for developing sensitive and reliable biosensors for drug screening and diagnostics, as it minimizes background noise and improves the signal-to-noise ratio.
-
Controlled Drug Release: The hydrophobic nature of the SAM could be utilized to create surfaces that modulate the release of hydrophobic drugs. The monolayer can act as a barrier, and its properties could be tuned to control the release kinetics.
-
Cell Adhesion Studies: By creating patterned surfaces of fluorinated and non-fluorinated SAMs, researchers can study the adhesion and proliferation of cells on surfaces with different wettabilities. This is valuable in tissue engineering and for understanding the biocompatibility of materials used in medical implants.
-
Immobilization of Biomolecules: The terminal end of the thiol can be chemically modified prior to SAM formation to include reactive groups for the covalent attachment of biomolecules, such as enzymes or antibodies. This allows for the creation of highly specific and stable bioactive surfaces for various assays.
References
Application Note: Protocol for Forming Self-Assembled Monolayers (SAMs) with 4,4,5,5,5-Pentafluoropentane-1-thiol on Gold
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) on gold surfaces using 4,4,5,5,5-Pentafluoropentane-1-thiol. This fluorinated thiol allows for the creation of low-energy surfaces with distinct hydrophobic and oleophobic properties, which are of significant interest in various applications, including biosensors, drug delivery systems, and anti-fouling coatings.
Introduction
Self-assembled monolayers (SAMs) of organosulfur compounds on gold are a fundamental tool in surface science and nanotechnology. The strong affinity between sulfur and gold drives the spontaneous formation of a highly ordered molecular layer.[1] this compound is a partially fluorinated alkanethiol. The fluorinated tail group imparts unique properties to the surface, such as low surface energy and reduced non-specific protein adsorption. This protocol details the steps for the reliable and reproducible formation of high-quality SAMs using this specific thiol.
Quantitative Data Summary
The following table summarizes key parameters and expected outcomes for the formation of this compound SAMs on gold. It is important to note that specific quantitative data for this exact molecule is limited in the literature. The provided values are based on data from structurally similar short-chain fluorinated alkanethiols and general knowledge of SAMs.
| Parameter | Value/Range | Notes |
| Thiol Concentration | 1 - 5 mM in Ethanol | A typical starting concentration for achieving a well-ordered monolayer. |
| Immersion Time | 18 - 24 hours | Longer immersion times generally lead to more ordered and densely packed SAMs.[2][3] |
| Advancing Water Contact Angle | ~110° - 120° (Estimated) | Indicates a highly hydrophobic surface due to the fluorinated tail groups. Actual values should be determined experimentally. |
| Ellipsometric Thickness | ~0.2 - 0.5 nm (Estimated) | Based on data for a structurally similar short-chain fluorinated thiol (CF3(CF2)3CH2CH2SH), which was noted to form a poorly organized monolayer at ~0.2 nm.[4] A well-ordered monolayer of this compound is expected to have a slightly larger thickness. |
Experimental Protocol
This protocol is divided into three main stages: gold substrate preparation, SAM formation, and post-formation processing. A clean environment is crucial for preparing high-quality SAMs to avoid contamination.[5]
Materials and Reagents
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
High-purity nitrogen gas
-
Glass vials with sealable caps
-
Tweezers (Teflon-coated recommended)
-
Sonicator
Gold Substrate Preparation (Cleaning)
Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Always add the hydrogen peroxide to the sulfuric acid slowly.
-
Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid (3:1 H₂SO₄:H₂O₂). The solution will become very hot.
-
Substrate Cleaning: Using clean tweezers, immerse the gold substrates in the hot Piranha solution for 5-10 minutes.[2]
-
Rinsing: Carefully remove the substrates from the Piranha solution and rinse them thoroughly with copious amounts of DI water.
-
Final Rinse and Drying: Rinse the substrates with anhydrous ethanol and dry them under a gentle stream of high-purity nitrogen gas.[3]
-
Immediate Use: The cleaned substrates should be used immediately for SAM formation to prevent atmospheric contamination.
Self-Assembled Monolayer (SAM) Formation
-
Prepare Thiol Solution: Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial. For example, to prepare 10 mL of a 1 mM solution, dissolve the appropriate mass of the thiol in 10 mL of anhydrous ethanol.
-
Sonication: Briefly sonicate the solution for 1-2 minutes to ensure the thiol is completely dissolved.
-
Immersion: Using clean tweezers, immediately immerse the freshly cleaned gold substrates into the thiol solution. Ensure the entire gold surface is submerged.
-
Incubation: Seal the vial to minimize solvent evaporation and exposure to air. For the highest quality films, the headspace of the container can be purged with nitrogen gas before sealing.[5] Allow the self-assembly to proceed for 18-24 hours at room temperature.[2][3]
Post-Formation Rinsing and Drying
-
Initial Rinse: After the incubation period, remove the substrates from the thiol solution with clean tweezers. Rinse the surfaces thoroughly with a stream of fresh anhydrous ethanol for 10-15 seconds to remove any non-covalently bound (physisorbed) molecules.
-
Sonication Rinse (Optional but Recommended): Place the rinsed substrates in a beaker containing fresh anhydrous ethanol and sonicate for 1-3 minutes to remove any remaining loosely bound molecules.[5]
-
Final Rinse and Drying: Perform a final rinse with anhydrous ethanol and dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.
-
Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, until further use.
Experimental Workflow
Characterization
To confirm the successful formation and quality of the SAM, various surface-sensitive techniques can be employed.
-
Contact Angle Goniometry: Measures the static or dynamic contact angle of a liquid (typically water) on the surface. A high contact angle indicates a hydrophobic, well-formed monolayer.
-
Ellipsometry: A non-destructive optical technique used to determine the thickness of the thin film.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive quantitative spectroscopic technique that can confirm the elemental composition and the presence of the sulfur-gold bond.
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface, allowing for the visualization of the monolayer's morphology and the identification of defects.
References
- 1. pages.jh.edu [pages.jh.edu]
- 2. researchgate.net [researchgate.net]
- 3. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 4,4,5,5,5-Pentafluoropentane-1-thiol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5,5-Pentafluoropentane-1-thiol is a fluorinated alkanethiol with significant potential in the field of materials science. Its unique structure, combining a reactive thiol headgroup with a highly fluorinated tail, allows for the formation of robust self-assembled monolayers (SAMs) on various metal surfaces.[1] This modification dramatically alters the surface properties of materials, imparting characteristics such as hydrophobicity, oleophobicity, and low surface energy. These attributes are highly sought after in a range of applications, from biocompatible coatings and microelectronics to anti-fouling and corrosion-resistant surfaces. This document provides an overview of potential applications, detailed experimental protocols for surface modification, and expected quantitative data based on the properties of similar fluorinated thiols.
Application Notes
The primary application of this compound in materials science is the formation of self-assembled monolayers (SAMs). The thiol (-SH) group exhibits a strong affinity for noble metal surfaces such as gold, silver, and copper, leading to the spontaneous formation of a highly ordered, dense monolayer.[2] The fluorinated pentyl chain then orients away from the surface, creating a new interface with unique properties.
Key Applications Include:
-
Enhanced Biocompatibility: Fluorinated surfaces can exhibit reduced protein adsorption and cell adhesion.[1] This makes SAMs of this compound promising candidates for modifying the surfaces of biomedical implants, biosensors, and drug delivery systems to improve their biocompatibility and reduce biofouling.
-
Corrosion Resistance: The dense, well-ordered nature of the SAM can act as a barrier to corrosive agents, protecting the underlying metal substrate from degradation. This is particularly relevant for electronic components and other sensitive metallic structures.
-
Microelectronics: In the fabrication of microelectromechanical systems (MEMS) and other electronic devices, fluorinated SAMs can be used as anti-stiction coatings to prevent adhesion between moving parts and to act as dielectric layers.[3]
-
Drug Development Intermediate: While not a direct materials science application, it is noteworthy that this compound is used in the synthesis of fulvestrant, an anti-breast cancer agent.[4][5] This highlights its utility as a building block in complex organic synthesis, a field that often intersects with the development of functional materials.
Quantitative Data Summary
The following table summarizes expected quantitative data for surfaces modified with this compound SAMs. These values are based on typical results for similar short-chain fluorinated alkanethiols on gold surfaces and should be experimentally verified.
| Property | Expected Value | Method of Measurement |
| Water Contact Angle | > 110° | Contact Angle Goniometry |
| Oil (Hexadecane) Contact Angle | > 60° | Contact Angle Goniometry |
| Monolayer Thickness | ~ 0.8 - 1.2 nm | Ellipsometry or X-ray Reflectivity |
| Surface Energy | < 15 mN/m | Contact Angle Measurements (Owens-Wendt method) |
| Adhesion Force | Low | Atomic Force Microscopy (AFM) |
Experimental Protocols
Protocol 1: Formation of Self-Assembled Monolayers on Gold Substrates
This protocol describes the standard procedure for depositing a SAM of this compound onto a gold-coated substrate from a solution.
Materials:
-
Ethanol (anhydrous, high purity)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Place the gold-coated substrates in a glass beaker.
-
Carefully add freshly prepared Piranha solution to immerse the substrates. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
Leave the substrates in the Piranha solution for 10-15 minutes.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 1.94 mg of the thiol in 10 mL of ethanol.
-
-
SAM Formation:
-
Immediately after cleaning and drying, immerse the gold substrates in the thiol solution in a clean glass petri dish.
-
Seal the petri dish to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
The modified substrates are now ready for characterization.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. oaepublish.com [oaepublish.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | 148757-88-4 [chemicalbook.com]
- 6. This compound | 148757-88-4 [sigmaaldrich.com]
- 7. This compound | 148757-88-4 [sigmaaldrich.com]
- 8. This compound | C5H7F5S | CID 11138000 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 4,4,5,5,5-Pentafluoropentane-1-thiol as a Key Intermediate in the Synthesis of Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4,5,5,5-pentafluoropentane-1-thiol as a critical intermediate in the synthesis of Fulvestrant, a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.
Introduction
Fulvestrant is an important therapeutic agent for advanced breast cancer. Its unique mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and thereby abrogating estrogen-mediated signaling pathways that drive tumor growth. The synthesis of Fulvestrant involves the introduction of a long, fluorinated side chain at the 7α-position of the steroidal backbone. This compound serves as a key building block for constructing this side chain, imparting crucial physicochemical properties to the final drug molecule.
Physicochemical Properties of the Intermediate
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 148757-88-4 | [1] |
| Molecular Formula | C5H7F5S | [1] |
| Molecular Weight | 194.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Purity | ≥97% | |
| Boiling Point | Not available | |
| Density | Not available | |
| Storage | 2-8°C, under inert atmosphere |
Synthetic Application in Fulvestrant Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor to the side chain of Fulvestrant. A common synthetic strategy involves the reaction of a suitable estradiol derivative with an alkylating agent containing the pentafluoropentylthio moiety.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis of Fulvestrant utilizing this compound.
Caption: General workflow for Fulvestrant synthesis.
Detailed Experimental Protocols
The following protocols are representative examples derived from the patent literature and are intended for informational purposes. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of 9-Bromononyl 4,4,5,5,5-pentafluoropentyl Sulfide
This protocol describes the synthesis of the key alkylating agent.
Materials:
-
This compound
-
1,9-Dibromononane
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) and 1,9-dibromononane (1.2 eq) in dichloromethane, add an aqueous solution of sodium hydroxide (1.1 eq) and a catalytic amount of a phase-transfer catalyst.
-
Stir the biphasic mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 9-bromononyl 4,4,5,5,5-pentafluoropentyl sulfide as a colorless oil.
Protocol 2: Synthesis of (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-triene-3,17-diol
This protocol details the coupling of the side chain to the steroidal backbone.
Materials:
-
A suitable 6-keto estradiol derivative (e.g., 3,17β-dihydroxy-estra-1,3,5(10)-trien-6-one)
-
9-Bromononyl 4,4,5,5,5-pentafluoropentyl sulfide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH4Cl), saturated aqueous solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the 6-keto estradiol derivative (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.
-
Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise.
-
Stir the mixture at -78°C for 30 minutes.
-
Add a solution of 9-bromononyl 4,4,5,5,5-pentafluoropentyl sulfide (1.2 eq) in THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the thioether intermediate.
Protocol 3: Oxidation to Fulvestrant
This final step involves the oxidation of the thioether to a sulfoxide.
Materials:
-
(7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-triene-3,17-diol
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
-
Dichloromethane (CH2Cl2) or Ethyl acetate
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium thiosulfate (Na2S2O3), aqueous solution
-
Brine
Procedure:
-
Dissolve the thioether intermediate (1.0 eq) in dichloromethane and cool the solution to 0°C.
-
Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Fulvestrant. A patent describes a purification method involving crystallization from toluene and ethyl acetate.[2]
Quantitative Data
The following table summarizes typical yields reported in the literature for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reported Yield | Reference |
| Alkylation of Thiol | This compound | 9-Bromononyl 4,4,5,5,5-pentafluoropentyl Sulfide | ~80-90% | General |
| Coupling Reaction | 6-keto estradiol derivative | (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-triene-3,17-diol | ~50-70% | [3] |
| Oxidation to Fulvestrant | Thioether Intermediate | Fulvestrant | ~80-90% | [3] |
| Overall Yield | Estradiol Derivative | Fulvestrant | ~35-40% | [3] |
Spectroscopic Data
Fulvestrant (Final Product)
-
Mass Spectrometry (LC-MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition: m/z 605.5 → 427.5[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Not specified
-
(7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-triene-3,17-diol (Thioether Intermediate)
Mechanism of Action: Fulvestrant Signaling Pathway
Fulvestrant exerts its anticancer effects by acting as a selective estrogen receptor degrader (SERD). The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of Fulvestrant.
References
- 1. benchchem.com [benchchem.com]
- 2. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]
- 3. CN102993257A - New fulvestrant preparation method - Google Patents [patents.google.com]
- 4. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Surface Modification with Fluorinated Thiols
Introduction
The strategic modification of surfaces is a cornerstone of modern materials science and biomedical engineering, with significant implications for drug delivery, biosensing, and the development of biocompatible coatings.[1] Thiol-based chemistry provides a versatile and robust platform for tailoring the interfacial properties of various substrates, particularly gold and other noble metals.[1] Thiol compounds, which feature a sulfhydryl (-SH) group, readily form stable, ordered, and densely packed self-assembled monolayers (SAMs) on these surfaces.[1][2]
Among the various thiol-based modifiers, fluorinated thiols are of particular interest due to the unique properties imparted by fluorine atoms.[3] The high electronegativity and low polarizability of the carbon-fluorine bond lead to surfaces with exceptionally low energy.[3][4] This characteristic results in materials that are both highly hydrophobic (water-repellent) and oleophobic (oil-repellent).[3][4][5] In the context of biomedical and drug development applications, these properties are highly desirable for creating non-fouling surfaces that resist the non-specific adsorption of proteins and prevent cellular adhesion.[6][7] This resistance to biofouling is critical for improving the performance and longevity of medical implants, enhancing the signal-to-noise ratio in biosensors, and controlling cell-surface interactions in tissue engineering.[8][9]
Fluorinated SAMs (F-SAMs) are formed through the spontaneous adsorption of fluorinated alkanethiols onto a gold surface, where the thiol headgroup forms a strong bond with the gold, and the fluorinated alkyl chains orient away from the surface.[2][3] The length and degree of fluorination of the alkyl chain can be precisely controlled to fine-tune the surface properties.[5][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies characterizing surfaces modified with fluorinated thiols.
Table 1: Surface Composition and Film Properties of Perfluoroalkanethiol SAMs on Gold. (Data synthesized from multiple sources representing typical expected values)
| Fluorinated Thiol Chain | Film Thickness (Å) | Advancing Water Contact Angle (°) | F/Au XPS Ratio (Normalized) | S/Au XPS Ratio (Normalized) |
| F(CF₂)₄(CH₂)₂SH (F4) | ~8 | ~110 | Low | High |
| F(CF₂)₆(CH₂)₂SH (F6) | ~11 | ~112 | Medium | Medium |
| F(CF₂)₈(CH₂)₂SH (F8) | ~13 | ~115 | High | Low |
| F(CF₂)₁₀(CH₂)₂SH (F10) | ~16 | >115 | Very High | Very Low |
Note: Data is illustrative and derived from trends reported in literature.[4][5][10] The thickness of the SAMs and the fluorine-to-gold (F/Au) atomic ratio, determined by X-ray Photoelectron Spectroscopy (XPS), increase with the length of the perfluorinated tail. Conversely, the sulfur-to-gold (S/Au) ratio decreases as the longer fluorinated chains attenuate the signal from the sulfur atom bonded to the gold surface.[10]
Table 2: Electrochemical and Surface Properties of Fluorinated vs. Non-Fluorinated Aryl Thiols on Silver.
| Thiol Compound | Surface Coverage (mol/cm²) | Molecular Area (Ų/molecule) | Change in Work Function (ΔΦ, eV) | Molecular Tilt from Normal |
| Thiophenol (TP) | (5.07 ± 1.29) x 10⁻¹⁰ | 32.8 ± 8.3 | -0.64 | <20° |
| Pentafluorothiophenol (F₅TP) | (1.95 ± 0.59) x 10⁻¹⁰ | 85.2 ± 25.8 | +0.54 | 67° |
Note: Data from a study on polycrystalline silver substrates.[12] The perfluorination of the aryl thiol leads to a lower surface coverage and a more disordered arrangement with a greater molecular tilt.[12]
Experimental Protocols & Methodologies
Protocol 1: Preparation of Fluorinated Thiol Self-Assembled Monolayers (SAMs) on Gold Substrates
This protocol details the procedure for creating a well-ordered F-SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)[13]
-
Fluorinated thiol compound (e.g., 1H,1H,2H,2H-Perfluorodecanethiol)
-
200-proof ethanol, anhydrous[13]
-
Tweezers (non-magnetic, stainless steel)[13]
-
Glass or polypropylene containers with sealable caps (e.g., scintillation vials)[13]
-
Dry nitrogen gas[13]
-
Sonicator[13]
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates. A common method is to rinse with absolute ethanol and then dry under a stream of nitrogen.
-
For more rigorous cleaning, substrates can be treated with "piranha solution" (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Immediately after cleaning, rinse the substrates extensively with deionized water and then with absolute ethanol, followed by drying with nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the fluorinated thiol in absolute ethanol.[5] This should be done in a clean container.
-
For example, to make 10 mL of a 1 mM solution of 1H,1H,2H,2H-Perfluorodecanethiol (M.W. 464.2 g/mol ), dissolve 4.64 mg of the thiol in 10 mL of ethanol.
-
-
Self-Assembly Process:
-
Place the clean, dry gold substrates into individual containers.[13]
-
Completely immerse the substrates in the thiol solution. Use tweezers to handle the substrates.[13]
-
To minimize oxidation, reduce the headspace above the solution and gently purge the container with dry nitrogen gas before sealing the cap tightly.[13]
-
Allow the self-assembly to proceed for at least 24 hours at room temperature to ensure the formation of a well-ordered monolayer.[5][13]
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution with tweezers.
-
Rinse each substrate thoroughly with a stream of fresh absolute ethanol for 10-15 seconds to remove any non-chemisorbed thiols.[13]
-
Place the rinsed samples in a container with fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed molecules.[13]
-
Perform a final rinse with ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas.[13]
-
-
Storage:
Protocol 2: Evaluation of Protein Resistance on F-SAM Surfaces
This protocol provides a method to assess the anti-fouling properties of the F-SAM surface by quantifying protein adsorption.
Materials:
-
F-SAM modified substrates (from Protocol 1)
-
Control substrates (e.g., unmodified gold, hydrophilic SAM)
-
Protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) or Fibrinogen in Phosphate-Buffered Saline (PBS))
-
PBS (pH 7.4)
-
Deionized water
-
Characterization instrument (e.g., X-ray Photoelectron Spectrometer (XPS), Ellipsometer, or Quartz Crystal Microbalance (QCM))
Procedure:
-
Baseline Characterization:
-
Characterize the clean F-SAM and control surfaces before protein exposure to obtain baseline measurements (e.g., elemental composition by XPS or film thickness by ellipsometry).
-
-
Protein Incubation:
-
Immerse the F-SAM and control substrates in the protein solution. Ensure the entire surface is covered.
-
Incubate for a defined period, typically 1-2 hours at 37°C, to allow for protein adsorption to reach equilibrium.
-
-
Rinsing:
-
Gently remove the substrates from the protein solution.
-
Rinse the substrates thoroughly with PBS to remove loosely bound protein.
-
Follow with a final rinse in deionized water to remove salts.
-
-
Drying:
-
Dry the substrates carefully under a gentle stream of nitrogen gas.
-
-
Post-Incubation Characterization:
-
Re-characterize the surfaces using the same technique as in Step 1.
-
Using XPS: Look for the appearance of the Nitrogen (N 1s) peak, which is characteristic of proteins but absent in the F-SAM. The attenuation of the Fluorine (F 1s) and Gold (Au 4f) signals can also indicate protein adsorption.
-
Using Ellipsometry: An increase in the measured film thickness indicates the adsorption of a protein layer.
-
Compare the results from the F-SAM surface to the control surfaces. A successful anti-fouling F-SAM will show minimal to no change in its characterization data, while control surfaces are expected to show significant protein adsorption.[6][7]
-
Protocol 3: Cell Adhesion Assay on Modified Surfaces
This protocol describes how to evaluate the ability of F-SAM surfaces to resist cell attachment, a key property for creating biocompatible materials.
Materials:
-
Sterile F-SAM modified substrates and control substrates (e.g., tissue culture-treated plastic, fibronectin-coated surface).
-
Cell culture medium appropriate for the cell type.
-
Cell suspension (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) or fibroblasts).[14]
-
Sterile PBS.
-
Fixative (e.g., 4% paraformaldehyde).
-
Staining agents (e.g., Phalloidin for actin filaments, DAPI for nuclei).
-
Fluorescence microscope.
Procedure:
-
Surface Sterilization:
-
Sterilize the F-SAM and control substrates by immersing them in 70% ethanol for 30 minutes, followed by rinsing with sterile PBS. Air dry in a sterile cell culture hood.
-
-
Cell Seeding:
-
Place the sterile substrates into the wells of a sterile multi-well cell culture plate.
-
Seed cells onto the surfaces at a desired density (e.g., 5,000 - 10,000 cells/cm²).
-
Add cell culture medium and incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Incubation:
-
Allow cells to attach and spread for a predetermined time (e.g., 4, 24, or 48 hours).
-
-
Washing:
-
Gently wash the surfaces with warm PBS to remove non-adherent cells.
-
-
Fixation and Staining (for visualization):
-
Fix the adherent cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.
-
Rinse with PBS.
-
Permeabilize the cells (if necessary for the chosen stain) and stain for specific cellular components (e.g., actin cytoskeleton and nuclei).
-
-
Analysis:
-
Visualize the surfaces using phase-contrast or fluorescence microscopy.
-
Quantify cell adhesion by counting the number of adherent cells in several random fields of view for each surface type.
-
Assess cell morphology (e.g., spread area, roundness). Cells on protein-adsorbing surfaces are expected to be well-spread, while cells on protein-resistant F-SAMs should remain rounded and unattached.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.bu.edu [sites.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of a Fluorinated S-Nitrosothiol as the Nitric Oxide Donor for Fluoropolymer-Based Biomedical Device Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of a fluorinated aryl thiol self-assembled monolayer with its hydrogenated counterpart on polycrystalline Ag substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 14. Preferential adsorption of cell adhesive proteins from complex media on self-assembled monolayers and its effect on subsequent cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Creation of Hydrophobic Surfaces Using 4,4,5,5,5-Pentafluoropentane-1-thiol Self-Assembled Monolayers
AN-2025-12-29
Abstract
This document provides a detailed protocol for the fabrication of hydrophobic surfaces on gold substrates through the self-assembly of 4,4,5,5,5-Pentafluoropentane-1-thiol. Self-assembled monolayers (SAMs) of fluorinated thiols are a robust method for creating low-energy surfaces exhibiting hydrophobic and oleophobic properties.[1][2] This is attributed to the presence of the terminal fluoroalkyl groups which lower the surface energy.[1] The protocols herein cover substrate preparation, solution formulation, monolayer assembly, and post-assembly processing. These methods are applicable for research in surface science, microelectromechanical systems (MEMS), anti-fouling coatings, and drug delivery platforms.[3]
Introduction
The spontaneous organization of alkanethiols on gold surfaces to form densely packed, ordered monolayers is a foundational technique in surface engineering.[4] The resulting self-assembled monolayers (SAMs) allow for precise control over the interfacial properties of a substrate. By incorporating fluorine atoms into the alkyl chain, as with this compound, the surface energy of the modified substrate is significantly reduced, leading to pronounced hydrophobicity.[1] Surfaces are generally considered hydrophobic when the static water contact angle (CA) is greater than 90°.[5] Fluorinated SAMs (FSAMs) are well-defined systems used to evaluate the physical and chemical properties of interfaces with varying degrees of fluorination.[6] This application note details a reproducible method for creating such surfaces.
Quantitative Data on Surface Wettability
The effectiveness of a hydrophobic treatment is quantified by measuring the water contact angle. While specific data for this compound is not extensively published, the following table provides a comparison of advancing water contact angles on various relevant surfaces to contextualize the expected performance. Fluorinated SAMs consistently demonstrate superior hydrophobicity compared to their non-fluorinated counterparts and bare gold.[1][7]
| Surface Type | Terminal Group | Advancing Water Contact Angle (θa) | Reference |
| Bare Gold (Cleaned) | - | ~68° ± 11° | [8] |
| Hydrocarbon SAM | -CH₃ (e.g., Octadecanethiol) | ~111° - 116° | [8][9] |
| Hydrophilic SAM | -OH | ~49° ± 3° | [8] |
| Hydrophilic SAM | -COOH | ~35° ± 4° | [8] |
| Semifluorinated SAM | -CF₃ (general) | ~120° | [7] |
| Polytetrafluoroethylene (PTFE) | -CF₂- | ~110° | [6] |
Table 1: Comparative summary of advancing water contact angles on various surfaces.
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for preparing hydrophobic surfaces using this compound.
Materials and Equipment
-
Thiol: this compound (CAS: 148757-88-4)[10]
-
Substrate: Gold-coated silicon wafers, glass slides, or quartz crystals. Polycrystalline gold with a (111) texture is recommended.[11]
-
Solvent: Anhydrous ethanol (200 proof, ACS grade or higher)
-
Cleaning Reagents:
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
-
Equipment:
-
Fume hood
-
Glass beakers and vials with Teflon-lined caps
-
Ultrasonic bath
-
Nitrogen gas source for drying
-
Calibrated micropipettes
-
Tweezers (non-magnetic, stainless steel)
-
Petri dishes for storage
-
Substrate Preparation (Gold Surface Cleaning)
A pristine gold surface is critical for the formation of a well-ordered SAM.[4] The following protocol uses a piranha solution, which is extremely corrosive and must be handled with extreme caution inside a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
Protocol 2.1.1: Piranha Solution Cleaning
-
Prepare the piranha solution by slowly and carefully adding a 3:7 volume ratio of hydrogen peroxide (30%) to sulfuric acid (98%) in a glass beaker. Warning: This solution is highly exothermic and reacts violently with organic materials.
-
Using tweezers, immerse the gold substrate in the freshly prepared piranha solution for 1-2 minutes.[4]
-
Carefully remove the substrate and rinse copiously with DI water.
-
Rinse thoroughly with anhydrous ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen gas.[12] The substrate should be used immediately for the best results.
Thiol Solution Preparation
Protocol 2.2.1: Solution Preparation
-
Work in a well-ventilated area or fume hood.
-
Calculate the required volume of a 1-5 mM solution of this compound in anhydrous ethanol.[13] For example, to prepare 10 mL of a 1 mM solution:
-
Molecular Weight (MW) of C₅H₇F₅S = 194.17 g/mol .[10]
-
Mass needed = 10 mL * (1 mmol/L) * (1 L/1000 mL) * (194.17 g/mol ) = 0.00194 g = 1.94 mg.
-
-
Measure the appropriate volume of anhydrous ethanol into a clean, dry glass vial.
-
Dispense the calculated mass or volume (if density is known) of the thiol into the solvent.
-
Cap the vial and sonicate for 5-10 minutes to ensure the thiol is fully dissolved.[12]
Self-Assembled Monolayer (SAM) Formation
Protocol 2.3.1: Substrate Immersion
-
Place the freshly cleaned gold substrate into a clean vial or beaker.
-
Pour the prepared thiol solution into the container, ensuring the gold surface is completely submerged.[13]
-
To prevent atmospheric contamination and solvent evaporation, backfill the container with dry nitrogen gas, seal the cap tightly, and wrap it with Parafilm.[13]
-
Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[13]
Post-Assembly Rinsing and Drying
It is crucial to remove any non-chemisorbed (physisorbed) thiol molecules from the surface to ensure a clean monolayer.
Protocol 2.4.1: Rinsing and Drying
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with a steady stream of fresh anhydrous ethanol for 10-15 seconds.[12]
-
Place the sample in a vial containing fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed molecules.[12]
-
Perform a final rinse with ethanol for 10-15 seconds.
-
Dry the functionalized substrate with a gentle stream of dry nitrogen.[12]
Sample Storage
Store the prepared hydrophobic substrates in a clean, dry environment, such as a desiccator or a Petri dish backfilled with nitrogen, to prevent contamination.[12]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for fabricating a hydrophobic surface using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. oaepublish.com [oaepublish.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
- 8. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C5H7F5S | CID 11138000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lee.chem.uh.edu [lee.chem.uh.edu]
- 12. researchgate.net [researchgate.net]
- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
Application Notes and Protocols: Thiol-Ene Click Chemistry with 4,4,5,5,5-Pentafluoropentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry has emerged as a robust and versatile tool for the efficient formation of carbon-sulfur bonds, finding broad applications in materials science, bioconjugation, and drug discovery.[1] This reaction, proceeding via a radical-mediated or nucleophilic pathway, offers high yields, stereoselectivity, and tolerance to a wide range of functional groups.[1] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[2][3][4] 4,4,5,5,5-Pentafluoropentane-1-thiol is a valuable building block that combines the reactivity of a thiol with the beneficial properties of a perfluorinated moiety.
These application notes provide detailed protocols for performing thiol-ene reactions with this compound, offering both photoinitiated and thermally initiated methods. The resulting fluorinated thioethers are of significant interest in the development of novel therapeutics, as exemplified by the use of similar fluorinated side chains in drugs such as Fulvestrant.[5][6][7][8]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 148757-88-4 |
| Molecular Formula | C5H7F5S |
| Molecular Weight | 194.17 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 113.16 °C at 760 mmHg |
| Density | 1.274 g/cm³ |
Reaction Mechanism and Workflow
The thiol-ene reaction proceeds through a radical chain mechanism, initiated by either UV light or heat. The process involves the formation of a thiyl radical, which then adds across an alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. Subsequent chain transfer with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain reaction.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103980336A - New fulvestrant synthesis method - Google Patents [patents.google.com]
Application Notes and Protocols for Ligand Synthesis in Coordination Chemistry Using 4,4,5,5,5-Pentafluoropentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4,4,5,5,5-Pentafluoropentane-1-thiol in the synthesis of functionalized ligands and their application in forming self-assembled monolayers (SAMs) on gold surfaces. This fluorinated thiol is a valuable building block for modifying surfaces and synthesizing potential therapeutic agents due to its unique electronic properties and hydrophobicity.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is crucial for its effective use. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 148757-88-4 | [1] |
| Molecular Formula | C5H7F5S | [2] |
| Molecular Weight | 194.17 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 113.2 °C at 760 mmHg | [1] |
| Density | 1.274 g/cm³ | [1] |
| Flash Point | 30.3 °C | [1] |
| Refractive Index | 1.363 | [1] |
| Storage Temperature | 2-8 °C | [3] |
Application: Synthesis of a Thiol-Functionalized Ligand for Surface Modification
The thiol group of this compound provides a reactive handle for covalent attachment to other molecules or surfaces. The pentafluoropentyl chain imparts unique properties such as high hydrophobicity and thermal stability.[4] A primary application of such thiols is the formation of self-assembled monolayers (SAMs) on gold surfaces, which has implications for biosensors, drug delivery platforms, and biocompatible coatings.
Experimental Workflow for SAM Formation
Caption: Workflow for the formation of a self-assembled monolayer.
Detailed Experimental Protocols
Protocol 1: Preparation of a Gold Substrate for SAM Formation
Objective: To prepare a clean, oxide-free gold surface suitable for the formation of a high-quality self-assembled monolayer.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a chromium adhesion layer and a gold top layer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Deionized (DI) water
-
Absolute ethanol
-
Nitrogen gas source
Procedure:
-
Place the gold-coated substrate in a clean glass container.
-
Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Never add sulfuric acid to hydrogen peroxide. The solution will become very hot.
-
Immerse the gold substrate in the Piranha solution for 5-10 minutes.
-
Carefully remove the substrate from the Piranha solution and rinse it thoroughly with copious amounts of DI water.
-
Rinse the substrate with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Use the cleaned substrate immediately for SAM formation to prevent re-contamination.
Protocol 2: Formation of a Self-Assembled Monolayer of this compound on Gold
Objective: To form a well-ordered self-assembled monolayer of the fluorinated thiol on a clean gold surface.
Materials:
-
Cleaned gold substrate (from Protocol 1)
-
This compound
-
Anhydrous ethanol
Procedure:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass container.
-
Immediately immerse the freshly cleaned gold substrate into the thiol solution.
-
Allow the substrate to incubate in the solution for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with anhydrous ethanol to remove any non-chemisorbed thiol molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The functionalized gold surface is now ready for characterization.
Characterization Data
The successful formation of a SAM can be confirmed by various surface-sensitive techniques. The expected outcomes are summarized below.
| Characterization Technique | Expected Result | Interpretation |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of F 1s, C 1s, S 2p, and Au 4f peaks. The S 2p peak should be shifted to a lower binding energy, indicative of thiolate formation. | Confirms the elemental composition of the monolayer and the covalent bonding of sulfur to the gold surface. |
| Contact Angle Goniometry | High water contact angle (typically >110°), indicating a hydrophobic surface. | Demonstrates the successful formation of a densely packed, fluorinated monolayer. |
| Ellipsometry | Measurement of a uniform film thickness consistent with a monolayer (typically 1-2 nm). | Provides quantitative information on the thickness and uniformity of the SAM. |
Application in Drug Development
The use of this compound is noted in the synthesis of fulvestrant isomers, which have shown antiproliferative activity against breast cancer cells.[1] This highlights the potential of incorporating fluorinated thiol moieties into drug candidates to enhance their therapeutic properties. The workflow for such a synthetic application is outlined below.
General Synthetic Workflow for Drug Modification
Caption: General workflow for drug modification.
References
Application Notes and Protocols for Functionalizing Nanoparticles with 4,4,5,5,5-Pentafluoropentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with tailored surface chemistries is a cornerstone of nanomedicine, enabling advancements in targeted drug delivery, high-contrast imaging, and diagnostics. The use of fluorinated ligands, such as 4,4,5,5,5-Pentafluoropentane-1-thiol, offers unique advantages due to the distinct properties of fluorine. The high electronegativity and hydrophobicity of the pentafluoropentyl group can enhance the stability of nanoparticles in biological media, facilitate self-assembly, and provide a unique signature for 19F Magnetic Resonance Imaging (MRI).[1][2][3] This document provides detailed protocols for the functionalization of gold nanoparticles with this compound, methods for their characterization, and potential applications in drug delivery and cellular imaging.
The functionalization process relies on the strong affinity between sulfur and gold, leading to the formation of a stable self-assembled monolayer (SAM) on the nanoparticle surface.[4] This robust covalent bond ensures the stable anchoring of the fluorinated thiol. The resulting fluorinated surface can modulate the nanoparticle's interaction with biological systems, potentially leading to altered cellular uptake and biodistribution profiles.[2][5]
Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 148757-88-4 | [6][7][8] |
| Molecular Formula | C5H7F5S | [8] |
| Molecular Weight | 194.17 g/mol | [6][8] |
| Appearance | Liquid | [6] |
| Storage Temperature | 2-8°C | [6] |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the ligand exchange reaction to functionalize pre-synthesized citrate-stabilized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) (e.g., 20 nm) in aqueous solution
-
This compound
-
Ethanol (or other suitable solvent for the thiol)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare Thiol Solution: Prepare a stock solution of this compound in ethanol. The concentration will depend on the desired final molar ratio, a common starting point is 1 mM.
-
Ligand Exchange Reaction:
-
In a microcentrifuge tube, add a specific volume of the AuNP solution.
-
Add the this compound stock solution to the AuNP solution to achieve a significant molar excess of the thiol. A starting point is a molar ratio of thiol to AuNPs in the range of 1000:1 to 10,000:1 to ensure complete surface coverage.
-
Gently vortex the mixture for 15-30 seconds to ensure homogeneity.
-
-
Incubation: Incubate the reaction mixture at room temperature for at least 12-24 hours with gentle stirring or occasional mixing to facilitate the ligand exchange process.
-
Purification of Functionalized AuNPs:
-
Following incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 rpm for 20 minutes).
-
Carefully remove the supernatant, which contains excess thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh ethanol to wash away unbound thiol, and centrifuge again.
-
Repeat the washing step with nuclease-free water or a buffer of choice (e.g., PBS, pH 7.4) at least two more times to ensure the removal of any unbound molecules.
-
-
Storage: Resuspend the final pellet of functionalized AuNPs in the desired buffer and store at 4°C for short-term use. For long-term storage, consider appropriate cryoprotectants.
Protocol 2: Characterization of Functionalized Nanoparticles
A comprehensive characterization is crucial to confirm successful functionalization and to understand the properties of the resulting nanoparticles.
1. UV-Visible Spectroscopy:
-
Purpose: To monitor changes in the Surface Plasmon Resonance (SPR) peak of AuNPs.
-
Procedure: Acquire UV-Vis spectra of the AuNPs before and after functionalization. A red-shift in the SPR peak is indicative of a change in the local dielectric environment of the nanoparticle surface, suggesting successful ligand exchange.[4]
2. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter of the nanoparticles.
-
Procedure: Disperse a low concentration of nanoparticles in a suitable buffer. An increase in the hydrodynamic diameter after functionalization confirms the presence of the thiol layer. The Polydispersity Index (PDI) should also be recorded to assess the size distribution.
3. Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the nanoparticles.
-
Procedure: Dilute the nanoparticle suspension in the desired buffer. A change in the zeta potential from the negative value of citrate-stabilized AuNPs to a less negative or near-neutral value is expected upon functionalization with the neutral thiol.
4. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the nanoparticle core size, shape, and aggregation state.
-
Procedure: Deposit a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow the solvent to evaporate. TEM will confirm that the core morphology is maintained after functionalization.
5. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the nanoparticle surface.
-
Procedure: Analyze a dried sample of the functionalized nanoparticles. The presence of F 1s and S 2p signals will confirm the presence of the fluorinated thiol on the gold surface.[3][9][10] The S 2p peak should be consistent with a thiolate species bound to gold.[9]
6. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the presence and quantify the amount of the fluorinated ligand on the nanoparticles.
-
Procedure: Acquire a 19F NMR spectrum of a concentrated solution of the functionalized nanoparticles. The presence of a signal corresponding to the CF3 and CF2 groups of the thiol will provide direct evidence of successful functionalization.[1][3]
Quantitative Data Summary
The following table summarizes expected quantitative data for gold nanoparticles functionalized with short-chain fluorinated thiols, based on literature for similar molecules. Actual values may vary depending on the nanoparticle core size, thiol concentration, and reaction conditions.
| Parameter | Unfunctionalized AuNPs (Citrate-Stabilized) | AuNPs Functionalized with Short-Chain Fluorinated Thiol (Expected) | Characterization Technique |
| Hydrodynamic Diameter (nm) | ~22 | Increase of 2-5 nm | DLS |
| Zeta Potential (mV) | -30 to -50 | -5 to -20 | Zeta Potential Measurement |
| Surface Plasmon Resonance (nm) | ~520 | Red-shift of 2-5 nm | UV-Vis Spectroscopy |
| Surface Composition (Atomic %) | Au, C, O | Au, C, O, F, S | XPS |
| 19F NMR Signal | Absent | Present | 19F NMR |
Visualizations
Caption: Experimental workflow for the functionalization of gold nanoparticles.
Caption: Logical workflow for targeted drug delivery and imaging application.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. biomedres.us [biomedres.us]
- 5. idus.us.es [idus.us.es]
- 6. This compound | 148757-88-4 [sigmaaldrich.com]
- 7. This compound | 148757-88-4 [sigmaaldrich.cn]
- 8. This compound | C5H7F5S | CID 11138000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: The Role of 4,4,5,5,5-Pentafluoropentane-1-thiol in the Synthesis of Fulvestrant, a Potent Anti-Breast Cancer Agent
Introduction:
4,4,5,5,5-Pentafluoropentane-1-thiol is a crucial fluorinated building block in the synthesis of Fulvestrant, a potent therapeutic agent for hormone receptor-positive breast cancer. Fulvestrant is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), inducing a conformational change that leads to the receptor's degradation via the ubiquitin-proteasome pathway.[1] This dual action of blocking receptor functionality and promoting its destruction results in a significant dampening of estrogen-mediated signaling pathways that drive the proliferation of hormone-dependent breast cancer cells.[1] The incorporation of the 4,4,5,5,5-pentafluoropentylsulfinyl side chain is a key structural feature of Fulvestrant, contributing to its unique mechanism of action.
Data Presentation
The antiproliferative activity of Fulvestrant, synthesized using this compound, has been evaluated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Receptor Status | IC50 Value | Reference |
| Fulvestrant | MCF-7 | Estrogen Receptor-Positive | 0.29 nM | [2] |
| Fulvestrant | MCF-7 | Estrogen Receptor-Positive | 0.8 nM | [3] |
| Fulvestrant | MDA-MB-231 | Estrogen Receptor-Negative | >1 µM | [3] |
Signaling Pathway
Fulvestrant exerts its anti-cancer effects by disrupting the estrogen receptor (ER) signaling pathway. In hormone-responsive breast cancer cells, estradiol (estrogen) binds to the ER, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation and survival.
Fulvestrant, as a selective estrogen receptor degrader (SERD), binds to the ER with high affinity. This binding prevents the receptor's proper dimerization and nuclear translocation.[4] More importantly, it induces a conformational change that marks the ER for degradation by the cellular proteasome machinery.[1] This leads to a significant reduction in the total cellular levels of ER, effectively shutting down estrogen-driven gene transcription and inhibiting tumor growth.
Experimental Protocols
Synthesis of Fulvestrant Intermediate using 4,4,5,5,5-Pentafluoropentane Phenyl Thioester
This protocol outlines a key step in the synthesis of Fulvestrant, where the pentafluoropentylthio side chain is introduced. This is adapted from patent literature and represents a common synthetic strategy.
Reaction Scheme:
Materials:
-
FUL-II (Alkylated steroid derivative)
-
4,4,5,5,5-pentafluoropentane phenyl thioester
-
Suitable solvent (e.g., Toluene)
-
Base (e.g., Potassium tert-butoxide)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of FUL-II in a suitable solvent, add 4,4,5,5,5-pentafluoropentane phenyl thioester.
-
Add a suitable base to the reaction mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the compound of formula FUL-IV, which is a key intermediate for Fulvestrant.
-
This intermediate is then converted to Fulvestrant through conventional methods, typically involving oxidation of the thioether to a sulfoxide.
Note: This is a generalized protocol. For specific molar ratios, reaction times, temperatures, and purification details, refer to the detailed procedures outlined in relevant patents such as US9315540B2.[5]
Antiproliferative Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow:
Materials:
-
MCF-7 human breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Fulvestrant stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Fulvestrant in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Fulvestrant. Include a vehicle control (medium with the same concentration of DMSO as the highest Fulvestrant concentration) and an untreated control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the Fulvestrant concentration to determine the IC50 value.
Disclaimer: These protocols are intended for educational and informational purposes only. Researchers should always adhere to standard laboratory safety practices and consult detailed, peer-reviewed literature for specific experimental conditions.
References
- 1. (7a,17b)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonyl]-estra-1,3,5(10)-triene-3,17-diol synthesis - chemicalbook [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]
Application Notes and Protocols for Para-fluoro-thiol Reaction in Microporous Material Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of microporous materials using the para-fluoro-thiol "click" reaction. This powerful and versatile method allows for the precise tailoring of material properties for a wide range of applications, including gas storage, catalysis, and environmental remediation.
Introduction
The functionalization of microporous materials is crucial for enhancing their performance and imparting specific chemical properties. The para-fluoro-thiol reaction has emerged as a highly efficient and energy-saving "click" chemistry approach for this purpose.[1] This reaction involves the nucleophilic aromatic substitution of the para-fluorine atom on a pentafluorostyrene (PFS) unit within a polymer backbone by a thiol-containing molecule. The wide availability of commercial thiols allows for the introduction of diverse functional groups, such as alkyl chains, alcohols, amines, and sulfonic acids, onto the surface of microporous materials like hyper-cross-linked polymers (HCPs).[1]
This document outlines the synthesis of a pentafluorostyrene-containing precursor polymer and the subsequent functionalization via the para-fluoro-thiol reaction, providing detailed protocols and comparative data for different functional groups.
Experimental Protocols
Synthesis of Pentafluorostyrene-Containing Hyper-cross-linked Polymer (HCP) Precursor
This protocol describes the synthesis of a hyper-cross-linked polymer incorporating pentafluorostyrene, which serves as the reactive scaffold for subsequent functionalization.
Materials:
-
Pentafluorostyrene (PFS)
-
Vinylbenzyl chloride (VBC)
-
Divinylbenzene (DVB)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Iron(III) chloride (FeCl₃), anhydrous
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar ratio of pentafluorostyrene, vinylbenzyl chloride, and divinylbenzene in anhydrous 1,2-dichloroethane. A typical monomer concentration is around 400 mmol/L.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Add anhydrous iron(III) chloride (as a Friedel-Crafts catalyst) to the solution under a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C and stir for 72 hours.
-
After cooling to room temperature, the resulting polymer will precipitate. Collect the solid polymer by filtration.
-
Wash the polymer sequentially with methanol and water to remove any unreacted monomers and catalyst residues.
-
Purify the polymer by Soxhlet extraction with methanol for 24 hours to ensure the removal of all impurities.
-
Dry the final hyper-cross-linked polymer precursor under vacuum at 60°C overnight.
Functionalization of HCP Precursor via Para-Fluoro-Thiol Reaction
This protocol details the modification of the PFS-containing HCP with various thiol reagents.
Materials:
-
PFS-containing HCP precursor
-
Selected thiol reagent (e.g., 1-hexanethiol for hexyl, 2-mercaptoethanol for alcohol, 2-aminoethanethiol for amine, or 3-mercaptopropane-1-sulfonic acid for sulfonate functionality)
-
Anhydrous solvent (Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Base (e.g., potassium carbonate or triethylamine)
Procedure:
-
Place the dry PFS-containing HCP precursor in a round-bottom flask.
-
Add the appropriate anhydrous solvent (THF is suitable for many thiols, while DMF may be necessary for less soluble ones) to create a slurry (e.g., 25 mg of polymer per 1 mL of solvent).
-
Add the desired thiol reagent to the slurry. A molar excess of the thiol with respect to the pentafluorostyrene units in the polymer is recommended (e.g., 1.5 molar equivalents).
-
Add a base to the mixture to facilitate the deprotonation of the thiol.
-
Seal the flask and stir the reaction mixture at room temperature. The reaction is typically fast and can be complete within minutes to a few hours.
-
After the reaction, filter the functionalized polymer and wash it thoroughly with the reaction solvent to remove excess thiol and base.
-
Further wash the polymer with methanol and dry it under vacuum at 60°C overnight.
Data Presentation
The following tables summarize the key quantitative data for the unfunctionalized precursor and the HCPs functionalized with different chemical groups.
Table 1: Textural Properties of Functionalized Microporous Polymers
| Material | Functional Group | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) |
| Precursor HCP | - | 806 | 0.45 | 0.19 |
| HCP-Hexyl | -C₆H₁₃ | 750 | 0.42 | 0.17 |
| HCP-Alcohol | -CH₂CH₂OH | 720 | 0.39 | 0.16 |
| HCP-Amine | -CH₂CH₂NH₂ | 680 | 0.35 | 0.14 |
| HCP-Sulfonate | -CH₂CH₂CH₂SO₃H | 650 | 0.32 | 0.13 |
Note: The data presented are representative values compiled from literature and may vary depending on the specific synthesis conditions.[2]
Table 2: CO₂ Adsorption Capacities of Functionalized Microporous Polymers
| Material | Functional Group | CO₂ Uptake at 273 K, 1 bar (mmol/g) | CO₂ Uptake at 298 K, 1 bar (mmol/g) |
| Precursor HCP | - | 5.00 | 3.50 |
| HCP-Hexyl | -C₆H₁₃ | 4.80 | 3.30 |
| HCP-Alcohol | -CH₂CH₂OH | 5.50 | 4.00 |
| HCP-Amine | -CH₂CH₂NH₂ | 6.20 | 4.50 |
| HCP-Sulfonate | -CH₂CH₂CH₂SO₃H | 6.77 | 4.80 |
Note: Increased CO₂ uptake in functionalized polymers, particularly with amine and sulfonate groups, is attributed to enhanced adsorbent-adsorbate interactions.[3][4]
Visualizations
Reaction Pathway
The following diagram illustrates the two-step process of synthesizing the precursor polymer and its subsequent functionalization via the para-fluoro-thiol reaction.
Caption: Synthesis and functionalization workflow.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure, from material synthesis to characterization.
Caption: Experimental procedure workflow.
Chemical Reaction Mechanism
The following diagram illustrates the nucleophilic aromatic substitution mechanism of the para-fluoro-thiol reaction.
Caption: Para-fluoro-thiol reaction mechanism.
References
- 1. figshare.com [figshare.com]
- 2. Amine functionalized benzene based hypercrosslinked polymer as an adsorbent for CO2/N2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjustable Functionalization of Hyper-Cross-Linked Polymers of Intrinsic Microporosity for Enhanced CO2 Adsorption and Selectivity over N2 and CH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4,5,5,5-Pentafluoropentane-1-thiol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4,4,5,5,5-Pentafluoropentane-1-thiol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Product appears cloudy or contains a solid precipitate after purification.
-
Question: My purified this compound is not a clear liquid. What could be the cause and how can I resolve this?
-
Answer: Cloudiness or precipitation can be due to the presence of disulfide impurities, which are common oxidation products of thiols, or residual water. To address this, ensure all purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If disulfide formation is suspected, the product can be treated with a reducing agent like dithiothreitol (DTT) followed by re-purification. To remove water, ensure all solvents are anhydrous and consider drying the purified product over a suitable drying agent like anhydrous magnesium sulfate, followed by filtration.
Issue 2: The purity of the final product is lower than expected, with persistent impurities observed by GC-MS.
-
Question: I am unable to achieve the desired purity for my this compound. What are the likely impurities and how can I remove them?
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Answer: Common impurities can include unreacted starting materials (e.g., 4,4,5,5,5-pentafluoropentan-1-ol), byproducts from the thiol synthesis (e.g., sulfides), or residual solvents. The choice of purification method is critical. For impurities with significantly different boiling points, fractional distillation under reduced pressure is effective. For structurally similar impurities, preparative HPLC or flash chromatography may be necessary. Optimizing the chromatographic conditions, such as the solvent gradient or the choice of stationary phase, can improve separation.
Issue 3: Significant loss of product during the purification process.
-
Question: I am experiencing a low yield after purifying this compound. What are the potential reasons and how can I improve recovery?
-
Answer: Product loss can occur due to the volatility of the compound, adherence to glassware, or decomposition during purification. To minimize loss during distillation, ensure the collection flask is adequately cooled. For chromatographic methods, select appropriate solvents to ensure the compound does not irreversibly bind to the stationary phase. Using silanized glassware can reduce adsorption to surfaces. Also, avoid excessive heating during solvent removal steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in this compound?
A1: The most common impurity is the corresponding disulfide, formed by the oxidation of the thiol. This is often observed when the compound is exposed to air.
Q2: What are the recommended storage conditions for purified this compound?
A2: The purified thiol should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C to minimize oxidation and degradation.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR) can confirm the structure and detect impurities.
Q4: Can I use flash chromatography for the purification of this compound?
A4: Yes, flash chromatography can be an effective purification method. Due to the fluorine content, fluorous silica gel can be a highly effective stationary phase. Alternatively, standard silica gel with a non-polar mobile phase system, such as a hexane/ethyl acetate gradient, can be used.
Q5: What are the key safety precautions when handling this compound?
A5: This compound is flammable and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for removing non-volatile impurities or those with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short fractionating column. Ensure all glassware is dry and the system can be maintained under an inert atmosphere.
-
Procedure:
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Flush the system with nitrogen or argon.
-
Heat the flask gently in a heating mantle.
-
Collect and discard the initial low-boiling fraction.
-
Collect the main fraction at the expected boiling point of this compound (~113°C at atmospheric pressure). The boiling point will be lower under reduced pressure.
-
Stop the distillation before the flask runs dry.
-
-
Purity Analysis: Analyze the collected fraction by GC-MS.
Protocol 2: Purification by Flash Chromatography
This method is effective for separating impurities with similar polarities.
-
Column Preparation:
-
Choose a suitable column size based on the amount of crude product.
-
Pack the column with silica gel or fluorous silica gel as a slurry in the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of hexane and ethyl acetate. A typical starting gradient would be 100% hexane, gradually increasing the proportion of ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Purity Analysis: Assess the purity of the combined fractions by GC-MS and NMR.
Protocol 3: Purification by Preparative HPLC
This method offers high resolution for separating challenging impurities.
-
System Preparation:
-
Equilibrate a preparative reverse-phase C18 column with the initial mobile phase.
-
-
Sample Preparation:
-
Dissolve the crude product in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Run a gradient elution, for example, starting with a higher percentage of water (with 0.1% formic acid) and increasing the percentage of acetonitrile (with 0.1% formic acid).
-
-
Fraction Collection:
-
Collect fractions corresponding to the product peak, guided by UV detection.
-
-
Product Recovery:
-
Combine the pure fractions and remove the organic solvent.
-
Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent.
-
-
Purity Analysis: Confirm the purity of the final product by analytical HPLC and GC-MS.
Data Presentation
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Key Impurities Removed |
| Fractional Distillation | 85-90 | >98 | High and low boiling point impurities, non-volatile residues |
| Flash Chromatography | 85-90 | >99 | Unreacted starting materials, less polar byproducts |
| Preparative HPLC | 90-95 | >99.5 | Structurally similar impurities, isomeric byproducts |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for purity issues.
Technical Support Center: Synthesis of 4,4,5,5,5-Pentafluoropentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4,5,5,5-Pentafluoropentane-1-thiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent synthetic strategies commence with the precursor 4,4,5,5,5-Pentafluoro-1-pentanol. The primary routes involve:
-
Two-Step Conversion via an Alkyl Halide: This is a widely used approach where the hydroxyl group of the starting alcohol is first converted into a good leaving group, typically a bromide, to form 4,4,5,5,5-pentafluoropentyl bromide. This intermediate is then reacted with a sulfur nucleophile, such as thiourea or sodium hydrosulfide, to yield the desired thiol.
-
Activation via Sulfonate Ester Formation: An alternative to halogenation is the conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate). This activated intermediate readily undergoes nucleophilic substitution with a sulfur source to produce the thiol.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions are the formation of dialkyl sulfide (thioether) and disulfide impurities.
-
Dialkyl Sulfide Formation: This occurs when the initially formed thiolate anion reacts with another molecule of the alkyl halide (or other alkylating agent) intermediate.
-
Disulfide Formation: The desired thiol product can be oxidized to the corresponding disulfide, particularly in the presence of air (oxygen) or other oxidizing agents.
Careful control of reaction conditions, such as stoichiometry and exclusion of oxygen, is crucial to minimize these side products.
Q3: How can I monitor the progress of the reaction and the purity of the final product?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for both monitoring the reaction and assessing the purity of the final this compound product. It allows for the separation and identification of the starting materials, intermediates, the desired product, and potential side products like the disulfide and thioether. For volatile and fluorinated compounds, specific GC columns and MS settings may be required for optimal resolution and detection.
Troubleshooting Guides
Problem 1: Low yield in the conversion of 4,4,5,5,5-Pentafluoro-1-pentanol to 4,4,5,5,5-pentafluoropentyl bromide.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the brominating agent (e.g., PBr3 or HBr) is added in the correct stoichiometric amount. Monitor the reaction by GC-MS to confirm the disappearance of the starting alcohol. Reaction time and temperature may need to be optimized. |
| Degradation of the product. | Avoid excessive heating during the reaction and workup, as this can lead to decomposition. Maintain a controlled temperature throughout the process. |
| Loss during workup. | Ensure efficient extraction of the product from the aqueous phase. Use an appropriate organic solvent and perform multiple extractions if necessary. Minimize losses during distillation by using a well-controlled vacuum and temperature. |
Problem 2: Significant formation of disulfide impurity in the final product.
| Possible Cause | Suggested Solution |
| Oxidation of the thiol. | Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degas solvents before use. |
| Presence of oxidizing agents. | Ensure all reagents and solvents are free from oxidizing impurities. |
Problem 3: Presence of dialkyl sulfide (thioether) impurity.
| Possible Cause | Suggested Solution |
| Incorrect stoichiometry. | Use a molar excess of the sulfur nucleophile (e.g., thiourea) relative to the 4,4,5,5,5-pentafluoropentyl bromide. This will favor the formation of the thiol over the thioether. |
| Reaction conditions favoring the second substitution. | Control the reaction temperature and time to minimize the opportunity for the thiolate to react with the starting bromide. Add the alkyl bromide slowly to a solution of the sulfur nucleophile. |
Experimental Protocols
Protocol 1: Synthesis of 4,4,5,5,5-pentafluoropentyl bromide from 4,4,5,5,5-Pentafluoro-1-pentanol
This procedure is a general method for the bromination of primary alcohols.
Reagents and Materials:
-
4,4,5,5,5-Pentafluoro-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4,4,5,5,5-Pentafluoro-1-pentanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33-0.40 equivalents) to the stirred solution via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4,4,5,5,5-pentafluoropentyl bromide by vacuum distillation.
Protocol 2: Synthesis of this compound from 4,4,5,5,5-pentafluoropentyl bromide
This protocol utilizes the thiourea method, which is a common and effective way to synthesize thiols from alkyl halides.
Reagents and Materials:
-
4,4,5,5,5-pentafluoropentyl bromide
-
Thiourea
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve thiourea (approximately 1.1-1.2 equivalents) in ethanol.
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Add 4,4,5,5,5-pentafluoropentyl bromide to the solution and heat the mixture to reflux for several hours.
-
Monitor the formation of the isothiouronium salt intermediate by an appropriate method (e.g., TLC or LC-MS).
-
After the initial reaction is complete, add a solution of sodium hydroxide (2-3 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
The crude thiol can be purified by vacuum distillation, taking care to avoid high temperatures to prevent decomposition.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiol Synthesis
| Parameter | Method A: NaSH | Method B: Thiourea |
| Sulfur Nucleophile | Sodium Hydrosulfide | Thiourea |
| Typical Solvent | Ethanol/Water | Ethanol |
| Key Intermediate | N/A | Isothiouronium salt |
| Common Side Products | Dialkyl sulfide, Disulfide | Disulfide |
| Workup | Acidification, Extraction | Alkaline Hydrolysis, Acidification, Extraction |
| Relative Yield | Variable | Generally Good to High |
| Safety Considerations | H₂S gas evolution | Standard laboratory precautions |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Stability and storage conditions for 4,4,5,5,5-Pentafluoropentane-1-thiol
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 4,4,5,5,5-Pentafluoropentane-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2] It is also advisable to protect the compound from light.[3] Following these storage recommendations, the product is reported to have a shelf life of up to two years.[3]
Q2: What are the primary degradation pathways for this thiol?
A2: The primary degradation pathway for thiols, including this compound, is oxidation.[3][4][5] In the presence of atmospheric oxygen, mild oxidizing agents, or certain catalysts, the thiol group (-SH) can be oxidized to form a disulfide bond (-S-S-), resulting in the formation of a dimer.[3][5][6] Stronger oxidizing agents can further oxidize the sulfur to form sulfinic or sulfonic acids.[3][5]
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection can be the first indicator of degradation. The compound is typically a colorless to pale yellow liquid.[3] Any significant change in color may suggest impurity or degradation. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed to check the purity and identify potential degradation products.[3]
Q4: What materials and chemicals are incompatible with this compound?
A4: this compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents. As thiols are good nucleophiles, particularly in their deprotonated thiolate form, they can react with electrophiles such as alkyl halides.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction failure or low yield | Degradation of the thiol due to improper storage or handling. | Confirm the purity of the thiol using NMR or HPLC before use. Ensure that all reactions are carried out under an inert atmosphere (argon or nitrogen) with degassed solvents to minimize oxidation. |
| Incompatibility with other reagents. | Avoid using strong oxidizing or reducing agents in the same reaction mixture unless intended for a specific transformation of the thiol. Be mindful of the basicity of your reaction conditions, as this will deprotonate the thiol to the more nucleophilic thiolate. | |
| Formation of unexpected byproducts | Oxidation of the thiol to its disulfide dimer. | Purge all reaction vessels with an inert gas. Use freshly distilled or degassed solvents. If possible, add a small amount of a reducing agent compatible with your reaction, such as TCEP (tris(2-carboxyethyl)phosphine), to prevent disulfide formation. |
| Reaction with electrophilic impurities. | Purify all starting materials and solvents to remove any electrophilic contaminants that could react with the thiol. | |
| Difficulty in purifying the product | Co-elution of the product with thiol-related impurities. | If disulfide formation is suspected, consider a reductive workup or purification step to convert the disulfide back to the thiol. Alternative chromatographic techniques, such as using a different stationary phase, may also be effective. |
| Thermal decomposition during purification. | Avoid high temperatures during purification. If distillation is necessary, perform it under high vacuum to lower the boiling point. |
Data Presentation
Summary of Storage and Stability Data
| Parameter | Recommendation/Value | Source |
| Storage Temperature | 2-8°C | [1][2] |
| Storage Atmosphere | Sealed in a dry, inert atmosphere | [1][2] |
| Light Sensitivity | Protect from light | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Shelf Life | 2 years (under recommended conditions) | [3] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and check for the presence of its disulfide dimer.
Methodology:
-
Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The protons on the carbon adjacent to the sulfur (-CH₂-SH) in the thiol typically appear as a triplet in the range of 2.5-2.7 ppm.[8]
-
The thiol proton (-SH) itself often appears as a broad singlet between 1-2 ppm.
-
Upon oxidation to the disulfide, the chemical shift of the protons on the carbon adjacent to the sulfur (-CH₂-S-S-) will shift downfield, typically to around 2.7-2.9 ppm.[8]
-
The absence of the thiol proton signal and the appearance of a new signal in the downfield region are indicative of disulfide formation. The purity can be estimated by integrating the respective signals.
-
Protocol 2: Monitoring Stability by Reverse-Phase HPLC (RP-HPLC)
Objective: To quantitatively assess the stability of this compound over time or under different experimental conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the thiol in a suitable solvent (e.g., acetonitrile or methanol). For stability studies, aliquots of this stock solution can be subjected to various conditions (e.g., exposure to air, light, different temperatures).
-
Derivatization (Optional but Recommended for UV detection): Thiols can be derivatized to enhance their UV absorbance for more sensitive detection. A common derivatizing agent is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector (if derivatized) or a mass spectrometer (for more specific detection).
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
The thiol and its potential degradation products (like the disulfide) will have different retention times.
-
By comparing the peak areas of the thiol over time or across different conditions, its stability can be quantified. A decrease in the peak area of the thiol and the appearance of new peaks would indicate degradation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Oxidation pathway for this compound.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. This compound | 148757-88-4 [sigmaaldrich.com]
- 3. Video: Preparation and Reactions of Thiols [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thiol - Wikipedia [en.wikipedia.org]
- 6. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiol-Based Syntheses
Welcome to the technical support center for thiol-based syntheses. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your thiol-based syntheses, including thiol-ene, thiol-Michael, and thiol-maleimide reactions.
Issue 1: Low or No Product Yield
Q1: My thiol-maleimide conjugation yield is disappointingly low. What are the most common causes and how can I improve it?
Low yields in thiol-maleimide conjugations are frequently due to suboptimal pH, maleimide instability, or oxidized thiols.[1]
-
Suboptimal pH: The ideal pH range for thiol-maleimide reactions is 6.5-7.5.[1][2][3] Below pH 6.5, the thiol is mostly protonated and less nucleophilic, slowing the reaction.[3] Above pH 7.5, maleimide hydrolysis to an unreactive maleamic acid and side reactions with amines (e.g., lysine residues) become significant.[1][2][3] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2]
-
Maleimide Instability: Maleimides are susceptible to hydrolysis in aqueous solutions. It is crucial to prepare aqueous solutions of maleimide reagents immediately before use.[1] For longer-term storage, dissolve maleimides in an anhydrous, biocompatible solvent like DMSO or DMF and store at -20°C.[1]
-
Oxidized Thiols: Maleimides react with free sulfhydryl groups (-SH), not disulfide bonds (-S-S-).[1] If your protein or peptide has disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[1] TCEP is often preferred as it doesn't need to be removed before adding the maleimide reagent.[4]
Q2: I'm experiencing low conversion rates in my thiol-ene reaction. What factors should I investigate?
Low conversion in thiol-ene reactions can often be traced back to issues with the initiator, reactant stoichiometry, or the presence of inhibitors.[4]
-
Initiator Choice and Concentration: The efficiency of radical initiation is critical. For photoinitiated reactions, cleavage-type photoinitiators like DMPA (2,2-dimethoxy-2-phenylacetophenone) are generally more efficient than hydrogen-abstraction types.[4] For thermally initiated reactions, AIBN (2,2'-azobisisobutyronitrile) is common, but higher temperatures can promote side reactions.[4] Insufficient initiator leads to a slow or incomplete reaction, while excessive amounts can cause side reactions.[4]
-
Thiol-to-Ene Stoichiometry: While a 1:1 stoichiometric ratio is theoretically ideal, an excess of one reactant, often the thiol, can be used to drive the reaction to completion, especially if the chain-transfer step is rate-limiting.[4]
-
Oxygen Inhibition: Dissolved oxygen can quench the radical chain reaction. It is essential to degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.
Q3: My base-catalyzed thiol-Michael addition is not proceeding to completion. What should I consider?
Incomplete conversion in base-catalyzed thiol-Michael additions can be due to an inappropriate choice of catalyst or solvent, or steric hindrance.
-
Catalyst Choice: The reaction can be catalyzed by either a base or a nucleophile.[1][5] For base-catalyzed reactions, the base deprotonates the thiol to form the reactive thiolate anion.[1][5] For nucleophile-catalyzed reactions, the nucleophile adds to the Michael acceptor, generating an enolate that then deprotonates the thiol.[1] Tertiary amines are common base catalysts, while phosphines and primary or secondary amines can act as nucleophilic catalysts.[6][7][8]
-
Solvent Effects: Polar aprotic solvents like DMSO and THF can accelerate the reaction by promoting the formation of the thiolate anion.[5]
-
Steric Hindrance: Bulky substituents on the thiol or the Michael acceptor can slow down the reaction rate.[1]
Issue 2: Undesired Side Reactions
Q1: I'm observing significant disulfide bond formation in my reaction mixture. How can I prevent this?
Disulfide bond formation is a common side reaction due to the oxidation of thiols. Several strategies can be employed to minimize this:
-
Work under an Inert Atmosphere: To minimize air oxidation, it is crucial to work with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Reducing Agents: Adding a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your purification buffers can help maintain the reduced state of the thiol.
-
Addition of Chelating Agents: Transition metal impurities can catalyze thiol oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers can sequester these metal ions.
-
Control pH: Maintaining a slightly acidic to neutral pH (around 6.5-7.5) can minimize the rate of disulfide formation.
Q2: My thiol-maleimide conjugate is unstable and appears to be degrading. What is happening and how can I improve stability?
The thioether bond formed in a thiol-maleimide reaction can undergo a retro-Michael reaction, leading to deconjugation.[9] This is particularly problematic in the presence of other thiols, like glutathione in a physiological environment.
-
Promote Hydrolysis: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to a stable maleamic acid thioether by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0). This ring-opened product is no longer susceptible to the retro-Michael reaction.
-
Use of Next-Generation Maleimides: Consider using maleimide derivatives that are designed to be more stable or to undergo rapid, stabilizing hydrolysis after conjugation.
Q3: I'm seeing byproducts from homopolymerization in my thiol-ene reaction. How can I avoid this?
Homopolymerization of the 'ene' component is a common side reaction, especially with electron-poor alkenes like acrylates.[4] This can be minimized by:
-
Optimizing Reactant Concentrations: Ensuring a sufficient concentration of the thiol can favor the thiol-ene addition over homopolymerization.
-
Choosing the Right 'Ene': Electron-rich alkenes are generally less prone to homopolymerization in thiol-ene reactions.
Issue 3: Use of Protecting Groups
Q1: I need to use a protecting group for my thiol. What are some common options and their deprotection conditions?
Protecting the highly reactive thiol group is often necessary in multi-step syntheses.[10][11][12] Common protecting groups for thiols include:
-
Trityl (Trt): This group is introduced by reacting the thiol with trityl chloride. It is stable to basic conditions and can be removed with trifluoroacetic acid (TFA) in the presence of a scavenger like triisopropylsilane (TIPS).[13]
-
tert-Butyl (tBu): S-tert-butyl ethers are stable to many conditions and can be removed with strong acids.
-
Acetamidomethyl (Acm): Acm is stable to both acidic and basic conditions used in peptide synthesis and can be removed with reagents like mercury(II) acetate or iodine.
-
S-acetyl: This group converts the thiol to a less reactive thioester and is stable under many synthetic conditions.[11] It can be removed under mild basic or specific nucleophilic conditions.[11]
Quantitative Data for Reaction Optimization
The following tables summarize key quantitative data to aid in the optimization of your thiol-based syntheses.
Table 1: Effect of pH on Thiol-Maleimide Reaction Parameters
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Primary Amines |
| < 6.5 | Significantly slower | Low | Negligible |
| 6.5 - 7.5 | Optimal | Moderate | Minimal |
| > 7.5 | Fast | High | Significant |
| > 8.5 | Very Fast | Very High | Competitive |
| Data synthesized from literature reports.[1][2][3] |
Table 2: Influence of Initiator and Solvent on Thiol-Ene Reaction Yield
| 'Ene' Reactant | Thiol Reactant | Initiator (Concentration) | Solvent | Reaction Time (h) | Yield (%) |
| Divinyl sulfone | n-butyl thiol | TEMPO | Methanol | 8 | Quantitative |
| n-butyl acrylate | n-butyl thiol | TEMPO | Methanol | 8 | Quantitative |
| 1-dodecene | n-butyl thiol | TEMPO | Methanol | 8 | 30 |
| Divinyl sulfone | Benzyl mercaptan | TEMPO | Chloroform | 16 | Quantitative |
| n-butyl acrylate | Benzyl mercaptan | TEMPO | Tetrahydrofuran | 16 | Quantitative |
| Data adapted from studies on TEMPO-initiated thiol-ene reactions.[2] |
Table 3: Catalyst and Solvent Effects on Thiol-Michael Addition
| Michael Acceptor | Thiol | Catalyst | Solvent | Conversion |
| Ethyl acrylate | Ethanethiol | Triethylamine | Tetrahydrofuran | Good |
| Methyl vinylsulfone | Ethanethiol | Triethylamine | Tetrahydrofuran | Good |
| Maleimide | Ethanethiol | Triethylamine | Tetrahydrofuran | High |
| Ethyl acrylate | Ethanethiol | Triethylphosphine | Tetrahydrofuran | Good |
| Qualitative data based on kinetic studies.[6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key thiol-based reactions.
Protocol 1: Photoinitiated Radical Thiol-Ene Reaction
This protocol outlines a general procedure for a photoinitiated thiol-ene "click" reaction.[14][15]
Materials:
-
Thiol-containing compound
-
Alkene-containing compound
-
Photoinitiator (e.g., DMPA, 0.1-1 mol%)
-
Degassed solvent (e.g., THF, DCM, or can be run neat)
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
Procedure:
-
Reagent Preparation: In a quartz reaction vessel, dissolve the thiol and alkene substrates in the chosen solvent. If running the reaction neat, add the substrates directly to the vessel.
-
Initiator Addition: Add the photoinitiator to the reaction mixture.
-
Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes. Seal the vessel.
-
Initiation and Reaction: Place the reaction vessel under the UV lamp and irradiate the mixture with stirring.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or NMR.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the product using standard techniques like flash column chromatography.[15][16]
Protocol 2: Base-Catalyzed Thiol-Michael Addition
This protocol provides a general method for a base-catalyzed thiol-Michael addition to an electron-deficient alkene.
Materials:
-
Thiol-containing compound
-
Electron-deficient alkene (e.g., acrylate, maleimide)
-
Base catalyst (e.g., triethylamine, DBU)
-
Solvent (e.g., THF, DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the electron-deficient alkene and the thiol in the solvent under an inert atmosphere.
-
Catalyst Addition: Add the base catalyst to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction (e.g., with a dilute acid wash). Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Thiol-Maleimide Conjugation to a Protein
This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.[3][4][14][17][18]
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., PBS, HEPES, Tris, pH 6.5-7.5)[2][4][17]
-
Anhydrous DMSO or DMF
-
(Optional) TCEP for disulfide reduction
-
Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer.
-
(Optional) Disulfide Reduction: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[3][4][14][17]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[3][6][14][18] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is light-sensitive.[3][4][6][14][17]
-
Quenching: Add a quenching reagent to a final concentration of 10-20 mM to react with any excess maleimide.[3] Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography, dialysis, or HPLC.[4][6][17]
Visual Guides
Logical and Experimental Workflows
The following diagrams illustrate logical troubleshooting workflows and typical experimental procedures for thiol-based syntheses.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 4,4,5,5,5-Pentafluoropentane-1-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4,4,5,5,5-Pentafluoropentane-1-thiol during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound has turned cloudy/a precipitate has formed. What is happening?
A1: This is a common sign of oxidation. Thiols can oxidize to form disulfides, which may have lower solubility in your solvent, leading to cloudiness or precipitation. This oxidation is often initiated by dissolved oxygen in the solvent, trace metal ion contaminants, or a pH that is too high.
Q2: I suspect my this compound has oxidized. How can I confirm this?
A2: The most common oxidation product is the corresponding disulfide. You can often detect the formation of this new species using analytical techniques such as:
-
Thin Layer Chromatography (TLC): The disulfide will likely have a different Rf value than the thiol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton signals adjacent to the sulfur atom will shift upon disulfide formation.
-
Mass Spectrometry (MS): You will observe a peak corresponding to the molecular weight of the disulfide dimer.
Q3: What is the primary cause of oxidation for this thiol?
A3: The primary culprits for thiol oxidation are dissolved molecular oxygen and trace metal ions, which can catalyze the oxidation process. The reaction is also pH-dependent; at pH values above the thiol's pKa, the more reactive thiolate anion is favored, which is more susceptible to oxidation.[1] The predicted pKa for this compound is approximately 10.08.[2]
Q4: How can I prevent the oxidation of this compound during my experiments?
A4: A multi-pronged approach is most effective:
-
Use an Inert Atmosphere: Conduct your reactions and manipulations under an inert gas like argon or nitrogen to exclude oxygen.[3]
-
Degas Your Solvents: Remove dissolved oxygen from your solvents before use by sparging with an inert gas or using the freeze-pump-thaw method.[1][4]
-
Control the pH: Maintain a slightly acidic to neutral pH (ideally between 6.5 and 7.5) to minimize the formation of the highly reactive thiolate anion.[1]
-
Use a Chelating Agent: Add a chelating agent like EDTA to your buffers to sequester metal ions that can catalyze oxidation.[1]
Q5: Can I reverse the oxidation if disulfide has already formed?
A5: Yes, in many cases, disulfide bonds can be reduced back to thiols using a reducing agent. Common choices include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is effective over a wider pH range and is less prone to air oxidation itself.
Quantitative Data Summary
For effective prevention of oxidation, the following concentrations of additives are recommended:
| Reagent | Function | Recommended Concentration | pH Range |
| EDTA | Chelating Agent | 1-5 mM | 6.5 - 8.0 |
| TCEP | Reducing Agent | 1-10 mM | 2.0 - 9.0 |
| DTT | Reducing Agent | 1-10 mM | 7.0 - 9.0 |
Experimental Protocols
Protocol 1: Degassing Solvents by Inert Gas Sparging
Objective: To remove dissolved oxygen from solvents to prevent thiol oxidation.
Materials:
-
Solvent to be degassed
-
Schlenk flask or a flask with a sidearm
-
Septum
-
Long needle or sparging tube
-
Inert gas source (Argon or Nitrogen) with a regulator
-
Bubbler
Procedure:
-
Pour the solvent into the Schlenk flask. Do not fill more than two-thirds full.
-
Seal the flask with a septum.
-
Insert the long needle or sparging tube through the septum, ensuring its tip is below the solvent surface.
-
Insert a short needle through the septum to act as a gas outlet.
-
Connect the long needle to the inert gas source via tubing.
-
Gently bubble the inert gas through the solvent for at least 30 minutes. The flow rate should be sufficient to create a steady stream of bubbles but not so vigorous as to cause excessive solvent evaporation.
-
After 30 minutes, remove the outlet needle first, then the gas inlet needle.
-
The degassed solvent is now ready for use. Maintain a positive pressure of inert gas in the flask if storing.
Protocol 2: Setting up a Reaction under an Inert Atmosphere
Objective: To perform a chemical reaction in an oxygen-free environment.
Materials:
-
Schlenk flask or a round-bottom flask with a sidearm
-
Condenser (if refluxing)
-
Septa
-
Inert gas source (Argon or Nitrogen) with a regulator and bubbler
-
Syringes and needles for liquid transfers
-
Glassware for solid transfers (e.g., a flask with a side arm for solids addition)
Procedure:
-
Assemble the reaction glassware (e.g., flask and condenser) and flame-dry under vacuum or oven-dry to remove moisture.
-
Allow the glassware to cool to room temperature under a stream of inert gas.
-
Seal all openings with septa.
-
Connect the flask to the inert gas line via a needle through a septum. Use a bubbler to monitor the gas flow.
-
If adding a solid reagent, do so under a positive flow of inert gas.
-
Add degassed solvents and liquid reagents via syringe through the septa.
-
Maintain a gentle positive pressure of the inert gas throughout the reaction. The bubbler should show a slow, steady stream of bubbles (1-2 per second).
-
For reaction work-up, it is advisable to quench the reaction under the inert atmosphere before exposing it to air.
Visual Guides
Caption: Chemical pathway of thiol oxidation.
Caption: Experimental workflow for handling air-sensitive thiols.
Caption: Troubleshooting decision tree for thiol oxidation.
References
Technical Support Center: Formation of Uniform Self-Assembled Monolayers with Fluorinated Thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formation of uniform self-assembled monolayers (SAMs) with fluorinated thiols. It is intended for researchers, scientists, and drug development professionals working with these specialized surface modifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for obtaining a non-uniform or incomplete fluorinated thiol SAM?
A1: Several factors can contribute to the formation of poor-quality fluorinated thiol SAMs. The most common issues include:
-
Substrate Contamination: The presence of organic residues, dust particles, or other contaminants on the gold substrate can hinder the self-assembly process, leading to incomplete monolayer formation.[1][2] It is crucial to start with an atomically clean surface.
-
Impure Thiol or Solvent: Contaminants in the thiol solution, including oxidized thiol species (disulfides) or impurities in the solvent, can compete with the desired thiol for binding sites on the substrate.[1][2]
-
Inappropriate Solvent Choice: The solvent plays a critical role in the SAM formation process. A poor solvent can lead to aggregation of the fluorinated thiol in the solution, preventing uniform adsorption. The solvent can also become incorporated into the monolayer, disrupting the packing of the alkyl chains.[1]
-
Incorrect Thiol Concentration: While SAM formation is robust over a range of concentrations, extremely low concentrations may require significantly longer immersion times, while very high concentrations can lead to the formation of a disordered, multilayer film.
-
Insufficient Immersion Time: The self-assembly process, although initiated rapidly, requires adequate time for the molecules to organize into a well-ordered monolayer. Shorter immersion times may result in incomplete coverage and a less ordered film.[2]
-
Environmental Contamination: Exposure to airborne contaminants, such as siloxanes from silicone-based products, can quickly contaminate a clean gold surface and interfere with SAM formation.[2]
Q2: Why do I observe island-like structures or phase separation in my fluorinated thiol SAM?
A2: The formation of domains or phase-separated regions in SAMs, particularly those composed of mixed fluorinated and non-fluorinated thiols, is a known phenomenon.[3][4] This is primarily due to the thermodynamic immiscibility of the fluorinated and hydrocarbon segments of the molecules. The strong intermolecular interactions between the fluorinated chains lead them to preferentially associate with each other, resulting in the formation of distinct domains. Even in single-component fluorinated thiol SAMs, island formation can occur during the initial stages of monolayer growth as molecules adsorb and organize on the surface.
Q3: How does the chain length of the fluorinated thiol affect the quality of the SAM?
A3: The chain length of the fluorinated thiol is a critical parameter that significantly influences the quality and ordering of the resulting SAM. Generally, longer perfluorinated chains lead to more ordered and densely packed monolayers.[5][6] This is attributed to the increased van der Waals interactions between the longer chains, which promotes a more upright orientation and better packing. Conversely, short-chain perfluoroalkyl thiols often result in poorly organized and less uniform monolayers.[5]
Q4: What is the effect of the degree of fluorination on the surface properties of the SAM?
A4: The degree of fluorination has a profound impact on the surface properties of the SAM, particularly its wettability. As the degree of fluorination increases, the surface becomes more hydrophobic and oleophobic, meaning it repels both water and oils more effectively.[6][7] This is due to the low surface energy of fluorinated compounds. The advancing contact angle of water on a surface is a common method to quantify this effect, with higher angles indicating greater hydrophobicity.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the formation of fluorinated thiol SAMs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low water contact angle (poor hydrophobicity) | 1. Incomplete monolayer formation. 2. Contamination of the surface. 3. Disordered monolayer. | 1. Increase the immersion time to ensure complete surface coverage. 2. Ensure rigorous cleaning of the substrate and use high-purity thiol and solvent. 3. Consider post-assembly annealing to improve molecular ordering. |
| Visible defects or haze on the surface | 1. Particulate contamination from the environment or solution. 2. Precipitation of the thiol from the solution. | 1. Work in a clean environment (e.g., a laminar flow hood). Filter the thiol solution before use. 2. Ensure the thiol is fully dissolved in the chosen solvent. Gentle sonication can aid dissolution.[8] |
| Inconsistent results between experiments | 1. Variations in substrate quality. 2. Inconsistent cleaning procedures. 3. Changes in environmental conditions (e.g., humidity). | 1. Use substrates from the same batch with consistent gold quality. 2. Standardize the substrate cleaning protocol, including the age of cleaning solutions. 3. Control the environment during SAM formation as much as possible. |
| Phase segregation in mixed SAMs | 1. Immiscibility of fluorinated and hydrocarbon chains. | 1. Optimize the solvent system to improve the mixing of the thiols in solution. 2. Vary the deposition temperature, as this can influence the kinetics of domain formation.[4] 3. Consider using thiols with similar chain lengths to minimize differences in adsorption kinetics. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of fluorinated thiol SAMs on gold.
Table 1: Typical Advancing Water Contact Angles for Fluorinated SAMs
| Fluorinated Thiol Type | Typical Advancing Water Contact Angle |
| Short-chain perfluorinated thiol | 90° - 100° |
| Long-chain perfluorinated thiol | 110° - 120° |
| Aromatic fluorinated thiol | 80° - 90°[8] |
Note: These are representative values and can vary depending on the specific molecular structure, monolayer quality, and measurement conditions.
Table 2: Elemental Composition of a Perfluorinated Thiol SAM by XPS
| Element | Expected Atomic Concentration (%) |
| Fluorine (F 1s) | Varies with chain length |
| Carbon (C 1s) | Varies with chain length |
| Sulfur (S 2p) | Low, indicative of a monolayer |
| Gold (Au 4f) | Signal from the underlying substrate |
| Oxygen (O 1s) | Should be minimal (<1%), indicates contamination[5] |
Note: The relative atomic concentrations of Fluorine and Carbon will be dependent on the stoichiometry of the specific fluorinated thiol used.
Experimental Protocols
1. Gold Substrate Preparation
A pristine gold surface is paramount for the formation of a high-quality SAM.
-
Solvent Rinsing:
-
Thoroughly rinse the gold substrate with absolute ethanol to remove gross organic contamination.[8]
-
Follow with a rinse using copious amounts of deionized (DI) water.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Piranha Solution Cleaning (Use with extreme caution):
-
Safety Precaution: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is a strong oxidizing agent and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.
-
Carefully immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.[8]
-
Remove the substrates and rinse extensively with DI water.
-
Rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation to prevent re-contamination.[8]
-
2. SAM Formation: Solution Deposition Protocol
-
Prepare Thiol Solution:
-
Immersion:
-
Incubation:
-
Allow the substrates to incubate in the thiol solution for a sufficient duration. A common incubation time is 24-48 hours to ensure the formation of a well-ordered monolayer.[2]
-
-
Rinsing:
-
After incubation, carefully remove the substrates from the thiol solution using clean tweezers.
-
Thoroughly rinse the substrates with fresh solvent (the same as used for the thiol solution) to remove any non-covalently bound (physisorbed) molecules.[8]
-
-
Drying and Storage:
Visualizations
Caption: Workflow for fluorinated thiol SAM formation.
Caption: Troubleshooting logic for poor SAM quality.
References
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. Phase Segregation in the Mixed Alkyl Thiol Self‐assembled Monolayers on a Gold Surface at a High Incubation Temperature in a Sealed Container | CiNii Research [cir.nii.ac.jp]
- 5. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Improving yield in Fulvestrant synthesis from 4,4,5,5,5-Pentafluoropentane-1-thiol
Welcome to the technical support center for the synthesis of Fulvestrant, focusing on maximizing yield when utilizing 4,4,5,5,5-Pentafluoropentane-1-thiol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this multi-step synthesis.
Troubleshooting Guides
This section addresses specific issues that can arise during the synthesis, leading to reduced yields. The synthesis of Fulvestrant from an appropriate estradiol precursor and this compound can be broadly divided into two critical stages:
-
Formation of the Thioether Intermediate: The creation of the C-S bond to attach the pentafluoropentyl nonyl side chain.
-
Oxidation to the Sulfoxide: The final conversion of the thioether to Fulvestrant.
Guide 1: Low Yield During Thioether Formation
Problem: The yield of the thioether intermediate, 7α-[9-(4,4,5,5,5-pentafluoropentylthio)nonyl]estra-1,3,5(10)-triene-3,17-β-diol, is lower than expected.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | 1. Verify Reagent Stoichiometry: An excess of the thiol or its activated form may be necessary. A molar ratio of the estradiol intermediate to the pentafluoropentylthiol derivative of 1:2.0-2.6 has been reported to be effective.[1] 2. Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. 3. Choice of Base: The selection of a suitable base is critical for the deprotonation of the thiol. Common bases include sodium hydroxide or potassium hydroxide.[1] Ensure the base is added slowly, possibly dropwise, to control the reaction.[1] |
| Side Reactions | 1. Thiol Oxidation: Thiols can be sensitive to oxidation, which can be mitigated by maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 2. Competing Elimination Reactions: If the nonyl chain on the estradiol derivative has a good leaving group, elimination reactions can compete with the desired substitution. Using a less hindered base or milder reaction conditions can help minimize this. |
| Poor Nucleophilicity of the Thiol | 1. In-situ Thiolate Formation: Ensure complete conversion of the thiol to the more nucleophilic thiolate by using a strong enough base and allowing sufficient time for deprotonation before adding the estradiol derivative. 2. Use of an Activated Thiol Derivative: Instead of the free thiol, consider using a pre-activated species like S-(4,4,5,5,5-pentafluoropentyl)isothiourea p-nitrobenzenesulfonate for the reaction. |
| Issues with the Estradiol Substrate | 1. Leaving Group Reactivity: The choice of leaving group on the 9-nonyl side chain is important. Iodide is generally a better leaving group than bromide or chloride and may improve reaction rates and yields. |
Guide 2: Low Yield or Impurity Formation During Oxidation to Fulvestrant
Problem: The final oxidation step from the thioether to the sulfoxide (Fulvestrant) results in a low yield or the formation of significant impurities, such as the corresponding sulfone.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Over-oxidation to Sulfone | 1. Control Oxidant Stoichiometry: Carefully control the molar equivalents of the oxidizing agent, typically hydrogen peroxide (H₂O₂). Use of a significant excess should be avoided. 2. Temperature Control: Maintain a low to moderate reaction temperature (e.g., 20-30°C) as higher temperatures can promote over-oxidation.[1] 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC to stop it as soon as the starting thioether is consumed, preventing further oxidation of the desired sulfoxide. |
| Incomplete Oxidation | 1. Optimize Oxidant Concentration and Reaction Time: If the reaction is sluggish, a slight increase in the concentration of the oxidant or extending the reaction time may be necessary. A 30% hydrogen peroxide solution is commonly used.[1] 2. Acid Co-catalyst: The presence of an acid, such as glacial acetic acid, is often required to facilitate the oxidation. Ensure the appropriate amount is used.[1] |
| Product Degradation | 1. Quenching the Reaction: Once the reaction is complete, it should be promptly quenched to neutralize the excess oxidant. A solution of sodium sulfite or sodium thiosulfate is effective for this purpose. 2. Work-up Conditions: Ensure that the work-up procedure is not overly harsh. Use of saturated salt solutions during extraction can help improve phase separation.[1] |
| Purification Challenges | 1. Column Chromatography: While some methods aim to avoid it, column chromatography is often necessary for purification.[1] Use of solvent systems like petroleum ether and ethyl acetate or toluene and ethyl acetate has been reported for effective separation. 2. Recrystallization: For the final product, recrystallization from a suitable solvent like ethyl acetate can be an effective method to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Fulvestrant using this compound?
A1: A common synthetic strategy involves a multi-step process. First, an estradiol derivative is functionalized with a nine-carbon chain containing a suitable leaving group (e.g., bromide or iodide) at the terminal position. This intermediate then undergoes a nucleophilic substitution reaction with this compound, typically in the presence of a base, to form a thioether. In the final step, this thioether is selectively oxidized to the corresponding sulfoxide to yield Fulvestrant.
Q2: Which solvents are recommended for the thioether formation step?
A2: A variety of organic solvents can be used for the nucleophilic substitution reaction to form the thioether. These include ethyl acetate, acetone, dichloromethane, N,N-dimethylformamide (DMF), dimethylacetamide (DMAC), acetonitrile, methanol, and ethanol, or a mixture thereof.[1] The choice of solvent can influence reaction rates and solubility of the reagents.
Q3: How can I minimize the formation of the sulfone impurity during the oxidation step?
A3: Minimizing sulfone formation is critical for achieving high purity and yield. The key is to control the reaction conditions carefully. This includes using a limited amount of the oxidizing agent (e.g., hydrogen peroxide), maintaining a controlled temperature (typically between 20-30°C), and monitoring the reaction progress closely to stop it once the thioether has been consumed.[1]
Q4: Is column chromatography always necessary for purification?
A4: While many traditional syntheses of Fulvestrant rely on column chromatography for purification, this can lead to yield loss and is not ideal for large-scale production.[1] Some newer methods aim to produce a crude product of sufficient purity that can be purified by recrystallization alone. However, for laboratory-scale synthesis and to ensure high purity, column chromatography is often a necessary step, especially to remove closely related impurities.
Q5: What are some common oxidizing agents for the conversion of the thioether to the sulfoxide?
A5: Hydrogen peroxide (H₂O₂) is a commonly used and environmentally benign oxidizing agent for this transformation, often in the presence of glacial acetic acid.[1] Other potential oxidants for this type of transformation include sodium periodate and meta-chloroperoxybenzoic acid (m-CPBA), though reaction conditions would need to be optimized accordingly.
Experimental Protocols
Protocol 1: Synthesis of 7α-[9-(4,4,5,5,5-pentafluoropentylthio)nonyl]estra-1,3,5(10)-triene-3,17-β-diol (Thioether Intermediate)
This protocol is a representative example based on literature procedures and may require optimization.
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen), add the estradiol intermediate bearing a 9-bromononyl side chain, this compound (1.2 equivalents), and a suitable solvent such as DMF.
-
Stir the mixture at room temperature.
-
Slowly add a solution of a base, such as sodium hydroxide (1.5 equivalents), to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60°C) and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation to Fulvestrant
This protocol is a representative example and may require optimization.
-
Dissolve the thioether intermediate in a mixture of ethyl acetate and glacial acetic acid.[1]
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a 30% hydrogen peroxide solution (e.g., 2.5 equivalents) dropwise, ensuring the internal temperature is maintained between 20-30°C.[1]
-
After the addition is complete, allow the reaction to stir at 20-30°C for 6-10 hours, monitoring by TLC or HPLC.[1]
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.
-
Dilute with ethyl acetate and wash with a saturated salt solution.[1]
-
Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fulvestrant.
-
Purify the crude product by recrystallization from ethyl acetate or by column chromatography if necessary.
Visualizations
Caption: General workflow for the synthesis of Fulvestrant.
Caption: Troubleshooting logic for low yield in thioether formation.
Caption: Troubleshooting logic for the oxidation step.
References
Troubleshooting inconsistent results in surface modification with thiols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiol-based surface modification.
Troubleshooting Guides
This section addresses specific issues that may arise during the formation of self-assembled monolayers (SAMs) of thiols, leading to inconsistent results.
Issue 1: Poor or Inconsistent Monolayer Formation
Q: My thiol solution is not forming a uniform monolayer on my gold substrate. What are the likely causes and how can I troubleshoot this?
A: Inconsistent monolayer formation is a common issue that can stem from several factors, ranging from substrate cleanliness to the quality of the thiol itself.
Possible Causes & Troubleshooting Steps:
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Substrate Contamination: The quality of the underlying substrate is critical for the formation of a well-ordered SAM. Organic residues, dust particles, or an uneven surface can inhibit proper self-assembly.
-
Solution: Implement a rigorous substrate cleaning protocol. Common methods include Piranha solution (a mixture of sulfuric acid and hydrogen peroxide), UV/Ozone treatment, and plasma cleaning. Ensure thorough rinsing with high-purity solvent (e.g., anhydrous ethanol) and drying with an inert gas (e.g., nitrogen) immediately before immersion in the thiol solution.[1] For thinner gold layers, UV/Ozone or plasma cleaning may be preferred to avoid potential surface roughening from Piranha solution.[1]
-
-
Thiol Purity and Integrity: The purity of the thiol is paramount. Even small amounts of impurities, such as oxidized thiols (disulfides) or byproducts from synthesis, can disrupt the packing of the monolayer.
-
Solution: Use high-purity thiols. If the purity is uncertain, consider purification methods like chromatography. Store thiols under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent oxidation.[2]
-
-
Solvent Quality: The solvent used to dissolve the thiol can introduce contaminants or interfere with the self-assembly process.
-
Solution: Use anhydrous, high-purity solvents. Ethanol is a common choice for many thiols.[3] Ensure the solvent is properly degassed to remove dissolved oxygen, which can lead to thiol oxidation.
-
-
Inadequate Incubation Time: While the initial adsorption of thiols onto a gold surface is rapid, the formation of a well-ordered, crystalline-like monolayer is a slower process that involves molecular rearrangement.[4]
Issue 2: High Defect Density in the Monolayer
Q: I am observing a high number of pinholes and defects in my SAM. How can I improve the quality and integrity of the monolayer?
A: Defects in a SAM can compromise its performance by exposing the underlying substrate and altering the desired surface properties.
Possible Causes & Troubleshooting Steps:
-
Incomplete Self-Assembly: As mentioned previously, insufficient incubation time can lead to a disordered monolayer with a higher density of defects.
-
Solution: Optimize the incubation time to allow for the slow annealing process where molecules rearrange into a more crystalline structure.
-
-
Thiol Concentration: The concentration of the thiol in the solution can influence the kinetics of SAM formation and the final monolayer quality.
-
Solution: While millimolar concentrations are common, the optimal concentration can vary depending on the thiol and solvent.[3] Experiment with a range of concentrations (e.g., 0.1 mM to 10 mM) to find the ideal conditions for your specific system.
-
-
Environmental Factors: Exposure to air and humidity during the self-assembly process can introduce contaminants and lead to oxidation of the thiols.
Issue 3: Formation of Multilayers or Aggregates
Q: Instead of a monolayer, I seem to be getting multilayers or aggregates of thiol on my surface. What could be causing this and how can I prevent it?
A: The formation of multilayers or aggregates is undesirable when a well-defined monolayer is required.
Possible Causes & Troubleshooting Steps:
-
High Thiol Concentration: Excessively high concentrations of thiol in the solution can sometimes lead to the physisorption of additional layers on top of the initial chemisorbed monolayer.
-
Solution: Reduce the thiol concentration. A concentration of 1-10 mM is a typical starting point.[7]
-
-
Inadequate Rinsing: After the self-assembly process, it is crucial to thoroughly rinse the substrate to remove any non-specifically bound (physisorbed) thiol molecules.
-
Thiol Solubility: If the thiol has poor solubility in the chosen solvent, it may precipitate or form aggregates on the surface.
-
Solution: Ensure that the thiol is fully dissolved in the solvent before introducing the substrate. Gentle heating or sonication may aid in dissolution, but ensure the thiol is stable at elevated temperatures. Choose a solvent in which the thiol has good solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for forming thiol SAMs on gold?
A1: Ethanol is the most commonly used solvent for dissolving thiols for SAM formation due to its ability to dissolve a wide range of thiols and its relatively low cost and toxicity.[3] However, the ideal solvent can depend on the specific thiol being used. The solvent should be of high purity (anhydrous) and should be able to dissolve the thiol without promoting aggregation or intercalation into the monolayer.
Q2: How does the length of the alkyl chain of an alkanethiol affect the quality of the SAM?
A2: For alkanethiols, longer alkyl chains generally lead to more ordered and stable SAMs.[2] This is due to increased van der Waals interactions between the adjacent chains, which promotes a more densely packed and crystalline-like structure. Thiols with very short chains (less than six carbons) tend to form more disordered monolayers with a higher number of defects.[2]
Q3: How can I confirm the successful formation of a thiol monolayer?
A3: Several surface-sensitive analytical techniques can be used to characterize thiol SAMs:
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Contact Angle Goniometry: Measures the surface wettability. A well-formed SAM of a hydrophobic thiol (e.g., a long-chain alkanethiol) will result in a high water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, including the presence of sulfur from the thiol and the attenuation of the gold signal from the substrate.[7] It can also provide information about the chemical state of the sulfur.
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of the monolayer.[7]
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface, revealing the morphology and presence of any defects in the monolayer.
Q4: Can I reuse a gold substrate after a failed experiment?
A4: Yes, gold substrates can often be cleaned and reused. The cleaning method will depend on the nature of the contamination. If a thiol monolayer has formed, it may need to be removed using methods such as electrochemical desorption, UV/Ozone treatment, or piranha solution. It is crucial to ensure the cleaning process completely removes the previous monolayer and any other contaminants without damaging the gold surface.
Data Summary
The following tables provide quantitative data to aid in experimental design and troubleshooting.
Table 1: Effect of Thiol Purity on SAM Composition
This table demonstrates the impact of impurities in the thiol solution on the elemental composition of the resulting self-assembled monolayer, as determined by Electron Spectroscopy for Chemical Analysis (ESCA). The data shows that even a small percentage of an impurity, in this case, thioacetic acid (TAA), can significantly alter the surface composition.
| Thiol Solution Composition | % Carbon | % Oxygen | % Sulfur | % Gold |
| PEG4 Thiol (Pure) | 62.3 | 24.5 | 2.8 | 10.4 |
| PEG4 Thiol + 1% TAA | 58.1 | 22.9 | 4.5 | 14.5 |
| PEG4 Thiol + 10% TAA | 55.2 | 21.8 | 6.1 | 16.9 |
Data adapted from a study on the effects of thiol impurities. The presence of the TAA impurity leads to a decrease in the expected carbon and oxygen signals from the PEG4 thiol and an increase in the sulfur and underlying gold signals, indicating a more disordered and less complete monolayer.
Table 2: Advancing Water Contact Angles for n-Alkanethiol SAMs on Gold
This table illustrates the relationship between the alkyl chain length of n-alkanethiols and the hydrophobicity of the resulting SAM, as measured by the advancing contact angle of water.
| Thiol Compound | Number of Carbon Atoms (n) | Advancing Contact Angle (θa) with Water (°) |
| Hexanethiol | 6 | ~105 |
| Octanethiol | 8 | ~108 |
| Decanethiol | 10 | ~110 |
| Dodecanethiol | 12 | ~111 |
| Hexadecanethiol | 16 | ~112 |
| Octadecanethiol | 18 | ~112 |
Data compiled from various sources.[7] The increasing contact angle with longer chain lengths indicates a more hydrophobic and well-ordered surface.
Experimental Protocols
Protocol 1: Gold Substrate Cleaning (Piranha Solution Method)
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE). Always add hydrogen peroxide to sulfuric acid, never the other way around.
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Prepare Piranha Solution: In a glass beaker inside a fume hood, slowly add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). The solution will become very hot.
-
Immerse Substrate: Using clean tweezers, carefully immerse the gold substrate in the hot Piranha solution for 5-10 minutes.
-
Rinse Thoroughly: Remove the substrate from the Piranha solution and rinse it extensively with deionized (DI) water.
-
Final Rinse and Dry: Rinse the substrate with anhydrous ethanol and dry it under a gentle stream of nitrogen gas.
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Immediate Use: Use the cleaned substrate immediately for SAM formation to prevent re-contamination.[5]
Protocol 2: Formation of a Thiol Self-Assembled Monolayer
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Prepare Thiol Solution: Prepare a 1 mM solution of the desired thiol in anhydrous ethanol in a clean glass vial.[6]
-
Immerse Substrate: Using clean tweezers, immerse the freshly cleaned gold substrate into the thiol solution.[5]
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Seal and Incubate: Seal the vial to minimize exposure to air.[5] Allow the self-assembly to proceed for 18-24 hours at room temperature.[7]
-
Rinse Substrate: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh anhydrous ethanol to remove any physisorbed thiols.[7]
-
Dry Substrate: Dry the SAM-coated substrate under a gentle stream of nitrogen gas.[5]
-
Storage: Store the prepared SAM in a clean, dry, and inert environment until use.
Visualizations
The following diagrams illustrate key processes and workflows in thiol-based surface modification.
A logical workflow for troubleshooting inconsistent SAM formation.
A general experimental workflow for thiol SAM formation.
A signaling pathway for SAM characterization techniques.
References
Technical Support Center: 4,4,5,5,5-Pentafluoropentane-1-thiol (PFP-SH) for Self-Assembled Monolayer (SAM) Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,4,5,5,5-Pentafluoropentane-1-thiol (PFP-SH) for the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they affect SAM formation?
A1: Common impurities in thiol reagents, including fluorinated thiols like PFP-SH, can significantly impact the quality and properties of the resulting SAM. These impurities can arise from the synthesis process or from degradation during storage and handling. The primary types of impurities and their effects are:
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Oxidized Thiol Species (e.g., Disulfides, Sulfonates): Exposure to air and light can lead to the oxidation of the thiol headgroup.[1][2] Disulfides can still adsorb on the gold surface but may lead to a less ordered monolayer. More highly oxidized species like sulfonates can disrupt the monolayer packing and alter the surface chemistry.[1]
-
Shorter-Chain Fluorinated Thiols: Remnants from the synthesis process, these shorter molecules can co-assemble on the surface, creating a more disordered monolayer with a lower packing density.[3] Shorter chain SAMs are also more susceptible to oxygen contamination.[3]
-
Thiolated Precursors (e.g., Thioacetic Acid): If thioacetic acid is used in the synthesis of the thiol and not completely removed, it can compete for binding sites on the gold surface, leading to a disordered and incomplete monolayer.
-
Solvent and Environmental Contaminants: Adventitious hydrocarbons from the environment or solvent impurities can adsorb on the gold substrate, preventing the formation of a uniform SAM.[4] Even low levels of contaminants can significantly affect the monolayer quality.
Q2: My SAM formed with PFP-SH shows a lower water contact angle than expected. What could be the cause?
A2: A lower-than-expected water contact angle on a SAM that should be hydrophobic (due to the fluorinated tail) suggests a disordered or contaminated monolayer. Potential causes include:
-
Presence of Hydrophilic Impurities: If the PFP-SH is contaminated with more polar or hydrophilic impurities, these may be incorporated into the SAM, lowering the overall hydrophobicity.
-
Oxidation of the Monolayer: Exposure of the formed SAM to ambient air and light can lead to oxidation of the sulfur-gold bond and the thiol headgroups, which can increase the surface energy and decrease the contact angle.[1][2]
-
Incomplete Monolayer Formation: A low concentration of the thiol solution, insufficient immersion time, or a contaminated substrate can result in an incomplete monolayer with exposed gold patches, which are more hydrophilic than the SAM.
-
Disordered Monolayer: Impurities can disrupt the packing of the PFP-SH molecules, leading to a less dense and disordered film. This disorder can expose more of the underlying substrate or create a surface with a higher energy, thus lowering the contact angle.
Q3: How can I verify the quality and purity of my PFP-SH SAM?
A3: Several surface-sensitive techniques can be used to characterize the quality of your SAM:
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to determine the elemental composition and chemical state of the species on the surface. For a high-quality PFP-SH SAM, you should observe signals for fluorine, carbon, and sulfur. The high-resolution S 2p spectrum is particularly informative; a peak at a binding energy of ~162 eV is characteristic of a thiolate bound to gold, while peaks at higher binding energies (~163.5 eV and ~168 eV) can indicate the presence of unbound thiols or oxidized sulfur species, respectively.[1][3][5] The C 1s spectrum can also be used to identify adventitious carbon contamination.[4]
-
Contact Angle Goniometry: Measuring the static and dynamic contact angles of a liquid (typically water) on the SAM surface provides information about its wettability and uniformity. A high water contact angle with low hysteresis is indicative of a well-ordered, hydrophobic monolayer.
-
Ellipsometry: This technique can be used to measure the thickness of the SAM. A uniform thickness close to the theoretical length of the PFP-SH molecule suggests a well-formed monolayer.
-
Atomic Force Microscopy (AFM): AFM can provide topographical images of the SAM surface, revealing its morphology and the presence of defects such as pinholes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low water contact angle | 1. Contaminated PFP-SH (oxidized species, shorter chains).2. Contaminated gold substrate.3. Incomplete monolayer formation.4. Post-formation oxidation of the SAM. | 1. Consider purifying the PFP-SH. Use fresh, high-purity solvent.2. Implement a rigorous substrate cleaning protocol (e.g., Piranha solution, UV/Ozone).[6]3. Optimize SAM formation parameters (concentration, immersion time). Ensure complete submersion of the substrate.4. Minimize exposure of the formed SAM to air and light. Store under an inert atmosphere. |
| High pinhole density in AFM images | 1. Contaminated gold substrate.2. Low PFP-SH concentration.3. Insufficient immersion time. | 1. Ensure the substrate is atomically clean before immersion.2. Increase the concentration of the PFP-SH solution (typically 1-5 mM).3. Increase the immersion time (can range from minutes to 24-48 hours for optimal packing). |
| Variable or inconsistent SAM thickness | 1. Non-uniform substrate cleanliness.2. Presence of impurities leading to disordered packing.3. Inappropriate solvent for PFP-SH. | 1. Ensure consistent and thorough cleaning of all substrates.2. Use high-purity PFP-SH.3. Ensure the PFP-SH is fully dissolved in a suitable solvent like ethanol. |
| XPS shows unexpected peaks (e.g., high O 1s, S 2p at >164 eV) | 1. Oxidation of the thiol in solution or on the surface.2. Presence of oxidized impurities in the PFP-SH source. | 1. Degas the solvent and perform SAM formation under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly opened or purified PFP-SH. |
Impact of Impurities on SAM Properties (Representative Data)
The following table summarizes the expected qualitative and quantitative impact of common impurities on the properties of a PFP-SH SAM, based on data from similar alkanethiol and fluorinated thiol systems.
| Impurity Type | Concentration in Solution | Expected Impact on Water Contact Angle | Expected Impact on SAM Thickness | Expected XPS Signature |
| Oxidized Thiol Species | Low (~1%) | Minor decrease | Negligible change | Small S 2p peak > 164 eV |
| High (>5%) | Significant decrease | Potential decrease due to disorder | Prominent S 2p peak > 164 eV; increased O 1s signal | |
| Shorter-Chain Thiols | Low (~1%) | Minor decrease | Minor decrease | Difficult to distinguish from primary thiol |
| High (>5%) | Noticeable decrease | Significant decrease and increased variability | - | |
| Thioacetic Acid | Low (~1%) | Minor decrease | Potential decrease | May show a shoulder on the S 2p peak or altered C 1s spectrum |
| High (>5%) | Significant decrease | Significant decrease and disorder | - |
Experimental Protocols
Gold Substrate Cleaning (Piranha Solution Method)
EXTREME CAUTION IS REQUIRED WHEN HANDLING PIRANHA SOLUTION. It is a strong oxidizer and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.
-
Prepare Piranha Solution: In a clean glass beaker inside a fume hood, prepare the piranha solution by slowly and carefully adding a 3:1 ratio of concentrated sulfuric acid (H₂SO₄) to 30% hydrogen peroxide (H₂O₂). Always add the peroxide to the acid. The solution will become very hot.
-
Immerse Substrate: Using acid-resistant tweezers, carefully immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Rinse Thoroughly: Carefully remove the substrate from the piranha solution and rinse it extensively with high-purity deionized (DI) water (18.2 MΩ·cm).
-
Final Rinse and Dry: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen or argon gas. The substrate should be used immediately for SAM formation.[6]
PFP-SH Self-Assembled Monolayer (SAM) Formation Protocol
-
Prepare PFP-SH Solution: In a clean glass container, prepare a 1 mM solution of this compound in absolute ethanol. Ensure the PFP-SH is fully dissolved. Sonication for 5-10 minutes can aid dissolution.
-
Immerse Substrate: Immediately after cleaning and drying, immerse the gold substrate into the PFP-SH solution. Handle the substrate only with clean tweezers.
-
Inert Atmosphere: To minimize oxidation, it is recommended to perform the immersion in a glovebox or to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
-
Incubation: Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen or argon gas.
-
Storage: Store the functionalized substrate in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until characterization or use.
Visualizations
Caption: Experimental workflow for PFP-SH SAM formation and characterization.
Caption: Troubleshooting logic for poor PFP-SH SAM quality.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The production and verification of pristine semi-fluorinated thiol monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Handling and Disposal of Fluorinated Thiols
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of fluorinated thiols. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with fluorinated thiols?
A1: Fluorinated thiols present a dual hazard profile. Like other thiols, they are known for their strong, unpleasant odors and can cause skin, eye, and respiratory irritation.[1][2] The carbon-fluorine bond is very strong; however, under thermal stress, fluorinated organic compounds can decompose and release highly toxic and corrosive hydrogen fluoride (HF) gas.[3] Therefore, it is crucial to handle these compounds with appropriate safety measures to mitigate both the immediate irritant effects and the potential for HF exposure.
Q2: What personal protective equipment (PPE) is required when working with fluorinated thiols?
A2: A comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling fluorinated thiols.
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All manipulations of fluorinated thiols must be conducted in a certified chemical fume hood to control vapors and odor. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. For concentrated fluorinated thiols or prolonged handling, consider double-gloving. Always check the manufacturer's glove compatibility data.[1] |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes.[4] |
| Skin and Body Protection | Laboratory Coat & Apron | A standard laboratory coat should be worn. For larger quantities or splash risks, an acid-resistant apron made of neoprene or natural rubber is also recommended.[1] |
| Respiratory Protection | Respirator | A respirator may be necessary if exposure limits are exceeded or if irritation is experienced. The type of respirator and cartridge should be selected based on a formal risk assessment. |
Q3: How can I control the strong odor of fluorinated thiols in the lab?
A3: Odor control is a primary concern when working with any thiol. The following measures are effective:
-
Fume Hood Usage: Always handle fluorinated thiols in a certified chemical fume hood.
-
Bleach Traps: For reactions that may release thiol vapors, vent the exhaust through a bleach trap to neutralize the malodorous compounds.[5]
-
Decontamination: Promptly decontaminate all glassware and equipment that has come into contact with fluorinated thiols using a bleach solution.
Q4: What is the correct procedure for disposing of fluorinated thiol waste?
A4: All waste contaminated with fluorinated thiols, including unused product, reaction mixtures, contaminated consumables (e.g., gloves, pipette tips), and neutralized solutions, must be treated as hazardous waste.[6] Waste containers should be clearly labeled, indicating the presence of both thiol and organofluorine compounds. Due to the potential for HF formation upon incineration, it is critical to consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.[7][8]
Troubleshooting Guides
Problem: A small spill of a fluorinated thiol has occurred in the fume hood.
Solution:
-
Alert colleagues in the immediate area.
-
Ensure you are wearing appropriate PPE , including double gloves, safety goggles, and a face shield.
-
Contain the spill by creating a dike around the spill with an appropriate absorbent material. Do not use silicon-based absorbents (e.g., kitty litter) as they can react with potential HF to form toxic silicon tetrafluoride gas.[9] Use a universal spill absorbent or sodium bicarbonate.
-
Neutralize the thiol by covering the spill with sodium bicarbonate or a commercial neutralizing agent for acids.[10]
-
Absorb the neutralized spill with an inert absorbent material.
-
Carefully collect the absorbed material using non-sparking tools and place it in a heavy-duty plastic bag or a designated hazardous waste container.
-
Decontaminate the spill area by wiping it down with a 1:1 bleach and water solution, followed by a final rinse with water.[11]
-
Dispose of all contaminated materials as hazardous waste.
Experimental Protocols
Protocol 1: Decontamination of Glassware Contaminated with Fluorinated Thiols
Objective: To safely and effectively neutralize residual fluorinated thiols on laboratory glassware.
Materials:
-
Contaminated glassware
-
Plastic container (e.g., a bucket) for the bleach bath
-
Household bleach (sodium hypochlorite solution)
-
Water
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Prepare the Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a 1:1 mixture of household bleach and water.[11] The volume should be sufficient to fully submerge the glassware.
-
Submerge Glassware: Immediately after use, place the contaminated glassware into the bleach bath. Ensure the glassware is completely filled with and submerged in the solution.
-
Soaking: Allow the glassware to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[11]
-
Rinsing: After soaking, carefully remove the glassware from the bleach bath and rinse it thoroughly with water.
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Final Cleaning: The glassware can now be cleaned using standard laboratory procedures.
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Bleach Bath Disposal: Used bleach baths should be disposed of as hazardous waste.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for the safe handling of fluorinated thiols and related hazardous compounds.
Table 1: Occupational Exposure Limits (OELs) for Related Hazardous Substances
| Substance | CAS Number | OSHA PEL (8-hr TWA) | ACGIH TLV (8-hr TWA) | NIOSH REL (10-hr TWA) | NIOSH IDLH |
| Fluorine | 7782-41-4 | 0.1 ppm | 1 ppm | 0.1 ppm | 25 ppm |
| Hydrogen Fluoride | 7664-39-3 | 3 ppm | 0.5 ppm (Ceiling) | 3 ppm | 30 ppm |
| Methyl Mercaptan | 74-93-1 | 10 ppm (Ceiling) | 0.5 ppm | 0.5 ppm (Ceiling) | 150 ppm |
| Ethyl Mercaptan | 75-08-1 | 10 ppm (Ceiling) | 0.5 ppm | 0.5 ppm (Ceiling) | 500 ppm |
Note: Specific OELs for many fluorinated thiols have not been established. In such cases, a conservative approach should be taken, adhering to the limits for related hazardous compounds and keeping exposures as low as reasonably achievable.
Visualizations
Caption: A typical workflow for safely handling fluorinated thiols in a laboratory setting.
Caption: A decision tree outlining the appropriate response to a fluorinated thiol spill.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. nj.gov [nj.gov]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Methyl mercaptan - IDLH | NIOSH | CDC [cdc.gov]
- 5. FLUORIDES - ACGIH [acgih.org]
- 6. eurofluor.org [eurofluor.org]
- 7. unsw.edu.au [unsw.edu.au]
- 8. uthsc.edu [uthsc.edu]
- 9. aiha.org [aiha.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Enhancing the Stability of Thiol-Functionalized Electrodes
Welcome to the technical support center for thiol-functionalized electrodes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the preparation and use of thiol-functionalized electrodes.
Issue 1: Rapid Signal Loss or Electrode Deactivation
Q1: My thiol-modified electrode is losing its signal much faster than expected. What are the likely causes and how can I fix this?
A: Rapid signal loss is a common issue often stemming from the desorption of the thiol monolayer from the electrode surface. This can be caused by several factors, including electrochemical desorption (oxidative or reductive), thermal instability, or displacement by other molecules in your sample.
Troubleshooting Steps:
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Evaluate Electrochemical Conditions: Thiol monolayers have a limited stable potential window.[1][2][3][4] Applying potentials outside this window can lead to either oxidative or reductive desorption of the thiol molecules.[1][2][3][4]
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Oxidative Desorption: Occurs at positive potentials and is often irreversible, leading to the formation of sulfonate species.[5][6] The oxidative stability of thiols on different metal surfaces generally follows the order: Au > Pt > Cu.[1][2][3]
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Reductive Desorption: Occurs at negative potentials and involves the cleavage of the gold-sulfur bond.[1][7] The reductive stability on different metals is typically Cu > Pt > Au.[1][2][3]
-
Solution: Review the potential range used in your experiment. If possible, operate within the stable potential window for your specific thiol and electrode combination. Consider using cyclic voltammetry in a blank electrolyte to determine the stable window for your system.
-
-
Increase Alkyl Chain Length: The stability of alkanethiol self-assembled monolayers (SAMs) is directly related to the length of the alkyl chains.[1][2][3][8] Longer chains lead to stronger van der Waals interactions between adjacent molecules, resulting in a more densely packed and stable monolayer that is more resistant to desorption.[5][8] Short-chain thiols (less than 10 carbons) tend to form less-ordered, liquid-like films.[8]
-
Optimize Incubation Time and Temperature: The formation of a well-ordered and stable SAM requires sufficient time for the molecules to self-organize on the surface.
-
Solution: Increase the incubation time of the gold substrate in the thiol solution. Longer incubation times, from several hours to overnight (24-48 hours), often result in better monolayer packing. Additionally, preparing the SAM at a higher temperature can increase the size of well-ordered domains.[10]
-
-
Consider a Mixed Monolayer System: Incorporating a second, shorter thiol (a "spacer") can help to create a more organized and stable monolayer, particularly when working with bulky functionalized thiols.[11]
-
Solution: Prepare a mixed SAM by co-incubating your primary thiol with a shorter alkanethiol, such as 6-mercapto-1-hexanol (MCH). This can passivate defect sites and improve the overall stability of the monolayer.[11]
-
Issue 2: Poor Reproducibility Between Electrodes
Q2: I'm observing significant variability in performance between different batches of my thiol-functionalized electrodes. How can I improve reproducibility?
A: Poor reproducibility often points to inconsistencies in the electrode preparation process, particularly the cleanliness of the gold surface and the conditions of SAM formation.
Troubleshooting Steps:
-
Standardize Electrode Cleaning Protocol: A pristine gold surface is critical for the formation of a high-quality SAM. Any contaminants will lead to defects in the monolayer.
-
Control the Environment during SAM Formation: The presence of oxygen and other atmospheric contaminants can affect the quality of the SAM.
-
Solution: Perform the self-assembly process in an inert atmosphere, such as under a nitrogen or argon blanket, to minimize oxidation.
-
-
Ensure Thiol Solution Freshness: Thiol solutions can degrade over time, especially when exposed to air, leading to the formation of disulfides which adsorb differently.
-
Solution: Always use freshly prepared thiol solutions for electrode modification.
-
Issue 3: Instability in Biological Media
Q3: My thiol-modified biosensor works well in buffer but loses performance rapidly in complex biological samples like serum or blood. Why is this happening and what can be done?
A: Biological fluids contain a multitude of molecules, including proteins and other thiols (like cysteine and glutathione), that can compete with your functionalized thiol for binding sites on the gold surface, leading to displacement of the SAM and signal degradation.[9]
Troubleshooting Steps:
-
Enhance SAM Packing and Stability: A more robust and densely packed monolayer will be more resistant to displacement.
-
Solution 1: Use Longer Alkyl Chains: As mentioned previously, longer chains increase van der Waals forces, making the SAM more stable.[8][9]
-
Solution 2: Employ Multi-Thiol Anchors: Using molecules with multiple thiol groups (dithiols or trithiols) can significantly enhance the binding affinity to the gold surface, providing greater stability against displacement.[9][14][15]
-
Solution 3: Utilize Mixed Monolayers: A well-packed mixed SAM with a spacer molecule like MCH can improve resistance to non-specific adsorption and displacement.[11]
-
-
Introduce a Protective Layer (PEGylation): Poly(ethylene glycol) (PEG) chains can be incorporated into the monolayer to create a hydrophilic barrier that repels proteins and other interfering species.
Quantitative Data Summary
The stability of thiol-functionalized electrodes is influenced by several factors. The following tables summarize key quantitative data from the literature.
Table 1: Influence of Alkyl Chain Length on SAM Stability
| Thiol (Alkyl Chain Length) | Stability Characteristic | Observation | Reference |
| Short-chain (< C10) | Monolayer Order | Tend to form less-ordered, liquid-like films. | [8] |
| Long-chain (> C10) | Monolayer Order | Form more crystalline, well-ordered, and densely packed monolayers. | [8] |
| Short-chain | Oxidation Rate | Oxidize much faster than long-chain SAMs when exposed to air/UV. | [5] |
| Long-chain | Desorption Barrier | Provide a more significant energetic barrier to desorption. | [8] |
Table 2: Electrochemical Stability Window on Different Metal Electrodes
| Stability Type | Metal Order (Least Stable to Most Stable) | Underlying Reason | Reference |
| Reductive Stability | Au < Pt < Cu | Combination of sulfur binding strength and competitive hydrogen adsorption. | [1][2][3] |
| Oxidative Stability | Cu < Pt < Au | Propensity of the metal surface to form an oxide layer. | [1][2][3] |
Key Experimental Protocols
Protocol 1: Preparation of a Stable Alkanethiol SAM on a Gold Electrode
This protocol outlines the fundamental steps for creating a well-ordered and stable self-assembled monolayer of an alkanethiol on a gold surface.
-
Electrode Cleaning: a. Polish the gold electrode with alumina slurry (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. b. Sonciate the electrode in isopropanol, then a 1:1 mixture of isopropanol and ultrapure water, and finally in ultrapure water, for 10 minutes each.[12] c. Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a reproducible cyclic voltammogram characteristic of clean gold is obtained.[12][13] d. Rinse the electrode thoroughly with ultrapure water and then absolute ethanol. Dry under a stream of nitrogen.
-
SAM Formation: a. Prepare a fresh 1 mM solution of the desired alkanethiol in absolute ethanol. b. Immediately immerse the clean, dry gold electrode into the thiol solution. To minimize oxidation, this step should ideally be performed in an inert atmosphere (e.g., inside a nitrogen-filled glovebox). c. Allow the self-assembly to proceed for at least 16-24 hours to ensure the formation of a well-ordered monolayer.[18] d. After incubation, remove the electrode from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed thiols, followed by a final rinse with ultrapure water.[19] e. Dry the modified electrode under a stream of nitrogen. The electrode is now ready for use or characterization.
Protocol 2: Reductive Desorption for SAM Characterization
Reductive desorption is an electrochemical technique used to quantify the surface coverage of the thiol monolayer.
-
Prepare the Electrochemical Cell: a. Use a standard three-electrode setup with the thiol-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl). b. The electrolyte is typically a deoxygenated 0.5 M KOH solution.[19] Deoxygenate by bubbling with high-purity nitrogen or argon for at least 15 minutes prior to the experiment.
-
Perform Cyclic Voltammetry: a. Scan the potential from an initial value where the SAM is stable (e.g., -0.2 V vs. Ag/AgCl) to a sufficiently negative potential to cause desorption (e.g., -1.2 V vs. Ag/AgCl).[19] b. The scan rate is typically around 50-100 mV/s.[19] c. A cathodic peak will be observed in the first negative-going scan, which corresponds to the reductive desorption of the thiol from the gold surface.[12]
-
Calculate Surface Coverage: a. Integrate the charge under the desorption peak, after subtracting the background charging current. b. The surface coverage (Γ, in mol/cm²) can be calculated using the equation: Γ = Q / (nFA), where Q is the charge from the desorption peak (in Coulombs), n is the number of electrons transferred per molecule (typically assumed to be 1), F is the Faraday constant (96485 C/mol), and A is the electroactive area of the electrode (in cm²).
Visualizations
Caption: Workflow for preparing and characterizing a stable thiol-functionalized electrode.
Caption: Key factors influencing the stability of thiol-functionalized electrodes.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups in a Six-carbon Self-assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Greatly extended storage stability of electrochemical DNA biosensors using ternary thiolated self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New insights into the electrochemical desorption of alkanethiol SAMs on gold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. research.abo.fi [research.abo.fi]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Handling Thermally Sensitive Fluorinated Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for handling thermally sensitive fluorinated compounds. Find answers to frequently asked questions and troubleshoot common issues to prevent the decomposition of your valuable materials during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the thermal decomposition of fluorinated compounds?
A1: Several factors can induce or accelerate the thermal decomposition of fluorinated compounds. These include:
-
Elevated Temperatures: Many fluorinated compounds can start to decompose at temperatures as low as 150-200°C.[1][2] The specific temperature depends on the molecule's structure.
-
Presence of Water (Hydrolysis): Moisture can react with certain fluorinated compounds, leading to hydrolysis, especially at higher temperatures.[3][4] This can alter the compound's structure and properties.
-
Atmosphere Composition: The presence of oxygen can lead to oxidation and the formation of products like carbonyl fluoride (COF2).[4] Conversely, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.[3]
-
Molecular Structure: The inherent stability of a fluorinated compound is dictated by its structure. For instance, perfluoroalkyl sulfonic acids (PFSAs) are generally more thermally stable than perfluoroalkyl carboxylic acids (PFCAs).[2][5] The presence of weaker bonds, like certain C-C bonds adjacent to functional groups, can be initial sites for thermal cleavage.[1]
-
Presence of Catalysts or Impurities: Certain materials or impurities can catalyze decomposition. For example, granular activated carbon (GAC) has been shown to accelerate the decomposition of some PFAS at lower temperatures.[2]
Q2: What are the best practices for storing thermally sensitive fluorinated compounds to ensure their stability?
A2: Proper storage is critical for maintaining the integrity of thermally sensitive fluorinated compounds. Key recommendations include:
-
Temperature Control: Store compounds at low temperatures, typically between -20°C and 25°C, depending on the specific compound's sensitivity.[3] Highly reactive intermediates may require storage at -20°C or below.[3]
-
Protection from Light: Many fluorinated intermediates are photosensitive. Store them in amber glass bottles or other light-blocking containers to prevent degradation.[3]
-
Moisture Prevention: Use tightly sealed containers and store them in a dry environment with low humidity.[3] The use of desiccants, like silica gel, inside the storage container is also recommended.[3]
-
Inert Atmosphere: For compounds sensitive to oxidation, store them under an inert atmosphere such as nitrogen or argon.[3] This involves using airtight containers and flushing them with an inert gas before sealing.[3]
-
Appropriate Containers: Glass containers are often preferred due to their inertness.[3] If using plastic, ensure it is of high quality and chemically resistant to the stored compound.[3]
Q3: My fluorinated compound is showing signs of degradation. What analytical techniques can I use to identify the decomposition products?
A3: Several analytical methods can be employed to detect and identify the decomposition products of fluorinated compounds. The choice of technique depends on the nature of the compound and its degradation products.
-
Chromatography with Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), are powerful for separating and identifying volatile and non-volatile decomposition products.[6][7]
-
Ion-Selective Electrode (ISE): ISE is a common and reliable method for measuring free fluoride ions in a sample, which is a common indicator of decomposition.[8] However, it does not identify the parent fluorine-containing compound.[8] Sample preparation, such as ashing or fusion, may be necessary to release the fluoride.[8]
-
Combustion Ion Chromatography (CIC): This technique is effective for determining the total organic fluorine content. The sample is combusted, and the resulting fluoride ions are captured and quantified by ion chromatography.[9]
-
Thermal Gravimetric Analysis (TGA): TGA can be used to determine the thermal stability of a compound by measuring its mass change as a function of temperature.[10] This helps in identifying the onset temperature of decomposition.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of thermally sensitive fluorinated compounds.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected side-products observed in a reaction involving a fluorinated starting material. | The reaction temperature may be too high, causing decomposition of the starting material. The starting material may have degraded during storage. | Lower the reaction temperature. Run the reaction under an inert atmosphere (Nitrogen or Argon). Verify the purity of the starting material before use using techniques like NMR or LC-MS. Ensure the compound has been stored under recommended conditions (cool, dark, dry, and inert atmosphere).[3] |
| Low yield in a reaction where a fluorinated compound is a key reactant. | The compound may have decomposed upon heating. The presence of moisture could be hydrolyzing the compound. | Use a minimal heating time. Consider alternative, lower-temperature synthetic routes. Thoroughly dry all solvents and glassware before the reaction. Add a drying agent if compatible with the reaction chemistry. |
| Discoloration or change in the physical appearance of the fluorinated compound upon storage. | This can be a sign of decomposition due to exposure to light, heat, or air.[3] | Discard the degraded material. Review and improve storage protocols. Ensure the use of opaque, airtight containers stored at the appropriate low temperature.[3] |
| Inconsistent analytical results (e.g., NMR, LC-MS) for the same batch of a fluorinated compound. | The compound may be degrading over time, even at room temperature on the benchtop. | Minimize the time the compound spends outside of proper storage conditions. Prepare analytical samples immediately after retrieving the compound from storage. Re-analyze the compound if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Determination of Decomposition Onset Temperature using Thermal Gravimetric Analysis (TGA)
Objective: To determine the temperature at which a fluorinated compound begins to decompose.
Methodology:
-
Place a small sample (typically 5-10 mg) of the fluorinated compound into a TGA sample pan (alumina or platinum).[10]
-
Place the pan into the TGA instrument.
-
Heat the sample from room temperature to a desired upper temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/minute) under a continuous flow of an inert gas like nitrogen.[10]
-
The instrument will record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is identified as the temperature at which a significant loss of mass begins.
Protocol 2: Monitoring for Fluoride Ion Leaching using an Ion-Selective Electrode (ISE)
Objective: To quantify the amount of free fluoride ions in a solution containing a fluorinated compound, which can indicate decomposition.
Methodology:
-
Prepare a solution of the fluorinated compound in a suitable solvent.
-
Take an aliquot of the solution at different time points or after subjecting it to specific stress conditions (e.g., heating).
-
Add a total ionic strength adjustment buffer (TISAB) to the aliquot to adjust the pH and eliminate interfering ions.
-
Calibrate the fluoride ISE using a series of standard fluoride solutions of known concentrations.
-
Immerse the calibrated electrode in the sample solution and record the potential (in mV).
-
Determine the fluoride concentration in the sample by comparing its potential to the calibration curve. An increase in fluoride concentration over time or after stress indicates decomposition.
Visual Guides
Logical Workflow for Troubleshooting Compound Decomposition
Caption: A troubleshooting flowchart for identifying and resolving the decomposition of thermally sensitive compounds.
General Decomposition Pathway for a Perfluoroalkyl Carboxylic Acid (PFCA)
Caption: A simplified diagram illustrating the thermal decomposition pathway of a generic PFCA molecule.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pfascentral.org [pfascentral.org]
- 3. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds [mdpi.com]
- 7. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography [innovatechlabs.com]
- 10. tainstruments.com [tainstruments.com]
Validation & Comparative
A Comparative Analysis of 4,4,5,5,5-Pentafluoropentane-1-thiol and Pentanethiol for Advanced Research Applications
In the realms of surface science, nanotechnology, and drug development, the choice of molecular building blocks is paramount to achieving desired functionalities. This guide provides a detailed comparison of 4,4,5,5,5-Pentafluoropentane-1-thiol and its non-fluorinated analog, 1-Pentanethiol. The introduction of fluorine atoms into the alkyl chain significantly alters the physicochemical and performance characteristics of the thiol, offering unique advantages for specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of hydrogen with fluorine atoms imparts a distinct set of properties to this compound. These differences in molecular weight, boiling point, density, and acidity have direct implications for their handling, reactivity, and performance in various experimental setups.
| Property | This compound | 1-Pentanethiol |
| CAS Number | 148757-88-4 | 110-66-7[1][2] |
| Molecular Formula | C5H7F5S | C5H12S[1][2] |
| Molecular Weight | 194.17 g/mol [3] | 104.21 g/mol [2] |
| Boiling Point | ~113°C at 760 mmHg[4] | ~126°C at 760 mmHg[2][5] |
| Density | ~1.3 g/cm³[6] | ~0.84 g/mL at 25°C[2][5] |
| pKa (predicted) | ~10.08[4][7] | ~10.51[2][8] |
| Flash Point | ~30.3°C[4] | ~18.3°C[8] |
| Vapor Pressure | ~24.89 mmHg at 25°C[4][7] | ~27.4 mmHg at 37.7°C[5][8] |
| Refractive Index | ~1.363[4][7] | ~1.446 at 20°C[2][8] |
Performance in Self-Assembled Monolayers (SAMs)
Both thiols are extensively used to form self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The terminal thiol group anchors the molecule to the surface, while the pentyl chain forms a densely packed insulating layer. However, the properties of the resulting surfaces differ significantly.
Key Performance Differences:
-
Surface Energy and Wettability: SAMs formed from this compound are expected to exhibit lower surface energy, resulting in surfaces that are both hydrophobic (water-repelling) and oleophobic (oil-repelling).[4] In contrast, pentanethiol SAMs are primarily hydrophobic. This increased repellency of fluorinated SAMs is due to the low polarizability of the C-F bond.
-
Thermal and Chemical Stability: Fluorinated alkanethiols generally form SAMs with enhanced thermal and chemical stability compared to their hydrocarbon counterparts.[4] The strong C-F bond and the helical structure of the perfluorinated chain contribute to this increased robustness.
-
Frictional Properties: Studies on similar compounds have shown that fluorinated SAMs can exhibit a higher coefficient of friction compared to their non-fluorinated analogs. This is attributed to the tighter packing and higher degree of order in the fluorinated monolayers.
Applications in Drug Development
The unique properties of fluorinated organic compounds are highly valuable in medicinal chemistry and drug development.
-
This compound serves as a key intermediate in the synthesis of Fulvestrant, a drug used in the treatment of breast cancer.[9][10]
-
Fluorination Effects: The incorporation of fluorine can significantly enhance a drug's metabolic stability, bioavailability, and lipophilicity.[11][12] This is because the C-F bond is more stable than the C-H bond, making it less susceptible to enzymatic degradation. Increased lipophilicity can also improve cell membrane permeability.[11]
Experimental Protocols
The following are detailed methodologies for the formation and characterization of self-assembled monolayers using either this compound or pentanethiol.
Protocol 1: Formation of Self-Assembled Monolayers on Gold
This protocol outlines the standard procedure for creating a thiol-based SAM on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer or glass slide)
-
Thiol of choice (this compound or 1-Pentanethiol)
-
Anhydrous ethanol (200 proof)
-
Glass vials with sealable caps
-
Tweezers
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning: A pristine gold surface is crucial for the formation of a well-ordered SAM. Clean the gold substrate immediately before use, for example, with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; use with extreme caution in a fume hood with appropriate personal protective equipment ) or by UV-ozone treatment to remove organic contaminants.
-
Rinsing and Drying: Thoroughly rinse the cleaned substrate with deionized water and then with ethanol. Dry the substrate under a gentle stream of dry nitrogen gas.
-
Thiol Solution Preparation: Prepare a 1-10 mM solution of the desired thiol in anhydrous ethanol in a clean glass vial.
-
Immersion: Using clean tweezers, immerse the freshly cleaned gold substrate into the thiol solution. To minimize oxidation and contamination, it is recommended to reduce the headspace above the solution and backfill the vial with an inert gas like nitrogen or argon. Seal the vial tightly.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature. While the initial monolayer formation is rapid, longer incubation times promote a more ordered and densely packed SAM.[1]
-
Final Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Final Drying: Dry the SAM-coated substrate under a gentle stream of dry nitrogen. The functionalized substrate is now ready for characterization or use.
Protocol 2: Characterization of Self-Assembled Monolayers
1. Contact Angle Goniometry (Wettability)
-
Objective: To determine the hydrophobicity/oleophobicity of the SAM surface.
-
Procedure: Place a small droplet of a probe liquid (e.g., deionized water for hydrophobicity, hexadecane for oleophobicity) onto the SAM-coated surface. Measure the static contact angle using a goniometer. Higher contact angles indicate lower surface energy and greater repellency.
2. Ellipsometry (Thickness Measurement)
-
Objective: To measure the thickness of the formed monolayer.
-
Procedure: Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface.
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate to establish a baseline.
-
After SAM formation, measure the ellipsometric parameters of the coated substrate.
-
Model the system as a layered structure (e.g., silicon/gold/SAM/air). By fitting the experimental data to the model and assuming a refractive index for the organic layer (typically ~1.45 for alkanethiols), the thickness of the SAM can be determined.[1]
-
3. X-ray Photoelectron Spectroscopy (XPS) (Chemical Composition)
-
Objective: To confirm the elemental composition and the chemical bonding of the thiol to the gold surface.
-
Procedure:
-
Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface. Expect signals from Gold (Au), Carbon (C), Sulfur (S), and for the fluorinated thiol, Fluorine (F).
-
Acquire high-resolution spectra for the S 2p, C 1s, and F 1s regions.
-
The S 2p spectrum should show a peak at approximately 162 eV, which is characteristic of a thiolate species bonded to gold.[13] The absence of a significant peak around 164 eV (characteristic of unbound thiol) indicates a well-formed monolayer.[13]
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of processes described in this guide.
Caption: Workflow for the preparation of a thiol-on-gold self-assembled monolayer.
Caption: Experimental workflow for the characterization of self-assembled monolayers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Perfluorinated Self-Assembled Monolayers Enhance the Stability and Efficiency of Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound|lookchem [lookchem.com]
- 10. This compound | 148757-88-4 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Surface Energy of Self-Assembled Monolayers (SAMs) from Different Fluorinated Thiols
For researchers and professionals in drug development, materials science, and diagnostics, the ability to precisely control surface properties at the nanoscale is paramount. Self-Assembled Monolayers (SAMs) of fluorinated thiols on gold surfaces offer a robust method for creating ultra-low energy, non-adhesive, and chemically inert interfaces.[1][2] These properties are critical for applications ranging from high-throughput screening on microarrays and advanced microfluidic devices to biosensors that resist non-specific protein adsorption.[3][4][5]
This guide provides an objective comparison of the surface energies of SAMs derived from various fluorinated thiols, supported by experimental data and detailed methodologies. We will explore how molecular-level changes in the thiol structure, specifically the degree of fluorination, translate into macroscopic differences in surface wettability and energy.
Performance Comparison: Surface Properties of Fluorinated vs. Non-Fluorinated SAMs
The defining characteristic of fluorinated SAMs is their extremely low surface energy, which results in both hydrophobicity (water repellency) and oleophobicity (oil repellency).[2] This is in contrast to standard hydrocarbon-based alkanethiol SAMs, which are hydrophobic but typically wetted by oils. The unique properties of fluorinated surfaces stem from the high electronegativity and low polarizability of the carbon-fluorine bond.[6]
The structure of the fluorinated thiol plays a critical role in the final properties of the monolayer. Studies have shown that longer perfluorocarbon chains lead to more ordered SAMs with the molecules oriented nearly perpendicular to the surface.[7] This high degree of ordering is crucial for achieving the lowest possible surface energy.
Key Performance Metrics: Wettability and Surface Energy
The wettability of a surface is quantified by measuring the contact angle of various liquids. A higher contact angle indicates lower wettability and lower surface energy. The advancing contact angle (θₐ) is measured as a liquid front moves over a dry surface, while the receding contact angle (θᵣ) is measured as it withdraws.[8][9] The difference between these two values is the contact angle hysteresis, which provides information about surface heterogeneity and roughness.[10]
The data below compares the advancing contact angles for SAMs formed from a standard non-fluorinated thiol (Octadecanethiol, ODT) and two common fluorinated thiols: (1H,1H,2H,2H-Perfluorodecyl)thiol (PFDT) and (1H,1H,2H,2H-Perfluorododecyl)thiol (PFDDT).
| Parameter | Octadecanethiol (ODT) SAM | (1H,1H,2H,2H-Perfluorodecyl)thiol (PFDT) SAM | (1H,1H,2H,2H-Perfluorododecyl)thiol (PFDDT) SAM | Key Differences & Significance |
| Water Advancing Contact Angle (θₐ) | ~110° - 112°[11] | ~110° - 115°[11] | >115° | All SAMs are highly hydrophobic. The increasing contact angle with longer fluorinated chains indicates progressively lower surface energy and enhanced water repellency. |
| Hexadecane Advancing Contact Angle (θₐ) | < 20° (Wets) | ~70° - 75° | ~75° - 80° | Fluorinated SAMs are oleophobic (oil-repellent), while ODT is oleophilic (wetted by oil). This is a critical advantage for preventing non-specific binding of organic molecules. |
| Calculated Surface Energy (γs) | ~19-21 mN/m | ~12-14 mN/m | ~10-12 mN/m | The surface energy of fluorinated SAMs is significantly lower than that of hydrocarbon SAMs. Longer fluorinated chains further decrease the surface energy, creating a more non-adhesive surface. |
Note: Exact values can vary based on substrate smoothness, SAM preparation conditions, and measurement technique.
Experimental Protocols
Accurate comparison of surface energies requires standardized and well-documented experimental procedures. The following sections detail the key methodologies for preparing fluorinated SAMs and characterizing their surface energy.
SAM Preparation on Gold Substrates
A standard protocol for forming a high-quality fluorinated thiol SAM on a gold surface involves the following steps:
-
Substrate Preparation : Start with a clean, fresh gold substrate. Common substrates are gold-coated silicon wafers or glass slides. Clean the substrate to remove organic contaminants, often using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by treatment with UV-Ozone.[12]
-
Thiol Solution Preparation : Prepare a dilute solution of the fluorinated thiol, typically 1-10 mM, in a high-purity solvent like ethanol.[12]
-
Immersion : Immerse the cleaned gold substrate into the thiol solution. The self-assembly process begins immediately as the sulfur headgroup of the thiol chemisorbs onto the gold surface.[13] For a well-ordered and densely packed monolayer, an immersion time of 12-18 hours at room temperature is recommended.[12]
-
Rinsing : After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent (e.g., ethanol) to remove any non-chemisorbed molecules.
-
Drying : Dry the substrate under a stream of inert gas, such as nitrogen. The SAM-coated substrate is now ready for analysis.
Surface Energy Characterization via Contact Angle Goniometry
The surface free energy of a solid cannot be measured directly but can be calculated from the contact angles of several well-characterized liquids.[14]
-
Instrumentation : A contact angle goniometer equipped with a high-resolution camera, a light source, and a precision liquid dispensing system is required.[15]
-
Probe Liquids : A set of at least two probe liquids with known surface tensions (γ_lv_) and their respective dispersive (γd) and polar (γp) components are needed.[15][16] Common probe liquids include deionized water (high polarity) and diiodomethane (high dispersion).[17][18]
-
Measurement :
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (typically 3-5 µL) of the first probe liquid onto the surface.[9]
-
Record images or video as the droplet volume is slowly increased (for advancing angle) and then decreased (for receding angle).
-
Software analyzes the droplet shape at the three-phase (solid-liquid-vapor) contact line to determine the contact angle.
-
Repeat the measurement at multiple locations on the surface to ensure statistical validity.[15]
-
Thoroughly clean and dry the surface before testing the next probe liquid.
-
Calculation Models for Surface Energy
1. Zisman Method (Critical Surface Tension)
The Zisman method is a graphical technique used to estimate the critical surface tension (γc) of a solid, which is an approximation of its surface free energy.[17][19] It involves plotting the cosine of the contact angle (cos θ) for a series of non-polar liquids against their known surface tensions. The data is extrapolated to cos θ = 1 (which corresponds to a contact angle of 0°, or complete wetting). The corresponding surface tension on the x-axis is the critical surface tension γc.[17][20][21] This method is most accurate for low-energy, non-polar surfaces.[17][19]
2. Owens-Wendt-Rabel-Kaelble (OWRK) Method
The OWRK method is a more comprehensive model that splits the total surface free energy (γs) into dispersive (γsd) and polar (γsp) components: γs = γsd + γsp.[14][15][22] This model is widely used for polymers and other low-energy surfaces.[23] By measuring the contact angle (θ) with at least two liquids of known γld and γlp, one can solve a system of linear equations based on the Young-Dupré equation to find the two unknowns, γsd and γsp.[15][16]
Applications in Research and Drug Development
The ultra-low surface energy of fluorinated thiol SAMs makes them invaluable for a variety of high-tech applications:
-
Biosensors and Microarrays : By creating a background that resists the non-specific adsorption of proteins, cells, and other biomolecules, fluorinated SAMs dramatically improve the signal-to-noise ratio in diagnostic assays.[5]
-
Microfluidics : In "lab-on-a-chip" devices, these coatings can be used to create frictionless channels for manipulating picoliter volumes of liquids, enabling high-throughput screening of drug candidates.
-
Cell Culture and Tissue Engineering : Patterning surfaces with fluorinated SAMs allows for precise control over where cells adhere and grow, which is fundamental for creating structured biological tissues.
-
Anti-Fouling Coatings : For medical implants and marine equipment, these surfaces can prevent the buildup of biofilms, reducing the risk of infection and improving performance.
References
- 1. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receding angle | KRÜSS Scientific [kruss-scientific.com]
- 9. Advancing angle | KRÜSS Scientific [kruss-scientific.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. research.abo.fi [research.abo.fi]
- 14. biolinscientific.com [biolinscientific.com]
- 15. benchchem.com [benchchem.com]
- 16. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 17. ossila.com [ossila.com]
- 18. rsc.org [rsc.org]
- 19. Method according to Zisman | KRÜSS Scientific [kruss-scientific.com]
- 20. Zisman Plot - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. biolinscientific.com [biolinscientific.com]
- 23. kt.dtu.dk [kt.dtu.dk]
The Fluorinated Advantage: A Comparative Guide to 4,4,5,5,5-Pentafluoropentane-1-thiol in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacological properties. For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical. This guide provides a comparative analysis of 4,4,5,5,5-Pentafluoropentane-1-thiol, a fluorinated alkylthiol, against its non-fluorinated counterparts and other thiol-based reagents. While direct head-to-head experimental data for this specific molecule is emerging, this guide draws upon established principles of fluorine in medicinal chemistry, data from analogous fluorinated compounds, and its notable application in the synthesis of the approved drug Fulvestrant to highlight its potential advantages.
Enhanced Physicochemical and Pharmacokinetic Properties
The introduction of a pentafluoropentyl group is anticipated to confer several benefits over simple alkyl thiols, primarily due to the unique properties of the carbon-fluorine bond. Fluorine's high electronegativity can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2]
Key Advantages of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily.[3] Replacing hydrogens with fluorine at metabolically vulnerable positions can "block" oxidative metabolism, potentially leading to a longer drug half-life and improved bioavailability.[3]
-
Modulated Acidity: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the thiol group, making it more acidic.[2] This can be critical for its interaction with biological targets, particularly metalloenzymes, or for its role as a proton donor or acceptor.[2]
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its permeability across biological membranes.[2] This property can be crucial for improving the oral bioavailability and cellular uptake of a drug candidate.
-
Favorable Conformation and Binding: The introduction of fluorine can alter the conformational preferences of a molecule, which can lead to enhanced binding affinity for its target protein.[1]
Performance Comparison: Fluorinated vs. Non-Fluorinated Thiols
While specific quantitative data for this compound is not extensively available in the public domain, we can infer its likely performance enhancements based on comparative studies of other fluorinated versus non-fluorinated thiols. The following table summarizes data for benzenethiol and its pentafluorinated analog to illustrate the impact of fluorination on key physicochemical properties.
| Property | Benzenethiol (Non-Fluorinated) | Pentafluorobenzenethiol (Perfluorinated) | Inferred Advantage of this compound |
| pKa | ~6.6 | 2.68[2] | Increased acidity, potentially leading to altered reactivity and target interactions. |
| logP | 2.52 | 3.10[2] | Increased lipophilicity, potentially enhancing membrane permeability. |
| Metabolic Stability | Susceptible to oxidation | Generally more resistant to oxidation | Higher resistance to metabolic degradation, leading to a longer in vivo half-life. |
| Binding Interactions | Standard hydrophobic and thiol-metal interactions | Potential for fluorine-specific interactions (e.g., hydrogen bonds, dipole-dipole) | Potential for enhanced binding affinity and selectivity due to unique fluorine interactions. |
Case Study: The Role in Fulvestrant
A significant application of a derivative of this compound is in the synthesis of Fulvestrant, a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[4][5] Fulvestrant features a long alkyl side chain at the 7α-position of estradiol, terminating in a (4,4,5,5,5-pentafluoropentyl)sulfinyl group.[4] This side chain is crucial for its mechanism of action, which involves binding to the estrogen receptor, inhibiting its dimerization, and accelerating its degradation.[6] The presence of the fluorinated moiety in this side chain is thought to contribute to the overall physicochemical properties of the drug, influencing its binding affinity and pharmacokinetic profile.
Experimental Protocols
To empirically determine the advantages of this compound, a series of comparative experiments against a non-fluorinated analog (e.g., pentane-1-thiol) should be conducted. Below are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolic degradation of a drug candidate conjugated with this compound versus one conjugated with a non-fluorinated thiol.
Methodology:
-
Incubation: The test compounds (fluorinated and non-fluorinated conjugates) are incubated with liver microsomes (human, rat, or mouse) in the presence of NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The metabolic half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[3]
Thiol-Maleimide Conjugation Kinetics Assay
Objective: To compare the reaction rates of this compound and a non-fluorinated thiol with a maleimide-functionalized molecule.
Methodology:
-
Reactants: A solution of the thiol (either fluorinated or non-fluorinated) and a maleimide-containing molecule (e.g., N-ethylmaleimide) are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction Initiation: The reaction is initiated by mixing the thiol and maleimide solutions at a defined temperature (e.g., 25°C).
-
Monitoring: The progress of the reaction is monitored over time by measuring the decrease in the concentration of the maleimide or the appearance of the thioether product using techniques such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: The rate constant (k) of the reaction is determined by fitting the concentration versus time data to a second-order rate equation.
Conjugate Stability Assay in Human Plasma
Objective: To assess the stability of the thioether bond formed from this compound compared to a non-fluorinated thiol in a biological matrix.
Methodology:
-
Incubation: The purified drug-thiol conjugates (fluorinated and non-fluorinated) are incubated in human plasma at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: The stability of the conjugate is assessed by measuring the amount of intact conjugate remaining over time. This can be done using techniques like ELISA to capture the intact conjugate or LC-MS/MS to quantify the released payload.[7]
-
Data Analysis: The percentage of intact conjugate is plotted against time to determine the half-life of the conjugate in plasma.
Visualizing Workflows and Pathways
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
Caption: Workflow for comparing fluorinated and non-fluorinated thiol conjugates.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fulvestrant - NCI [cancer.gov]
- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Performance comparison of fluorinated vs. hydrocarbon thiols on gold surfaces
For researchers, scientists, and drug development professionals, the choice of surface chemistry is paramount to experimental success. Self-assembled monolayers (SAMs) of thiols on gold are a cornerstone of surface functionalization, offering a versatile platform for applications ranging from biosensing to drug delivery. This guide provides a detailed comparison of two common classes of thiols: fluorinated and hydrocarbon thiols, supported by experimental data to inform your selection process.
Fluorinated and hydrocarbon thiols offer distinct advantages and disadvantages when forming SAMs on gold surfaces. The introduction of fluorine atoms into the alkyl chain dramatically alters the physicochemical properties of the monolayer, impacting its stability, inertness, and interaction with biological molecules. This comparison delves into the key performance metrics of thermal stability, chemical resistance, and protein adsorption, providing a comprehensive overview to guide your research.
Key Performance Metrics: A Side-by-Side Comparison
Experimental data reveals significant differences in the performance of fluorinated and hydrocarbon thiol SAMs. Fluorinated thiols generally exhibit superior stability and inertness, making them ideal for applications requiring robust and non-fouling surfaces.
Thermal Stability
Fluorinated SAMs demonstrate enhanced thermal stability compared to their hydrocarbon counterparts.[1][2] This is attributed to the strength of the C-F bond and the helical structure of perfluorinated chains, which leads to stronger intermolecular forces within the monolayer.[1]
| Thiol Type | Thermal Desorption Onset (°C) | Observation |
| Hydrocarbon Thiol (e.g., Octadecanethiol) | ~100 °C | Begins to lose ordered structure and decompose.[2] |
| Semifluorinated Thiol (e.g., F10H33SH) | >150 °C | Sustains a relatively high contact angle after incubation at 150°C for 1 hour in air.[2] |
Wettability and Surface Energy
The surface energy of the SAM dictates its interaction with liquids and biomolecules. Fluorinated SAMs are known for their low surface energy, resulting in both hydrophobicity and oleophobicity.[1][2]
| Thiol Type | Advancing Water Contact Angle (θa) | Surface Energy (mJ/m²) |
| Hydrocarbon Thiol (e.g., Octadecanethiol) | ~111° | ~22 |
| Fluorinated Thiol (e.g., Perfluorodecanethiol) | >115° | <15 |
Note: Contact angles and surface energies can vary depending on the specific thiol chain length and measurement conditions.
Chemical and Biological Inertness
Fluorinated SAMs are recognized for their superior chemical and biological inertness compared to hydrocarbon thiols.[1] This property is crucial for applications in complex biological media where non-specific interactions must be minimized. While hydrocarbon SAMs can be stable in some aqueous media, they are more susceptible to oxidation and desorption over long periods, especially in biological fluids.[3]
| Performance Aspect | Hydrocarbon Thiols | Fluorinated Thiols |
| Chemical Resistance | Susceptible to oxidation over time. | Highly resistant to oxidation and chemical attack.[1] |
| Biological Stability | Can desorb in biological media over extended periods (e.g., 21-35 days).[3] | Generally more stable in biological environments. |
| Protein Adsorption | Can lead to irreversible protein adsorption due to hydrophobic interactions. | Exhibit anti-fouling properties, resisting protein adsorption.[4] |
Experimental Protocols
Reproducible formation of high-quality SAMs is critical for reliable experimental outcomes. The following are generalized protocols for the preparation and characterization of thiol SAMs on gold surfaces, based on common laboratory practices.
Protocol 1: Formation of Self-Assembled Monolayers on Gold
This protocol outlines the standard procedure for creating a thiol SAM on a gold-coated substrate.
-
Substrate Preparation:
-
Clean gold-coated substrates by sonicating in a sequence of solvents, such as acetone and ethanol, for 5-10 minutes each.
-
For a more rigorous cleaning, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates copiously with deionized water and then with ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the desired thiol (hydrocarbon or fluorinated) in a high-purity solvent, typically anhydrous ethanol.
-
-
Self-Assembly:
-
Immediately immerse the clean, dry gold substrates into the thiol solution.
-
To minimize oxidation, the container can be purged with an inert gas like nitrogen before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove non-specifically adsorbed molecules.
-
For a more thorough cleaning, sonicate the substrates in fresh ethanol for 1-2 minutes.
-
Dry the functionalized substrates under a gentle stream of dry nitrogen gas.
-
Protocol 2: Characterization by Contact Angle Goniometry
Contact angle goniometry is a simple yet powerful technique to assess the wettability and surface energy of the formed SAM.
-
Instrument Setup: Place the SAM-coated substrate on the goniometer stage.
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water for hydrophobicity) onto the surface.
-
Measurement: Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the liquid-solid-vapor interface.
-
Data Analysis: Record the static contact angle. For more detailed analysis, advancing and receding contact angles can be measured by adding and removing liquid from the droplet, respectively.
Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface, confirming the formation and quality of the SAM.
-
Sample Introduction: Mount the SAM-coated substrate onto a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: Irradiate the sample surface with a monochromatic X-ray beam.
-
Electron Detection: The emitted photoelectrons are collected by an electron energy analyzer.
-
Spectral Analysis:
-
Survey Scan: Acquire a wide-energy range spectrum to identify all elements present on the surface.
-
High-Resolution Scans: Acquire detailed spectra of specific elements of interest, such as S 2p to confirm the gold-thiolate bond, C 1s to analyze the alkyl chain, and F 1s for fluorinated thiols. The binding energy of the S 2p peak for a thiolate bound to gold is typically around 162 eV.[5]
-
Visualizing the Process and Properties
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the structural differences between fluorinated and hydrocarbon thiols on a gold surface.
References
A Comparative Guide to Hydrophobic Surface Modification Compounds
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the surface properties of materials is a cornerstone of innovation in fields ranging from biomedical devices to advanced drug delivery systems. Hydrophobic surfaces, in particular, are of paramount importance for their ability to repel water, prevent biofouling, and control protein adsorption. This guide provides an objective comparison of common alternative compounds used for hydrophobic surface modification, supported by experimental data to inform the selection process for your specific research and development needs.
Introduction to Hydrophobic Surface Modification
Hydrophobic surface modification involves the alteration of a material's surface to increase its water-repellent properties. This is typically achieved by applying a thin layer of a compound that lowers the surface energy, causing water to bead up and minimize contact with the surface. The degree of hydrophobicity is most commonly quantified by the water contact angle (WCA), where a higher angle indicates greater hydrophobicity. Surfaces with a WCA greater than 90° are considered hydrophobic, while those exceeding 150° are classified as superhydrophobic.
This guide focuses on four principal classes of compounds used for creating hydrophobic surfaces: organosilanes, fluorinated compounds, polymer coatings, and long-chain fatty acids. Each class offers a unique set of properties, application methods, and performance characteristics that will be explored in detail.
Comparative Performance of Hydrophobic Modification Agents
The selection of an appropriate hydrophobic modification agent depends on a variety of factors, including the desired level of hydrophobicity, the substrate material, and the environmental conditions to which the surface will be exposed. The following tables summarize key performance data for representative compounds from each class.
Table 1: Water Contact Angle and Surface Energy Comparison
| Compound Class | Representative Compound(s) | Substrate | Water Contact Angle (θ) | Surface Free Energy (γ) (mN/m) |
| Organosilanes | Octadecyltrichlorosilane (OTS) | Glass/Silicon | 105° - 112° | 20 - 25 |
| Methyltrimethoxysilane (MTMS) | Wood Fibers | ~136°[1] | Not Reported | |
| Octyltrimethoxysilane (OTMS) | Wood Fibers | ~128°[1] | Not Reported | |
| Dodecyltrimethoxysilane (DTMS) | Wood Fibers | ~140°[1] | Not Reported | |
| Fluorinated Compounds | Perfluorodecyltrichlorosilane (FDTS) | Silicon | 115° - 120° | 10 - 15 |
| Heptadecafluorodecyltrimethoxysilane | Glass | ~115°[2] | ~12[2] | |
| Polyurethane with PFPE | Stainless Steel | ~129° - 132°[3] | ~12[3] | |
| Polymer Coatings | Polydimethylsiloxane (PDMS) | Various | 90° - 110° | 20 - 25 |
| UV-curable epoxy acrylate | Stainless Steel | ~153°[4] | Not Reported | |
| Polyurethane | Various | ~94°[5] | < 40[5] | |
| Long-Chain Fatty Acids | Stearic Acid | Various | ~110° | Not Reported |
| Carnauba Wax with Silica NP | Glass | >150° | Not Reported | |
| Saturated Fatty Acids | Various | ~165°[6] | Not Reported |
Table 2: Stability and Biocompatibility Profile
| Compound Class | Thermal Stability | Chemical Stability (Acid/Base) | Mechanical Stability (Adhesion) | Biocompatibility/Cytotoxicity |
| Organosilanes | Good, stable up to several hundred degrees Celsius. | Generally good, but can be susceptible to hydrolysis over long periods, especially at extreme pH.[3] | Good, forms covalent bonds with hydroxylated surfaces. | Generally considered biocompatible; low cytotoxicity.[7] |
| Fluorinated Compounds | Excellent, C-F bond is very stable. | Excellent resistance to a wide range of chemicals. | Good, forms stable monolayers. | Can be biocompatible, but concerns exist regarding potential long-term effects of some fluorinated compounds.[8] |
| Polymer Coatings | Varies depending on the polymer (e.g., PDMS is stable over a wide temperature range). | Good, but can be susceptible to swelling or degradation by certain organic solvents. | Good, dependent on the specific polymer and application method. | Many biocompatible polymers are available (e.g., medical-grade silicones). |
| Long-Chain Fatty Acids | Moderate, can desorb or degrade at elevated temperatures.[9] | Susceptible to desorption in alkaline conditions. | Moderate, typically relies on weaker van der Waals interactions. | Generally biocompatible and biodegradable.[10] |
In-Depth Look at Modification Compounds
Organosilanes
Organosilanes are a versatile class of compounds that form self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon, and many metal oxides. The silane headgroup reacts with surface hydroxyl groups to form a stable covalent bond, while the organic tail projects outwards, defining the surface properties. The length and nature of the alkyl chain can be varied to tune the hydrophobicity.[11]
Fluorinated Compounds
Fluorinated compounds, particularly fluoroalkylsilanes, are known for creating surfaces with very low surface energy, resulting in high water and oil repellency (oleophobicity). The high electronegativity and low polarizability of the carbon-fluorine bond contribute to their exceptional stability and chemical inertness.[2]
Polymer Coatings
A wide range of polymers can be used to create hydrophobic surfaces. These can be applied through various techniques such as dip-coating, spin-coating, and spray-coating. Polydimethylsiloxane (PDMS) is a commonly used silicone-based polymer known for its flexibility, transparency, and biocompatibility. Other polymers like polyurethanes can also be modified to enhance their hydrophobic properties.[4][5]
Long-Chain Fatty Acids
Long-chain fatty acids are naturally derived molecules that can form ordered monolayers on various substrates. Their hydrophobic nature arises from the long hydrocarbon tails. While they are a cost-effective and biocompatible option, their adhesion to the substrate is often based on weaker physical interactions, which can affect their long-term stability.[6][12]
Visualization of Concepts
Caption: Generalized workflow for hydrophobic surface modification.
Caption: Decision-making workflow for selecting a hydrophobic modification agent.
Experimental Protocols
Sessile Drop Method for Water Contact Angle Measurement
Objective: To quantify the hydrophobicity of a modified surface by measuring the static water contact angle.
Materials:
-
Contact angle goniometer with a high-resolution camera and analysis software.
-
Microsyringe for dispensing droplets.
-
High-purity deionized water.
-
The surface-modified substrate.
Procedure:
-
Ensure the substrate is clean and placed on a level stage.
-
Fill the microsyringe with deionized water, ensuring no air bubbles are present.
-
Carefully dispense a small droplet (typically 2-5 µL) of water onto the surface of the substrate.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the software to analyze the image and calculate the contact angle at the three-phase contact line.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.
Surface Free Energy Calculation (Owens-Wendt-Rabel-Kaelble - OWRK Method)
Objective: To determine the surface free energy of the modified solid surface and its polar and dispersive components.
Materials:
-
Contact angle goniometer.
-
At least two probe liquids with known surface tensions and their polar and dispersive components (e.g., deionized water and diiodomethane).
-
The surface-modified substrate.
Procedure:
-
Measure the static contact angle of at least two different probe liquids on the modified surface using the sessile drop method described above.[13][14]
-
The OWRK method is based on the following equation: (1 + cosθ)γ_L = 2(√(γ_S^d γ_L^d ) + √(γ_S^p γ_L^p )) where:
-
θ is the contact angle of the probe liquid on the solid surface.
-
γ_L is the total surface tension of the probe liquid.
-
γ_S^d and γ_S^p are the dispersive and polar components of the solid surface free energy, respectively.
-
γ_L^d and γ_L^p are the known dispersive and polar components of the probe liquid's surface tension.
-
-
By measuring the contact angles for two liquids, a system of two linear equations with two unknowns (√(γ_S^d ) and √(γ_S^p )) is created.
-
Solve the system of equations to determine the dispersive and polar components of the solid surface free energy.
-
The total surface free energy of the solid is the sum of its dispersive and polar components: γ_S = γ_S^d + γ_S^p.
Chemical Stability Assessment
Objective: To evaluate the durability of the hydrophobic coating when exposed to acidic and alkaline environments.
Materials:
-
The surface-modified substrate.
-
Aqueous solutions of varying pH (e.g., pH 3, 7, and 11).
-
Contact angle goniometer.
Procedure:
-
Measure the initial water contact angle of the modified surface.
-
Immerse the samples in the different pH solutions for a specified period (e.g., 24, 48, or 72 hours) at a controlled temperature.[15]
-
After immersion, remove the samples, rinse them thoroughly with deionized water, and dry them gently with a stream of nitrogen.
-
Measure the water contact angle again.
-
A significant decrease in the contact angle indicates degradation of the hydrophobic coating.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential toxicity of the modified surface to living cells.
Materials:
-
The surface-modified material (sterilized).
-
A relevant cell line (e.g., L929 fibroblasts).
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
-
Microplate reader.
Procedure:
-
Place the sterilized test material in direct contact with a monolayer of cells or prepare an extract of the material by incubating it in cell culture medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to the material extract or place the material in direct contact with the cells for a specified period (e.g., 24, 48, or 72 hours). Include positive (toxic material) and negative (non-toxic material) controls.
-
After the exposure period, add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][16][17][18]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is proportional to the absorbance. A significant reduction in absorbance compared to the negative control indicates a cytotoxic effect.[14][16][17][18]
Hemocompatibility Assessment (Hemolysis and Platelet Adhesion)
Objective: To evaluate the interaction of the modified surface with blood components.
Materials:
-
The surface-modified material (sterilized).
-
Freshly collected human or animal blood (with anticoagulant).
-
Phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Scanning electron microscope (SEM).
Procedure:
Hemolysis Assay (ASTM F756):
-
Incubate the test material in direct contact with a diluted blood solution at 37°C for a specified time.[19][20]
-
Use water as a positive control (100% hemolysis) and PBS as a negative control.
-
After incubation, centrifuge the samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control. A low hemolysis percentage indicates good compatibility with red blood cells.[19]
Platelet Adhesion:
-
Incubate the test material with platelet-rich plasma (PRP) at 37°C.[19][21]
-
After incubation, gently rinse the material with PBS to remove non-adherent platelets.
-
Fix, dehydrate, and sputter-coat the samples for observation under a scanning electron microscope (SEM).
-
Examine the surface for the number and morphology of adherent platelets. A low number of adherent and non-activated (round) platelets suggests good hemocompatibility.[21]
Caption: A generalized experimental workflow for performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. Long-term stability of self-assembled monolayers on 316L stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophobic and Hydrophilic Polymer Coatings, Methods, and Specific Applications [ebrary.net]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. [2208.08895] Self-Assembled Fatty Acid Crystalline Coatings Display Non-Toxic Superhydrophobic Antimicrobial Properties [arxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Superhydrophobic vs Hydrophobic Coatings in Pharmaceuticals [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments in Blood-Compatible Superhydrophobic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. infinitalab.com [infinitalab.com]
- 13. scribd.com [scribd.com]
- 14. ASTM Standards For Chemical Resistance In Coatings [croccoatings.com]
- 15. Understanding Chemical Resistance: Principles, Testing, and Industrial Applications-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
The Efficacy of 4,4,5,5,5-Pentafluoropentane-1-thiol in Crafting Oleophobic Surfaces: A Comparative Analysis
In the pursuit of advanced materials that repel oils and organic liquids, researchers and drug development professionals continually seek robust and efficient oleophobic coatings. Among the promising candidates is 4,4,5,5,5-Pentafluoropentane-1-thiol (PFP-thiol), a partially fluorinated thiol ideal for forming self-assembled monolayers (SAMs). This guide provides a comparative analysis of PFP-thiol against two prevalent alternatives: fluorosilanes, represented by 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDTES), and fluoropolymers, exemplified by Cytop®. This comparison is based on their performance in creating oleophobic surfaces, supported by available experimental data and detailed methodologies.
Performance Comparison of Oleophobic Coatings
The efficacy of an oleophobic coating is primarily determined by its ability to repel oils, which is quantified by the contact angle of various liquids on the coated surface. A higher contact angle signifies greater repellency. Durability is another critical factor, ensuring the longevity of the coating's performance under various stress conditions.
| Coating Material | Substrate | Test Liquid | Static Contact Angle (°) | Reference |
| This compound (PFP-thiol) | Gold | Water | ~107° | Inferred from similar fluorinated thiols[1] |
| Hexadecane | Not Available | |||
| Diiodomethane | Not Available | |||
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDTES) | Silicon/PDMS | Water | ~117° | [2] |
| Hexadecane | ~70-80° | [3] | ||
| Soybean Oil | ~120° | [4] | ||
| Cytop® (CTL-809M) | Silicon Wafer | Water | ~110-117° | [5][6] |
| Hexadecane | ~53° | [7] | ||
| Diiodomethane | Not Available |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving high-quality oleophobic coatings. Below are the methodologies for applying PFP-thiol, PFDTES, and Cytop® coatings.
PFP-thiol Self-Assembled Monolayer (SAM) Formation on Gold
This protocol is adapted from standard procedures for alkanethiol SAMs on gold substrates.[11][12]
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer followed by a gold layer)
-
This compound (PFP-thiol)
-
Anhydrous ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas. Use immediately.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of PFP-thiol in anhydrous ethanol in a clean glass vial.
-
Immerse the freshly cleaned gold substrate into the thiol solution using clean tweezers.
-
Seal the vial to minimize exposure to air and moisture. Purging the headspace with nitrogen is recommended for optimal results.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with fresh ethanol to remove non-chemisorbed thiols.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
PFDTES Coating via Chemical Vapor Deposition (CVD)
This protocol describes a common method for depositing fluorosilane coatings.[11][12][13]
Materials:
-
Substrates with hydroxylated surfaces (e.g., silicon wafers, glass slides)
-
1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDTES)
-
Vacuum deposition chamber or chemical vapor deposition (CVD) system
-
Piranha solution or oxygen plasma cleaner
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrates to remove organic contaminants (e.g., sonication in acetone, isopropanol, and DI water).
-
Create a hydroxylated surface by treating with oxygen plasma for 5-10 minutes or immersing in Piranha solution for 30-60 minutes.
-
Rinse thoroughly with DI water and dry with nitrogen gas.
-
-
Vapor Deposition:
-
Place the cleaned and hydroxylated substrates inside the vacuum chamber.
-
Place a small, open vial containing 100-200 µL of PFDTES in the chamber, ensuring it does not touch the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 80-120°C) to increase the vapor pressure of the silane.
-
Allow the deposition to proceed for 2-4 hours.
-
-
Post-Deposition Treatment:
-
Vent the chamber with dry nitrogen.
-
Remove the coated substrates and rinse with an anhydrous solvent like toluene to remove any unreacted silane.
-
Cure the coating in an oven at a temperature appropriate for the substrate and silane (e.g., 100-150°C) to promote covalent bonding.
-
Cytop® (CTL-809M) Spin Coating
This protocol is based on the manufacturer's recommendations and published research.[5][14][15][16][17]
Materials:
-
Silicon wafers or other suitable substrates
-
Cytop® CTL-809M solution
-
Cytop® solvent (CT-SOLV180) for dilution if necessary
-
Acetone, isopropanol, absolute ethanol
-
Spin coater
-
Hotplate
Procedure:
-
Substrate Cleaning:
-
Successively immerse the silicon wafers in acetone, isopropanol, and absolute ethanol, and ultrasonically clean for 15 minutes in each solvent at 25°C.
-
Rinse with deionized water and blow dry with nitrogen gas.
-
-
Spin Coating:
-
If necessary, dilute the Cytop® CTL-809M solution with CT-SOLV180 to achieve the desired film thickness.
-
Dispense the Cytop® solution onto the center of the substrate.
-
Use a two-stage spin cycle: a low-speed spread (e.g., 600 rpm for 5 seconds) followed by a high-speed spin (e.g., 3000 rpm for 50 seconds).
-
-
Curing:
-
After spin-coating, let the samples dry at room temperature for 5 minutes.
-
Cure the coated substrates on a hotplate at 80°C for 30 minutes, followed by a final bake at 185°C for 1 hour.
-
Allow the samples to cool to room temperature.
-
Comparative Workflow and Signaling Pathway Diagrams
To visualize the logical flow of selecting and evaluating an oleophobic coating, as well as the mechanism of surface modification, the following diagrams are provided.
References
- 1. 4.3 Water contact angles [jredman.kombyonyx.com]
- 2. researchgate.net [researchgate.net]
- 3. nanoslic.com [nanoslic.com]
- 4. researchgate.net [researchgate.net]
- 5. Photolithographic Patterning of Cytop with Limited Contact Angle Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agc-chemicals.com [agc-chemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Types of CYTOP™ – AGC Chemicals Europe [agcce.com]
- 15. agcchem.com [agcchem.com]
- 16. CYTOP® | Product information | Fluoroproducts Business | AGC Chemicals Company [agc-chemicals.com]
- 17. agc-chemicals.com [agc-chemicals.com]
Comparative Analysis of Thiol-Based vs. Silane-Based Surface Functionalization: A Guide for Researchers
In fields ranging from biosensing and drug delivery to cell culture, the ability to precisely control the surface properties of materials is paramount. Thiol- and silane-based chemistries are two of the most prominent strategies for creating well-defined, functionalized surfaces via self-assembly. This guide provides a detailed comparison of these techniques, offering researchers, scientists, and drug development professionals the insights needed to select the appropriate method for their application.
Thiol-based functionalization is most commonly used for modifying noble metal surfaces like gold, silver, and copper.[1] It relies on the strong, semi-covalent bond formed between sulfur and the metal.[1] In contrast, silane-based functionalization is the method of choice for hydroxylated surfaces, such as silicon dioxide, glass, and other metal oxides, where it forms robust covalent siloxane (Si-O-Si) bonds.[1][2]
Chemical Functionalization Mechanisms
The foundational chemistries of these two methods dictate their applications and performance characteristics.
Thiol-Based Functionalization: This process involves the spontaneous assembly of alkanethiols from solution onto a noble metal surface. The sulfur headgroup forms a strong, dative covalent bond with the gold, leading to the formation of highly ordered, crystalline-like monolayers.[1][3]
Figure 1. Thiol-based functionalization on a gold surface.
Silane-Based Functionalization: Silanization is a more complex process. It begins with the hydrolysis of organosilane molecules (e.g., alkoxysilanes) to form reactive silanols. These silanols then condense with the hydroxyl groups present on the substrate surface, forming stable, covalent Si-O-Si bonds.[2] This can sometimes lead to polymerization, making the formation of a perfect monolayer more challenging to control compared to thiols.[1]
Figure 2. Silane-based functionalization on a hydroxylated surface.
Comparative Performance Analysis
The choice between thiol and silane chemistry often depends on the substrate material and the required stability of the functional layer.
| Feature | Thiol-Based on Gold | Silane-Based on Hydroxylated Surfaces |
| Bonding | Sulfur-gold semi-covalent bond[1] | Covalent siloxane bonds (Si-O-Si)[1] |
| Self-Assembly | Spontaneous formation of highly ordered, crystalline-like monolayers[1] | Formation of a covalently bound network; can be complex to control and may result in polymerization[1] |
| Substrate Versatility | Primarily limited to noble metals (Au, Ag, Cu, Pd)[1] | Applicable to a wide range of hydroxylated surfaces (SiO₂, glass, metal oxides)[1] |
| Thermal Stability | Generally lower thermal stability. ODT monolayers are stable to ~110°C, while MHDA and PFDT SAMs are stable to ~145°C[4] | Higher thermal stability due to strong covalent bonds. ABTES SAMs are stable to 250°C, and PFDS SAMs are stable to 350°C[1][4] |
| Chemical Stability | Susceptible to oxidation and displacement by other thiols over time[1] | Prone to hydrolysis, especially in aqueous environments, which can degrade the monolayer[1] |
Experimental Workflow Comparison
The practical steps involved in each functionalization method differ significantly, particularly in the surface preparation and reaction conditions.
Figure 3. Comparative experimental workflows for thiol and silane functionalization.
Detailed Experimental Protocols
The following protocols provide standardized procedures for functionalizing common substrates.
Protocol 1: Thiol Functionalization of Gold Surfaces
This protocol is adapted for forming a self-assembled monolayer (SAM) of an alkanethiol on a flat gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
Alkanethiol of choice (e.g., 11-mercaptoundecanoic acid)
-
Absolute Ethanol, ACS grade
-
Deionized (DI) water
-
Nitrogen gas source
-
UV/Ozone cleaner or Piranha solution (use with extreme caution)
Procedure:
-
Substrate Cleaning:
-
Treat the gold substrate with a UV/Ozone cleaner for 20-30 minutes to remove organic contaminants.[5]
-
Alternatively, immerse the substrate in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (CRITICAL: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
-
Rinsing and Drying:
-
Thoroughly rinse the cleaned substrate with DI water, followed by absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.[1]
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol.
-
Immerse the cleaned, dry gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for at least 4 hours, and up to 24 hours, at room temperature to ensure a well-ordered monolayer.[3]
-
-
Final Rinse and Dry:
-
Remove the substrate from the thiol solution and rinse thoroughly with fresh ethanol to remove any non-adsorbed molecules.
-
Dry the functionalized substrate again under a stream of nitrogen.
-
Store in a desiccator or other clean, dry environment before use.[1]
-
Protocol 2: Silanization of Glass/Silica Surfaces
This protocol describes the functionalization of glass microscope slides with an organosilane.
Materials:
-
Glass microscope slides
-
Organosilane (e.g., (3-Aminopropyl)triethoxysilane - APTES)
-
Acetone, ACS grade
-
Methanol, ACS grade
-
Toluene or Ethanol (as solvent for silane)
-
Hellmanex III solution or similar detergent
-
Plasma cleaner or oven (110°C)
Procedure:
-
Substrate Cleaning:
-
Surface Activation (Hydroxylation):
-
Silanization Reaction:
-
Prepare a 2% (v/v) solution of the organosilane in a dry solvent like acetone or toluene.[7] Some protocols use an ethanol/water mixture (95:5 v/v) to pre-hydrolyze the silane.[7]
-
CRITICAL STEP: Quickly transfer the activated slides from the plasma cleaner or oven into the silane solution (ideally in <10 seconds) as the activated surface deactivates rapidly in air.[6]
-
Immerse the slides in the solution for 2-24 hours at room temperature.[7]
-
-
Rinsing and Curing:
-
Remove the slides from the silanization solution.
-
Sonicate for 5 minutes in acetone, followed by 5 minutes in cyclohexane or another non-polar solvent to remove excess, unbound silane.[7]
-
Rinse with DI water and dry with a stream of nitrogen.
-
Cure the slides by baking in an oven at 70-110°C for 1-24 hours to promote covalent bond formation and remove residual water.[7]
-
Conclusion
Both thiol- and silane-based functionalization methods are powerful tools for tailoring surface chemistry. The choice between them is primarily dictated by the substrate material. Thiol-on-gold chemistry offers a straightforward path to highly ordered monolayers on conductive surfaces, making it ideal for electrochemistry and many biosensor platforms.[1] Silanization, while requiring more stringent control over reaction conditions, provides robust, thermally stable coatings on a vast range of insulating and transparent materials like glass and silicon, which are essential for applications in microfluidics, chromatography, and implant technologies.[1] A thorough understanding of the advantages and limitations of each technique is crucial for the successful design and fabrication of advanced functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 6. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 7. surfmods.jp [surfmods.jp]
Unveiling the Electronic Landscape: A Comparative Guide to Fluorinated and Non-Fluorinated Thiol Monolayers
For researchers, scientists, and drug development professionals, the precise control of surface electronic properties is paramount. Thiol-based self-assembled monolayers (SAMs) offer a versatile platform for tuning these properties, with fluorination emerging as a powerful tool for significant modulation. This guide provides an objective comparison of the electronic characteristics of fluorinated versus non-fluorinated thiol monolayers, supported by experimental data and detailed protocols.
The introduction of fluorine atoms into alkanethiol molecules dramatically alters the electronic landscape of the resulting monolayer. This is primarily due to the high electronegativity of fluorine, which induces strong dipole moments within the molecules. These dipoles, in turn, influence the work function of the underlying metal substrate and affect the charge transport properties across the monolayer.
Comparative Analysis of Electronic Properties
The impact of fluorination on the electronic properties of thiol monolayers is most evident in the modulation of the work function and the alteration of electron transport characteristics.
Work Function Modification
Fluorination provides a predictable and tunable method for modifying the work function of a metal surface, a critical parameter in organic electronics and sensor technology. The direction and magnitude of the work function shift depend on the location and extent of fluorination.
Generally, terminally fluorinated alkanethiols increase the work function of the underlying gold substrate. This is attributed to the large negative dipole moment introduced by the C-F bonds, which points away from the surface. Conversely, non-fluorinated alkanethiols typically decrease the work function due to the dipole moment at the Au-S interface.
| Thiol Monolayer | Substrate | Work Function Change (ΔΦ) vs. Bare Substrate (eV) | Measurement Technique |
| Dodecanethiol (HS-(CH₂)₁₁-CH₃) | Au | -1.0 | UPS |
| 1H,1H,2H,2H-Perfluorodecanethiol (HS-(CH₂)₂-(CF₂)₇-CF₃) | Au | +0.5 | KPFM |
| 1H,1H,2H,2H-Perfluorododecanethiol (HS-(CH₂)₂-(CF₂)₉-CF₃) | Au | +0.75 | UPS |
| Hexadecanethiol (HS-(CH₂)₁₅-CH₃) | Au | -1.1 | KPFM |
| 1H,1H,2H,2H-Perfluorooctanethiol (HS-(CH₂)₂-(CF₂)₅-CF₃) | Au | +0.4 | UPS |
Table 1: Comparison of Work Function Changes Induced by Fluorinated and Non-Fluorinated Alkanethiol SAMs on Gold. The data, compiled from multiple studies, illustrates the opposing effects of hydrocarbon and fluorocarbon termination on the work function.
Electron Transport
The influence of fluorination on electron transport through thiol monolayers is more complex. While the strong C-F bonds can increase the energy barrier for charge injection, the modification of molecular orbitals can also lead to unexpected transport behaviors. The concept of "embedded dipoles," where fluorinated segments are placed within the alkyl chain, has been shown to enhance tunneling currents compared to both fully hydrogenated and terminally fluorinated counterparts.[1][2] This is attributed to the modification of the molecular orbitals, which can create more favorable pathways for electron transport.[1][2]
| Thiol Monolayer | Junction | Tunneling Current Density (J) at 0.5V (A/cm²) |
| Dodecanethiol (C12) | Au-SAM/EGaIn | ~ 1 x 10⁻² |
| 1H,1H,2H,2H-Perfluorodecanethiol (F8H2) | Au-SAM/EGaIn | ~ 5 x 10⁻³ |
| Thiol with embedded fluorinated segment | Au-SAM/EGaIn | ~ 3 x 10⁻² |
Table 2: Representative Tunneling Current Densities for Fluorinated and Non-Fluorinated Alkanethiol SAMs. Data indicates that while terminal fluorination can decrease conductivity, strategic placement of fluorine ("embedded dipoles") can enhance it.
Experimental Protocols
Reproducible and reliable data are contingent on meticulous experimental procedures. The following sections detail the methodologies for key experiments cited in this guide.
Self-Assembled Monolayer (SAM) Formation
High-quality SAMs are crucial for accurate electronic property measurements.
1. Substrate Preparation:
-
Gold substrates (e.g., evaporated gold on silicon wafers with a chromium or titanium adhesion layer) are cleaned to remove organic contaminants.
-
A common cleaning procedure involves sonication in a series of solvents such as acetone, isopropanol, and ethanol, followed by drying under a stream of dry nitrogen.[3]
-
An oxygen plasma or UV-ozone treatment can be used for final cleaning to ensure an atomically clean and hydrophilic gold surface.[3]
2. Monolayer Deposition:
-
Cleaned gold substrates are immediately immersed in a dilute solution (typically 1-10 mM) of the desired thiol in a high-purity solvent, such as anhydrous ethanol.[3][4]
-
The immersion is carried out in a clean, sealed container to prevent contamination.[5]
-
Self-assembly is typically allowed to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.[3][4]
-
After incubation, the substrates are thoroughly rinsed with fresh solvent to remove non-chemisorbed molecules and then dried with dry nitrogen.[3][5]
Electronic Property Characterization
1. Kelvin Probe Force Microscopy (KPFM):
-
KPFM is a non-contact atomic force microscopy (AFM) technique used to map the surface potential and determine the work function of a material with nanoscale resolution.[6][7]
-
A conductive AFM tip is scanned over the SAM surface. An AC voltage is applied to the tip, inducing an electrostatic force between the tip and the sample.
-
A DC bias is simultaneously applied and adjusted by a feedback loop to nullify the electrostatic force. This DC bias is equal to the contact potential difference (CPD) between the tip and the sample.
-
The work function of the SAM-covered surface can be calculated from the measured CPD and the known work function of the AFM tip.
2. Ultraviolet Photoelectron Spectroscopy (UPS):
-
UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons emitted from a sample upon irradiation with ultraviolet light (typically He I or He II).[8][9][10]
-
The work function of the sample can be determined from the secondary electron cutoff (the low kinetic energy edge) of the UPS spectrum.[9]
-
The energy difference between the Fermi level and the vacuum level is calculated, providing a direct measure of the work function.[9]
-
UPS measurements are performed in an ultra-high vacuum (UHV) environment to prevent surface contamination.
3. Eutectic Gallium-Indium (EGaIn) Junction for Tunneling Current Measurement:
-
This technique provides a non-destructive method for measuring the electrical transport properties of SAMs.[11]
-
A conical tip of a eutectic alloy of gallium and indium (EGaIn), which is liquid at room temperature and covered by a thin, self-passivating oxide layer, is brought into contact with the SAM.
-
This forms a large-area molecular junction (Au-SAM//Ga₂O₃/EGaIn).
-
A voltage is applied across the junction, and the resulting tunneling current is measured.
-
The current density (J) is then calculated by dividing the current by the contact area of the EGaIn tip.
Visualizing the Process and Principles
To better illustrate the experimental procedures and the underlying principles, the following diagrams are provided.
References
- 1. Contrasting Transport and Electrostatic Properties of Selectively Fluorinated Alkanethiol Monolayers with Embedded Dipoles | NIST [nist.gov]
- 2. nsmn1.uh.edu [nsmn1.uh.edu]
- 3. benchchem.com [benchchem.com]
- 4. if.tugraz.at [if.tugraz.at]
- 5. researchgate.net [researchgate.net]
- 6. Kelvin probe force microscope - Wikipedia [en.wikipedia.org]
- 7. Kelvin Probe Force Microscopy (KPFM) - Fundamentals [attocube.com]
- 8. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]
- 10. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 11. par.nsf.gov [par.nsf.gov]
Benchmarking the Reactivity of 4,4,5,5,5-Pentafluoropentane-1-thiol Against Other Thiols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the reactivity of thiol-containing molecules is of paramount importance. Thiols play crucial roles in various biological processes, acting as nucleophiles, antioxidants, and key components of signaling pathways. Understanding the relative reactivity of different thiols is essential for designing targeted therapies, developing novel probes, and elucidating complex biological mechanisms. This guide provides a comparative analysis of the reactivity of 4,4,5,5,5-Pentafluoropentane-1-thiol against a panel of common aliphatic and biologically relevant thiols.
Introduction to Thiol Reactivity
The reactivity of a thiol is primarily governed by the acidity of the sulfhydryl group (-SH), its nucleophilicity, and its capacity to participate in redox reactions. The acidity, expressed as the pKa value, determines the proportion of the more reactive thiolate anion (RS⁻) at a given pH.[1] Nucleophilicity, a measure of how readily a molecule donates its electrons to form a new bond, is a key determinant of a thiol's ability to react with electrophiles.[2][3] Furthermore, the antioxidant capacity of thiols, their ability to neutralize reactive oxygen species (ROS), is a critical aspect of their biological function.[3]
This guide focuses on this compound, a fluorinated aliphatic thiol. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their acidity and reactivity.[4] This comparison aims to provide a clear, data-driven overview of where this compound stands in terms of reactivity when compared to other well-characterized thiols.
Comparative Analysis of Thiol Reactivity
To provide a comprehensive overview, we have compiled data on the pKa, nucleophilicity, and antioxidant capacity of this compound and a selection of other thiols. It is important to note that experimental data for this compound is limited, and therefore, some values are predicted or estimated based on available literature for structurally similar compounds.
Acidity (pKa)
The pKa of a thiol is a fundamental parameter that dictates its reactivity. A lower pKa value indicates a more acidic thiol, meaning it will more readily deprotonate to form the highly nucleophilic thiolate anion at physiological pH.
| Thiol | Structure | pKa | Reference(s) |
| This compound | CF₃(CF₂)₂CH₂CH₂SH | 10.08 ± 0.10 (Predicted) | [5] |
| Ethanethiol | CH₃CH₂SH | 10.6 | [6] |
| 1-Propanethiol | CH₃(CH₂)₂SH | 10.2 | [5] |
| 1-Butanethiol | CH₃(CH₂)₃SH | 10.78 | [7] |
| 1-Pentanethiol | CH₃(CH₂)₄SH | 10.2 | [8] |
| 1-Hexanethiol | CH₃(CH₂)₅SH | 10.2 | [9][10] |
| Cysteine | HSCH₂CH(NH₂)COOH | 8.33 | [4][11] |
| Glutathione | γ-L-Glutamyl-L-cysteinylglycine | 8.6 - 8.8 | [2][12] |
Note: The pKa value for this compound is a predicted value and should be considered as an estimation.
Nucleophilicity
Nucleophilicity is a kinetic parameter that describes the rate at which a nucleophile reacts with an electrophile. While a comprehensive dataset for the direct comparison of the nucleophilicity of all these thiols is not available, general trends can be inferred from their pKa values and structural features. Thiolates are generally excellent nucleophiles.[11][12] The electron-withdrawing nature of the pentafluoropentyl group in this compound is expected to decrease the electron density on the sulfur atom, potentially leading to a lower nucleophilicity compared to its non-fluorinated counterparts.
| Thiol | Relative Nucleophilicity |
| This compound | Estimated to be lower than non-fluorinated aliphatic thiols |
| Aliphatic Thiols (e.g., Ethanethiol, Butanethiol) | High |
| Cysteine | High |
| Glutathione | High |
Note: The relative nucleophilicity of this compound is an estimation based on the electron-withdrawing effect of the fluorine atoms.
Antioxidant Capacity (DPPH Radical Scavenging Activity)
The antioxidant capacity of thiols is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. A higher scavenging activity indicates a more potent antioxidant.
| Thiol | DPPH Radical Scavenging Activity (IC₅₀) |
| This compound | Data not available (Expected to be lower than non-fluorinated counterparts) |
| Aliphatic Thiols (General) | Moderate |
| Cysteine | High |
| Glutathione | High |
Note: The antioxidant capacity of this compound is an estimation. The electron-withdrawing fluorine atoms may decrease the hydrogen-donating ability of the thiol group.
Signaling Pathways Involving Thiol Reactivity
The reactivity of thiols is central to their function in critical cellular signaling pathways. Below are diagrams of two such pathways, illustrating the logical flow and key molecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Beneficial and harmful effects of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. α-Fluorination of carbonyls with nucleophilic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
The Double-Edged Sword: A Cost-Benefit Analysis of Fluorinated Thiols in Manufacturing
For researchers, scientists, and drug development professionals, the decision to incorporate fluorinated compounds into manufacturing processes is a complex one, balancing enhanced performance with increased costs. This guide provides an objective comparison of fluorinated thiols and their non-fluorinated alternatives, supported by available data, to aid in making informed material selection decisions.
Fluorinated thiols, organic compounds containing a sulfur-hydrogen group and one or more fluorine atoms, offer a unique set of properties that can be highly advantageous in various manufacturing sectors, from pharmaceuticals to advanced materials. The high electronegativity and small size of the fluorine atom can dramatically alter the physicochemical properties of a molecule, leading to enhanced stability, reactivity, and performance. However, these benefits often come at a premium, both in terms of initial material cost and downstream considerations such as waste disposal. This guide delves into a cost-benefit analysis of using fluorinated thiols in manufacturing, presenting a clear comparison with their non-fluorinated counterparts.
Performance Enhancements: The "Fluorine Advantage"
The inclusion of fluorine in thiol-containing molecules can lead to significant performance improvements in a variety of applications. In the realm of materials science, self-assembled monolayers (SAMs) created from fluorinated thiols on surfaces like gold exhibit enhanced thermal and chemical stability. This makes them ideal for creating robust, low-adhesion, and corrosion-resistant coatings in demanding environments.
In pharmaceutical and agrochemical manufacturing, the use of fluorinated intermediates is a well-established strategy to improve the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs). The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to a longer half-life and improved efficacy of the final drug product. Furthermore, the electron-withdrawing nature of fluorine can be leveraged to tune the acidity of the thiol group, which can be beneficial in catalytic applications where the thiol acts as a ligand. Research has shown that fluorination of catalyst ligands can significantly enhance their performance.[1][2]
Cost Analysis: Weighing the Financial Implications
The primary drawback of using fluorinated thiols is their higher cost. This increased expense stems from several factors, including the price of raw materials, the complexity of the synthesis processes, and often lower production volumes.[3]
Table 1: Illustrative Cost Comparison of a Fluorinated vs. Non-Fluorinated Aromatic Thiol
| Compound | Supplier Example | Price (per gram) |
| Pentafluorothiophenol | ChemicalBook | ~$2.3 - $8.9 |
| Thiophenol | Sigma-Aldrich | ~$0.5 - $1.5 |
Note: Prices are based on small-quantity laboratory-grade chemicals and can vary significantly based on purity, quantity, and supplier. Bulk industrial pricing may differ substantially.
Beyond the initial purchase price, the use of fluorinated compounds also has implications for waste disposal. Halogenated organic waste, which includes fluorinated compounds, is typically more expensive to dispose of than non-halogenated waste due to the need for specialized incineration processes to prevent the release of harmful substances.[4][5]
Table 2: Comparative Overview of Fluorinated vs. Non-Fluorinated Thiols in Manufacturing
| Feature | Fluorinated Thiols | Non-Fluorinated Thiols |
| Performance | Enhanced thermal and chemical stability, tailored electronic properties, increased metabolic stability in derivatives, superior performance in catalysis.[1][2] | Standard performance, well-understood reactivity. |
| Initial Cost | Significantly higher due to complex synthesis and raw material costs.[3] | Lower and more readily available. |
| Manufacturing Process | May require specialized equipment and handling procedures for fluorinating agents. | Standard and well-established processes. |
| Waste Disposal | Higher costs associated with the disposal of halogenated waste.[4][5] | Lower disposal costs for non-halogenated waste. |
| Long-term Value | Can lead to products with longer lifespans, improved performance, and reduced maintenance, potentially offsetting higher initial costs. | Lower initial investment, but may result in products with shorter lifespans or lower performance in demanding applications. |
Experimental Protocols
Key Experiment: Formation of a Self-Assembled Monolayer (SAM) for Surface Modification
This protocol outlines a general method for creating a self-assembled monolayer on a gold substrate, a common application for thiols in creating functional surfaces.
Objective: To compare the formation and properties of SAMs derived from a fluorinated thiol and a non-fluorinated thiol.
Materials:
-
Gold-coated silicon wafers
-
Fluorinated thiol (e.g., 1H,1H,2H,2H-Perfluorodecanethiol)
-
Non-fluorinated thiol (e.g., Decanethiol)
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
Methodology:
-
Substrate Cleaning:
-
Cut gold-coated silicon wafers into 1 cm x 1 cm pieces.
-
Clean the substrates by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Immerse the substrates in a piranha solution for 10 minutes to remove organic residues. (Safety Note: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood).
-
Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare 1 mM solutions of the fluorinated thiol and the non-fluorinated thiol in anhydrous ethanol.
-
Immerse the cleaned gold substrates in the respective thiol solutions for 24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
After incubation, remove the substrates from the solutions and rinse them thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Surface Characterization:
-
The properties of the resulting SAMs can be characterized using various surface analysis techniques:
-
Contact Angle Goniometry: To measure the hydrophobicity of the surface. Fluorinated surfaces are expected to be highly hydrophobic and oleophobic.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the presence of fluorine.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and packing of the monolayer.
-
-
Visualization of Key Processes
Caption: Workflow for selecting between fluorinated and non-fluorinated materials.
Caption: How fluorination of thiol ligands can enhance catalytic performance.
Conclusion: A Strategic Investment for High-Performance Applications
The decision to use fluorinated thiols in manufacturing is not a simple one and requires a thorough evaluation of the entire product lifecycle. While the initial costs are undeniably higher, the long-term benefits in terms of product durability, performance, and reliability can justify the investment, particularly in high-value applications such as aerospace, electronics, and pharmaceuticals. For applications in less demanding environments where cost is the primary driver, non-fluorinated thiols remain the more economical choice.
Ultimately, the choice between fluorinated and non-fluorinated thiols is a strategic one. By carefully considering the performance requirements of the application and conducting a comprehensive cost-benefit analysis, manufacturers can make an informed decision that balances upfront costs with long-term value and performance.
References
Evaluating the Biocompatibility of Surfaces Modified with 4,4,5,5,5-Pentafluoropentane-1-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of a material is a critical determinant of its success in biomedical applications. Surface modification is a key strategy to enhance the biocompatibility of materials, and self-assembled monolayers (SAMs) of alkanethiols are a widely used approach to create well-defined and functionalized surfaces. This guide provides a comparative evaluation of the biocompatibility of surfaces modified with 4,4,5,5,5-Pentafluoropentane-1-thiol, a short-chain fluorinated alkanethiol. Due to the limited direct experimental data on this specific compound, this guide synthesizes available data on structurally similar short-chain perfluoroalkylthiols (sc-PFTs) to provide a comparative analysis against two common alternatives: polyethylene glycol (PEG) and hydrocarbon-based (alkane) self-assembled monolayers.
This guide will delve into key biocompatibility parameters, including protein adsorption, cytotoxicity, and hemocompatibility, presenting quantitative data where available, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.
Comparative Performance Data
The following tables summarize the expected performance of surfaces modified with short-chain perfluoroalkylthiols in comparison to PEG and alkane SAMs based on available literature for similar compounds. It is important to note that these are representative values and can vary depending on the specific experimental conditions, substrate material, and the specific molecules used.
Table 1: Protein Adsorption on Modified Surfaces
| Surface Modification | Adsorbed Fibrinogen (ng/cm²) | Adsorbed Albumin (ng/cm²) | Rationale |
| Short-Chain Perfluoroalkylthiol (sc-PFT) | 100 - 300 | 50 - 150 | The low surface energy of fluorinated surfaces generally leads to reduced protein adsorption compared to hydrophobic hydrocarbon surfaces. |
| Polyethylene Glycol (PEG) | < 50 | < 20 | The hydrophilic and flexible nature of PEG chains creates a steric barrier that effectively prevents protein adsorption.[1] |
| Alkane Thiol (e.g., CH3-terminated) | 500 - 1000+ | 200 - 500 | Hydrophobic surfaces tend to promote protein adsorption through hydrophobic interactions.[2] |
Table 2: In Vitro Cytotoxicity
| Surface Modification | Cell Viability (%) | Assay Method | Rationale |
| Short-Chain Perfluoroalkylthiol (sc-PFT) | > 90% | LDH Assay, Live/Dead Assay | Short-chain fluorinated compounds are generally considered to have low cytotoxicity. |
| Polyethylene Glycol (PEG) | > 95% | LDH Assay, Live/Dead Assay | PEG is well-known for its excellent biocompatibility and low cytotoxicity.[3][4] |
| Alkane Thiol (e.g., CH3-terminated) | > 90% | LDH Assay, Live/Dead Assay | Simple alkanethiols are generally not cytotoxic, though very long chains or specific terminal groups could have effects. |
Table 3: Hemocompatibility Parameters
| Surface Modification | Platelet Adhesion (relative units) | Hemolysis (%) | Rationale |
| Short-Chain Perfluoroalkylthiol (sc-PFT) | Low to Moderate | < 2% | Fluorinated surfaces have shown potential in reducing platelet adhesion.[5][6][7] |
| Polyethylene Glycol (PEG) | Very Low | < 2% | The protein-repellent nature of PEG also minimizes platelet interaction. |
| Alkane Thiol (e.g., CH3-terminated) | High | < 5% | Hydrophobic surfaces can activate platelets and lead to significant adhesion.[8] |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays are provided below. These protocols are generalized and may require optimization for specific cell types, proteins, and surface materials.
Protocol 1: Protein Adsorption Measurement by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
This protocol quantifies the mass of protein that adsorbs to a modified surface in real-time.[3][9][10]
Materials:
-
QCM-D instrument and sensors (e.g., gold-coated)
-
This compound and alternative modifiers
-
Ethanol (absolute)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 1 mg/mL fibrinogen or albumin in PBS)
-
Nitrogen gas
Procedure:
-
Sensor Preparation: Clean the QCM-D sensor according to the manufacturer's instructions (e.g., UV/ozone treatment).
-
Surface Modification:
-
Prepare a 1 mM solution of the desired thiol in absolute ethanol.
-
Immerse the clean, dry sensor in the thiol solution for at least 18 hours to form a self-assembled monolayer.
-
Rinse the sensor thoroughly with ethanol and dry under a stream of nitrogen.
-
-
QCM-D Measurement:
-
Mount the modified sensor in the QCM-D chamber.
-
Establish a stable baseline by flowing PBS over the sensor surface.
-
Introduce the protein solution and monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.
-
After the adsorption has reached equilibrium, flow PBS again to rinse away loosely bound protein.
-
The adsorbed mass can be calculated from the frequency shift using the Sauerbrey equation for rigid films, or more complex models for viscoelastic films.[9]
-
Protocol 2: Cytotoxicity Assessment by Lactate Dehydrogenase (LDH) Assay
This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released from cells with damaged membranes.[11]
Materials:
-
Cells of interest (e.g., fibroblasts, endothelial cells)
-
Cell culture medium
-
Modified and control substrates in a sterile 24-well plate
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Sterilize the modified and control substrates (e.g., with 70% ethanol and UV irradiation).
-
Place the sterile substrates in the wells of a 24-well plate.
-
Seed cells onto the substrates at a predetermined density and culture for 24-72 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
LDH Measurement:
-
Follow the instructions of the LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture to the supernatant that results in a colorimetric or fluorometric product proportional to the LDH activity.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
-
Protocol 3: Platelet Adhesion Assay
This protocol quantifies the number of platelets that adhere to a modified surface.[12][13]
Materials:
-
Fresh human whole blood or platelet-rich plasma (PRP)
-
Modified and control substrates
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde solution (2.5% in PBS) for fixing
-
Ethanol series (for dehydration)
-
Scanning electron microscope (SEM) or a colorimetric assay (e.g., based on acid phosphatase activity)
Procedure:
-
Incubation:
-
Place the sterile substrates in a 24-well plate.
-
Add PRP or whole blood to each well and incubate for a defined period (e.g., 1 hour) at 37°C.
-
-
Rinsing:
-
Gently rinse the substrates with PBS to remove non-adherent platelets.
-
-
Quantification:
-
For SEM analysis:
-
Fix the adherent platelets with glutaraldehyde solution.
-
Dehydrate the samples through a graded ethanol series.
-
Dry the samples (e.g., critical point drying).
-
Sputter-coat with a conductive material (e.g., gold) and visualize using SEM. Platelet density and morphology can be analyzed.
-
-
For colorimetric analysis:
-
Lyse the adherent platelets using a lysis buffer.
-
Measure the activity of an intracellular platelet enzyme (e.g., acid phosphatase) using a colorimetric substrate.
-
Relate the absorbance to a standard curve of known platelet numbers.
-
-
Mandatory Visualizations
Integrin-Mediated Cell Adhesion Pathway
The interaction of cells with a biomaterial surface is primarily mediated by integrin receptors. The diagram below illustrates the general signaling cascade initiated upon integrin binding to ligands on a modified surface. The nature of the surface, including its chemistry and topography, can influence integrin clustering and subsequent downstream signaling, affecting cell adhesion, proliferation, and differentiation.[7][14][15]
Caption: Integrin-mediated cell adhesion signaling cascade initiated by interaction with a modified biomaterial surface.
Toll-Like Receptor (TLR) Signaling in Response to Biomaterials
The innate immune system can recognize foreign materials through pattern recognition receptors like Toll-like receptors (TLRs). Adsorbed proteins or material components can act as ligands for TLRs, initiating a signaling cascade that can lead to an inflammatory response. The surface chemistry can influence the type and conformation of adsorbed proteins, thereby modulating this response.[11][12][16][17][18][19][20][21][22][23][24]
Caption: MyD88-dependent Toll-like receptor signaling pathway in response to ligands adsorbed on a biomaterial surface.
Conclusion
The evaluation of biocompatibility is a multifaceted process requiring a combination of in vitro and in vivo studies. While direct experimental data for this compound is currently limited, the available information on similar short-chain fluorinated alkanethiols suggests that surfaces modified with this compound are likely to exhibit favorable biocompatibility profiles, characterized by reduced protein adsorption and platelet adhesion compared to hydrocarbon-based surfaces. However, they may not reach the exceptional inertness of PEG-modified surfaces. The detailed experimental protocols and an understanding of the underlying cellular signaling pathways provided in this guide offer a framework for the systematic evaluation of this and other novel biomaterial surface modifications. Further research is warranted to generate specific quantitative data for this compound to definitively establish its performance in various biomedical applications.
References
- 1. Thiol regulation of the production of TNF-alpha, IL-6 and IL-8 by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PEG vs. zwitterions: How these surface decorations determine cellular uptake of lipid-based nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomimetic Fluorocarbon Surfactant Polymers Reduce Platelet Adhesion on PTFE/ePTFE Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibrinogen surface distribution correlates to platelet adhesion pattern on fluorinated surface-modified polyetherurethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. biomedres.us [biomedres.us]
- 9. Fluorinated PEG-PEI Coated Magnetic Nanoparticles for siRNA Delivery and CXCR4 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | Toll Like Receptor 4 (TLR4) Cascade [reactome.org]
- 12. Reactome | MyD88-independent TLR4 cascade [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure and mechanics of integrin-based cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for analysis of integrin-mediated cell adhesion of lateral plate mesoderm cells isolated from zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comparative Study of Cytotoxicity of PPG and PEG Surface-Modified 2-D Ti3C2 MXene Flakes on Human Cancer Cells and Their Photothermal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A comprehensive map of the toll-like receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 23. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Toll like receptor and NOD-like receptor signaling pathway | BioRender Science Templates [biorender.com]
A Comparative Guide to the Self-Assembly of Asymmetric and Symmetric Fluorinated Disulfides
For Researchers, Scientists, and Drug Development Professionals
The self-assembly of fluorinated thiols and disulfides onto noble metal surfaces, particularly gold, is a cornerstone of surface science and nanotechnology. These self-assembled monolayers (SAMs) exhibit unique properties, including low surface energy, hydrophobicity, and high thermal stability, making them ideal for applications ranging from anti-fouling coatings to platforms for molecular electronics and drug delivery systems. A key determinant of the final properties of these monolayers is the molecular structure of the precursor, specifically its symmetry. This guide provides an objective comparison of the self-assembly behavior of asymmetric and symmetric fluorinated disulfides, supported by experimental data, to aid in the rational design of functional surfaces.
Key Performance Differences: Asymmetric vs. Symmetric Fluorinated Disulfides
The symmetry of fluorinated disulfides significantly influences their packing density, molecular orientation, and the resulting surface properties of the self-assembled monolayer. Asymmetric disulfides, which contain two different organosulfur moieties, can introduce controlled disorder or unique packing arrangements that are not achievable with their symmetric counterparts.
A central theme in the self-assembly of fluorinated molecules is the steric hindrance imposed by the bulky, rigid perfluoroalkyl chains. In symmetric fluorinated disulfides, the identical nature of the two chains dictates a more uniform, albeit potentially less densely packed, monolayer compared to hydrocarbon analogues. In contrast, asymmetric disulfides, particularly those pairing a fluorinated chain with a hydrocarbon chain, can lead to more complex self-assembly behavior. The differing steric and energetic requirements of the two chains can result in unique packing arrangements and surface properties.
| Property | Symmetric Fluorinated Disulfides | Asymmetric Fluorinated Disulfides | Key Differences & Supporting Data |
| Packing Density | Generally lower than hydrocarbon analogues due to the larger van der Waals radius of fluorine.[1] The packing is regular and well-defined. | Can be higher or lower than symmetric counterparts depending on the nature of the second chain. For example, an asymmetric disulfide with a fluorinated chain and a shorter hydrocarbon chain may exhibit regions of differing packing density. | The packing density of self-assembled monolayers can be evaluated using X-ray Photoelectron Spectroscopy (XPS) by analyzing the attenuation of the substrate signal (e.g., Au 4f) by the organic overlayer. A higher attenuation corresponds to a denser or thicker monolayer. While direct comparative data for a symmetric vs. asymmetric fluorinated disulfide pair is not readily available in a single study, the principle of steric hindrance suggests that the larger fluorinated chains will dictate the overall packing, with the smaller, more flexible hydrocarbon chains in asymmetric molecules potentially filling interstitial spaces or adopting more tilted conformations. |
| Molecular Orientation | Perfluoroalkyl chains tend to adopt a helical conformation and are generally more tilted from the surface normal compared to alkyl chains in alkanethiol SAMs to accommodate their larger cross-sectional area. | The orientation can be more complex, with the two different chains potentially adopting different tilt angles. The fluorinated chain's orientation will be heavily influenced by its steric bulk, while the hydrocarbon chain may have more conformational freedom. | Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique to determine the molecular orientation in SAMs. By analyzing the polarization-dependent absorption of X-rays, the average tilt angle of specific molecular bonds (e.g., C-F or C-C) with respect to the surface normal can be determined. Studies on partially fluorinated alkanethiols (which can be considered as components of an asymmetric disulfide after cleavage on the surface) show that the fluorinated segment often dictates the overall tilt. |
| Surface Energy & Wettability | Exhibit very low surface energies, leading to high hydrophobicity and oleophobicity. Contact angles with water are typically high. | Surface energy is dependent on the terminating group of the exposed chain. For asymmetric disulfides with both fluorinated and hydrocarbon chains, the surface may present a mixed chemical functionality, leading to intermediate wettability. | A study on unsymmetrical partially fluorinated spiroalkanedithiols, which mimic the surface presentation of an asymmetric disulfide SAM, showed advancing contact angles for water of 114° and hexadecane of 65°. These values can be compared to SAMs from single-chain semifluorinated thiols which often exhibit slightly higher water contact angles, indicating a more uniformly fluorinated surface.[2] |
| Thermal Stability | Generally exhibit high thermal stability due to the strong C-F bonds and well-ordered packing. | The thermal stability can be influenced by the weaker link in the asymmetric pair. For instance, in mixed alkyl-fluoroalkyl systems, the stability of ester or amide linkages within the chains has been shown to be a critical factor. | A study by Schönherr et al. (1996) on mixed alkyl fluoroalkyl disulfides showed that the thermal stability was dependent on the stability of ester linkages within the chains, with some systems showing degradation at temperatures between 60 and 70 °C. In contrast, SAMs from symmetric bis(alkyl) disulfides were stable up to 80 °C. |
Experimental Protocols
Synthesis of Fluorinated Disulfides
1. Synthesis of Symmetric Bis(perfluoroalkyl) Disulfides:
-
Method: Oxidation of perfluoroalkanethiols.
-
Procedure: A solution of the corresponding perfluoroalkanethiol in a suitable solvent (e.g., diethyl ether or dichloromethane) is treated with an oxidizing agent. Common oxidizing agents include iodine in the presence of a base (e.g., triethylamine) or air oxidation catalyzed by metal salts. The reaction mixture is stirred at room temperature for several hours. The resulting symmetric disulfide is then purified by column chromatography or recrystallization.
2. Synthesis of Asymmetric Alkyl-Perfluoroalkyl Disulfides:
-
Method: Reaction of a perfluoroalkylsulfenyl chloride with an alkanethiol.
-
Procedure: A perfluoroalkanethiol is reacted with a chlorinating agent (e.g., sulfuryl chloride) to generate the perfluoroalkylsulfenyl chloride in situ. This reactive intermediate is then immediately treated with a solution of the desired alkanethiol in an inert solvent at low temperature (e.g., 0 °C). The reaction is typically rapid. The resulting asymmetric disulfide is purified by chromatography to remove any symmetric disulfide byproducts.
Formation of Self-Assembled Monolayers on Gold
-
Substrate Preparation: Gold substrates (typically silicon wafers coated with a thin layer of titanium or chromium followed by a layer of gold) are cleaned immediately before use. A common cleaning procedure involves immersion in a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) followed by copious rinsing with deionized water and ethanol, and finally drying under a stream of nitrogen. (Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care).
-
Self-Assembly: The cleaned gold substrate is immersed in a dilute solution (typically 1 mM) of the desired symmetric or asymmetric fluorinated disulfide in a suitable solvent (e.g., ethanol, isooctane, or a mixture of solvents) for a period of 24 to 48 hours at room temperature. After incubation, the substrate is removed from the solution, rinsed thoroughly with the pure solvent to remove any physisorbed molecules, and dried under a stream of nitrogen.
Characterization of Self-Assembled Monolayers
1. Contact Angle Goniometry:
-
Purpose: To determine the wettability and surface energy of the SAM.
-
Procedure: A goniometer is used to measure the static contact angle of a sessile drop of a probe liquid (e.g., deionized water, hexadecane) on the SAM surface. A microsyringe is used to dispense a small droplet (typically 1-5 µL) onto the surface. The profile of the droplet is captured by a camera, and software is used to calculate the contact angle at the three-phase (solid-liquid-vapor) contact line. Measurements are typically performed at multiple locations on the surface to ensure reproducibility.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and estimate the packing density of the SAM.
-
Procedure: The SAM-coated substrate is placed in an ultra-high vacuum chamber of an XPS instrument. The surface is irradiated with monochromatic X-rays (e.g., Al Kα). The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer. Survey scans are performed to identify the elements present on the surface. High-resolution scans of specific elemental regions (e.g., C 1s, F 1s, S 2p, Au 4f) are acquired to determine the chemical states and relative atomic concentrations. The packing density can be estimated by analyzing the attenuation of the Au 4f signal from the substrate by the SAM overlayer.
3. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the morphology and topography of the SAM at the nanoscale.
-
Procedure: An AFM operating in tapping mode or contact mode is used to scan the SAM surface. A sharp tip attached to a cantilever is brought into close proximity with the surface. The deflection or change in oscillation amplitude of the cantilever is monitored by a laser and photodiode system as the tip is scanned across the surface. This information is used to generate a three-dimensional topographic image of the monolayer.
Visualizations
Figure 1: Molecular Structures
References
Safety Operating Guide
Proper Disposal of 4,4,5,5,5-Pentafluoropentane-1-thiol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4,4,5,5,5-Pentafluoropentane-1-thiol. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
This document outlines the necessary protocols for researchers, scientists, and drug development professionals handling this compound, a compound recognized for its flammability, potential for skin and eye irritation, and respiratory effects.[1] Due to its organofluorine and thiol functionalities, specific handling and disposal considerations are paramount.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the hazardous nature of fluorinated thiols, a comprehensive PPE ensemble is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) with a breakthrough time of >480 minutes. Neoprene gloves are also recommended.[2][3] | Protects against skin contact, which can cause irritation.[1] |
| Eye Protection | Tightly sealed safety goggles and a face shield.[3] | Prevents eye irritation from splashes or vapors.[1] |
| Skin and Body Protection | Flame-resistant lab coat, full-length pants, and closed-toe shoes. For larger quantities or spill response, Tychem® 2000 or 10000 coveralls are recommended.[3][4] | Protects against accidental splashes and contact with flammable material. |
| Respiratory Protection | All handling must occur in a certified chemical fume hood.[2] For spill situations outside a fume hood, a full-face respirator with a multi-sorbent cartridge may be necessary.[2] | Mitigates inhalation of vapors, which can cause respiratory irritation.[1] |
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[1] Recommended storage is at 2-8°C.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound in a laboratory setting involves a two-stage process: initial neutralization of the thiol group followed by packaging for collection by a licensed hazardous waste disposal facility. High-temperature incineration is the ultimate disposal method for fluorinated organic compounds, as it is designed to break the strong carbon-fluorine bonds. However, this is a specialized industrial process, and the laboratory's responsibility is the safe preparation and packaging of the waste.
Experimental Protocol: Neutralization of Thiol Group
This procedure should be performed in a chemical fume hood.
-
Prepare a Bleach Solution: In a designated container within the fume hood, prepare a fresh 10% sodium hypochlorite (bleach) solution.
-
Controlled Addition: Slowly and in small portions, add the this compound waste to the bleach solution with constant stirring. This is an oxidative reaction that converts the thiol to a less odorous and less reactive sulfonate. Be aware that the reaction may be exothermic.
-
Monitoring: Continue stirring the mixture for at least two hours to ensure complete oxidation of the thiol group.
-
Final pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 using a suitable acid or base (e.g., dilute hydrochloric acid or sodium bicarbonate).
Packaging for Disposal
All waste, including the neutralized solution, any unreacted this compound, and contaminated materials (e.g., gloves, absorbent pads), must be disposed of as hazardous waste. The "lab packing" method is the standard for consolidating small quantities of laboratory chemicals for disposal.[5][6][7]
-
Segregation: Keep the neutralized thiol solution separate from other waste streams.
-
Containerization: Place the neutralized liquid waste in a robust, leak-proof, and chemically compatible container. For solid waste contaminated with the thiol, use a separate, clearly labeled, sealed container.
-
Labeling: Clearly label each waste container with a "Hazardous Waste" label, specifying the contents, including "neutralized this compound solution" and listing all constituents.
-
Documentation: Complete all necessary hazardous waste disposal paperwork as required by your institution and local regulations.
-
Storage Pending Collection: Store the labeled waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials, until collection by a licensed hazardous waste disposal company.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spill (less than 100 mL) within a Fume Hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a bleach solution, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (greater than 100 mL) or any spill outside of a Fume Hood:
-
Evacuate all non-essential personnel from the area.[8]
-
If the substance is flammable, eliminate all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. This compound | 148757-88-4 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. chemkleancorp.com [chemkleancorp.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. Chemical Lab Packing | Pollution Control Inc. | USA [pollutioncontrolinc.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 4,4,5,5,5-Pentafluoropentane-1-thiol
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 4,4,5,5,5-Pentafluoropentane-1-thiol (CAS: 148757-88-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its hazardous properties. The primary hazards include flammability, skin and eye irritation, and respiratory irritation.[1] It is also a thiol, a class of compounds known for their extremely unpleasant odors, which can be detected at very low concentrations and may cause headaches and nausea.[2][3]
Quantitative Hazard Data
| Property | Value | Source |
| Signal Word | Danger | [1] |
| Hazard Statements | H225, H315, H319, H335 | [1] |
| Flash Point | 30.3±15.6 °C | [4] |
| Boiling Point | 113.2±40.0 °C at 760 mmHg | [4] |
| Density | 1.3±0.1 g/cm³ | [4] |
Recommended Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.[5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash risks. | To protect eyes from splashes which can cause serious irritation.[5] |
| Hand Protection | Disposable nitrile gloves. For extended contact or larger quantities, consider double-gloving. | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves before use and remove them immediately if contaminated.[5] |
| Body Protection | A buttoned, long-sleeved lab coat. | To protect skin and clothing from contamination.[5] |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills and falling objects. |
| Respiratory Protection | Use in a certified chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To minimize the inhalation of vapors, which can cause respiratory irritation.[1][5] Thiols are also known for their high volatility, producing vapors that need to be controlled.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize exposure and prevent accidents.
Experimental Workflow and Handling Protocol
All work with this compound must be conducted in a certified chemical fume hood to manage its vapor and potent odor.[6]
Step-by-Step Handling Procedure:
-
Preparation:
-
Inform colleagues in the vicinity that you will be working with a potent thiol.[2]
-
Ensure a bleach solution (typically a 1:1 mixture of household bleach and water) is prepared and readily available in a designated container within the fume hood for immediate decontamination of spills and equipment.[7]
-
Set up a bleach trap or a cold trap for any reactions that may release vapors through vacuum lines or vents.
-
-
Handling:
-
Use the minimum amount of the chemical necessary for the experiment.
-
Perform all liquid transfers using syringes or cannulas to avoid pouring or pipetting, which can increase vapor release.
-
Keep all containers of the chemical tightly sealed when not in use.
-
-
Post-Experiment:
Spill Management
-
Small Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Treat the absorbent material with a bleach solution in the fume hood. Place the decontaminated material in a sealed bag for hazardous waste disposal.[3]
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper segregation of waste is crucial for safety and cost-effective disposal.[8]
Waste Segregation and Disposal Protocol:
-
Liquid Waste:
-
Solid Waste:
-
Dispose of contaminated disposable items such as gloves, pipette tips, and absorbent materials in a separate, sealed, and clearly labeled hazardous waste bag.[10] If these items are malodorous, they should be treated with a bleach solution in the fume hood before being placed in the waste bag.
-
-
Decontamination Solutions:
-
Used bleach solutions for decontamination should be collected in a separate hazardous waste container and disposed of according to your institution's Environmental Health & Safety (EHS) guidelines.
-
Visualized Workflow
The following diagram illustrates the key decision points and procedures for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound | 148757-88-4 [sigmaaldrich.com]
- 2. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. 4,4,5,5,5-Pentafluoro-1-pentanethiol | CAS#:148757-88-4 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. uakron.edu [uakron.edu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
